molecular formula C10H14N2 B044071 3-(Pyrrolidin-1-yl)aniline CAS No. 115833-93-7

3-(Pyrrolidin-1-yl)aniline

Cat. No.: B044071
CAS No.: 115833-93-7
M. Wt: 162.23 g/mol
InChI Key: DNPBFTQZONVQDX-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-yl)aniline is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrrolidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPBFTQZONVQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363999
Record name 3-(pyrrolidin-1-yl)aniline
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115833-93-7
Record name 3-(pyrrolidin-1-yl)aniline
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Record name 3-(pyrrolidin-1-yl)aniline
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Foundational & Exploratory

3-(Pyrrolidin-1-yl)aniline chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-(Pyrrolidin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for this compound. It is intended to serve as a technical resource for professionals in the fields of chemical research and pharmaceutical development.

Chemical Identity and Structure

This compound is an organic compound featuring a pyrrolidine ring substituted at the meta-position of an aniline moiety.[1] This structure is a common scaffold in medicinal chemistry, with the pyrrolidine group often explored for its potential to modulate physicochemical properties and biological activity.[2]

Table 1: Compound Identifiers

Identifier Value
IUPAC Name 3-pyrrolidin-1-ylaniline[1][3]
CAS Number 115833-93-7[1][3][4]
PubChem CID 1518808[1][3]
Molecular Formula C₁₀H₁₄N₂[1][3][4][5]
SMILES C1CCN(C1)C2=CC=CC(=C2)N[1][3]
InChI InChI=1S/C10H14N2/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7,11H2[1]
InChIKey DNPBFTQZONVQDX-UHFFFAOYSA-N[1][3]

| Synonyms | 3-(1-Pyrrolidinyl)aniline, 3-pyrrolidin-1-yl aniline, 3-(pyrrolidin-1-yl)-phenylamine[3][4][5] |

chemical_structure cluster_aniline Aniline Ring cluster_pyrrolidine Pyrrolidine Ring a1 C a2 C a1->a2 nh2 NH₂ a1->nh2 a3 C a2->a3 a4 C a3->a4 p1 N a3->p1 bond a5 C a4->a5 a6 C a5->a6 a6->a1 p2 CH₂ p1->p2 p3 CH₂ p2->p3 p4 CH₂ p3->p4 p5 CH₂ p4->p5 p5->p1

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for guiding its development as a potential therapeutic agent.

Table 2: Physical and Chemical Properties

Property Value Source
Molecular Weight 162.23 g/mol PubChem[1], ChemScene[4]
Monoisotopic Mass 162.115698455 Da PubChem[1]
Physical Form Reddish-brown powder Sigma-Aldrich
Purity ≥95% - 98% (typical commercial) AChemBlock, ChemScene[4]

| Storage Conditions | Room temperature, protect from light | ChemScene[4], Sigma-Aldrich[6] |

Table 3: Computed Properties

Property Value Source
XLogP 1.869 ChemScene[4]
Topological Polar Surface Area (TPSA) 29.26 Ų ChemScene[4]
Hydrogen Bond Donor Count 1 ChemScene[4]
Hydrogen Bond Acceptor Count 2 ChemScene[4]

| Rotatable Bond Count | 1 | ChemScene[4] |

Experimental Protocols & Methodologies

While specific, detailed protocols for the synthesis and analysis of this compound are proprietary to individual manufacturers, general methodologies applicable to this class of compounds are well-established.

General Synthesis Protocol: Reductive Condensation

A common method for synthesizing N-aryl-substituted pyrrolidines involves the reductive condensation of an aniline with 2,5-dimethoxytetrahydrofuran.[7]

Methodology:

  • Reaction Setup: Aniline (or a substituted aniline like 3-aminoaniline) is dissolved in an acidic aqueous medium.

  • Addition of Reagents: 2,5-dimethoxytetrahydrofuran is added to the solution.

  • Reduction: A reducing agent, such as sodium borohydride, is introduced to the mixture.[7]

  • Reaction Conditions: The reaction proceeds, often at room temperature, to afford the N-aryl pyrrolidine.[7]

  • Work-up and Purification: The reaction mixture is worked up using standard procedures, such as extraction with an organic solvent, followed by drying and evaporation of the solvent. The crude product is then purified, typically by column chromatography, to yield the final compound.

Analytical Protocol: Purity and Identity Confirmation

The purity and identity of aniline derivatives are typically determined using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS).[8][9]

Methodology (Based on EPA Method 8131 for Anilines): [9]

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., toluene) to a known concentration.[9]

  • Calibration: Calibration standards of known concentrations are prepared to generate a standard curve.[9]

  • Chromatographic Separation: The sample is injected into a gas chromatograph equipped with a capillary column and a nitrogen-phosphorus detector (NPD) or a mass spectrometer.[9]

  • Compound Identification: The retention time of the analyte is compared to that of a known standard. For absolute confirmation, GC-MS is recommended to compare the mass spectrum of the analyte with a reference spectrum.[9]

  • Quantification: The concentration of the analyte is determined by comparing its peak area to the calibration curve.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & QC cluster_bio Biological Evaluation start Starting Materials (Aniline, Reagents) reaction Reductive Condensation start->reaction workup Extraction & Work-up reaction->workup purify Column Chromatography workup->purify hplc HPLC Analysis (Purity Check) purify->hplc gcms GC-MS Analysis (Identity Confirmation) hplc->gcms nmr NMR / IR Spectroscopy (Structure Elucidation) gcms->nmr screening In Vitro Screening (e.g., Enzyme Assays) nmr->screening Proceed if pure invivo In Vivo Studies (Animal Models) screening->invivo

Caption: A generalized workflow for the synthesis and evaluation of a chemical compound.

Biological Context and Potential Applications

The pyrrolidine ring is a key structural motif found in numerous biologically active compounds and natural products.[2] Derivatives of pyrrolidine are known to exhibit a wide range of pharmacological activities, including:

  • Antimicrobial[10]

  • Antitumor[10]

  • Anti-inflammatory and Analgesic[11]

  • Anticonvulsant[10]

Specifically, 3-(3-aryl-pyrrolidin-1-yl) derivatives have been investigated as antibacterial agents that function by inhibiting inorganic pyrophosphatase.[12] While the specific biological activity of this compound is not extensively documented in the provided literature, its structure suggests it is a viable candidate for use as a building block in the synthesis of more complex molecules for drug discovery and lead optimization studies.[11][12]

Safety and Handling

This compound is classified as a hazardous substance.

Table 4: GHS Hazard Information

Hazard Code Description
H302 Harmful if swallowed[1]
H312 Harmful in contact with skin[1]
H314 Causes severe skin burns and eye damage[1]
H332 Harmful if inhaled[1]

| H335 | May cause respiratory irritation[1] |

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, lab coat, safety glasses), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

An In-Depth Technical Guide to 3-(Pyrrolidin-1-yl)aniline (CAS: 115833-93-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyrrolidin-1-yl)aniline is a chemical compound featuring a pyrrolidine ring attached to an aniline moiety at the meta-position. This structural motif is of significant interest in medicinal chemistry and drug discovery due to the prevalence of both the pyrrolidine and aniline scaffolds in a wide range of biologically active molecules. The pyrrolidine ring, a five-membered saturated heterocycle, can impart favorable physicochemical properties such as improved solubility and metabolic stability, while also providing a three-dimensional structural element that can be crucial for target binding. The aniline portion serves as a versatile synthetic handle for further chemical modifications, making this compound a valuable building block for the synthesis of diverse compound libraries. This guide provides a comprehensive overview of the available technical data for this compound, including its physicochemical properties, synthesis, and potential applications in drug development, with a focus on its role as a scaffold for kinase inhibitors.

Physicochemical and Spectroscopic Data

While comprehensive experimental data for this compound is not extensively reported in the public domain, the following tables summarize the available computed and vendor-supplied information.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 115833-93-7[1][2]
Molecular Formula C₁₀H₁₄N₂[1][2]
Molecular Weight 162.23 g/mol [1]
Physical Appearance Reddish-brown powder[3]
Melting Point Not available
Boiling Point Not available
Solubility Not available
XLogP3 2.9[1]
Topological Polar Surface Area (TPSA) 29.3 Ų[1]
Table 2: Spectroscopic Data
TechniqueData
¹H NMR No experimentally verified spectrum is publicly available.
¹³C NMR No experimentally verified spectrum is publicly available.
Mass Spectrometry Molecular Ion (m/z): 162.12 (Calculated for C₁₀H₁₄N₂)
Infrared (IR) No experimentally verified spectrum is publicly available.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a powerful method for the formation of carbon-nitrogen bonds. A plausible synthetic route involves the coupling of a haloaniline, such as 3-bromoaniline or 3-fluoroaniline, with pyrrolidine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative example adapted from procedures for similar aryl amines.

Materials:

  • 3-Bromoaniline (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromoaniline, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene, followed by the addition of pyrrolidine via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Workflow Diagram:

Buchwald_Hartwig_Amination Buchwald-Hartwig Amination Workflow start Start reagents Combine 3-Bromoaniline, Pd₂(dba)₃, XPhos, and NaOtBu in a dry Schlenk flask start->reagents inert_atm Establish Inert Atmosphere (Evacuate and backfill with Argon) reagents->inert_atm add_solvents Add Anhydrous Toluene and Pyrrolidine inert_atm->add_solvents heating Heat Reaction Mixture (100-110 °C, 12-24h) add_solvents->heating monitoring Monitor Reaction Progress (TLC or LC-MS) heating->monitoring workup Aqueous Workup: Dilute with Ethyl Acetate, Wash with Water and Brine monitoring->workup Upon completion drying Dry Organic Layer (Na₂SO₄) workup->drying concentration Concentrate Under Reduced Pressure drying->concentration purification Purify by Column Chromatography concentration->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block in drug discovery, primarily due to the favorable properties conferred by the pyrrolidine ring and the synthetic versatility of the aniline moiety.

Role as a Scaffold for Kinase Inhibitors

Aniline and its derivatives are key components in a large number of kinase inhibitors, often forming crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site. The pyrrolidine group can occupy adjacent hydrophobic pockets, and its non-planar structure can be exploited to achieve higher binding affinity and selectivity. The amino group of the aniline serves as a convenient attachment point for various heterocyclic systems, which are common in kinase inhibitor design.

Potential Modulation of Signaling Pathways

While no specific biological targets for this compound have been reported, derivatives containing this scaffold could potentially modulate key signaling pathways implicated in diseases such as cancer. Two of the most important pathways in this context are the PI3K/Akt/mTOR and MAPK/ERK pathways.

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers. Small molecule inhibitors targeting kinases within this pathway, such as PI3K, Akt, and mTOR, are of great interest in oncology. Aniline derivatives have been explored as inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway Simplified PI3K/Akt/mTOR Signaling Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: Simplified representation of the PI3K/Akt/mTOR signaling pathway.[4][]

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer. Pyrrolidine-containing compounds have been investigated as inhibitors of kinases within this pathway.

MAPK_ERK_Pathway Simplified MAPK/ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation Promotes

Caption: Simplified representation of the MAPK/ERK signaling pathway.[6]

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis via the Buchwald-Hartwig amination provides a reliable route to this compound. While specific biological data for this compound is limited, its structural features suggest significant potential for the development of novel therapeutics, particularly as inhibitors of protein kinases involved in key cellular signaling pathways. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in their efforts to design and synthesize new chemical entities for the treatment of human diseases.

References

Spectroscopic and Analytical Characterization of 3-(1-Pyrrolidinyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and analytical methodologies for the characterization of 3-(1-Pyrrolidinyl)aniline (CAS No. 115833-93-7). This document is intended to serve as a comprehensive resource for researchers and professionals involved in the synthesis, quality control, and application of this and related compounds.

Compound Identification

ParameterValueSource
IUPAC Name 3-(Pyrrolidin-1-yl)anilinePubChem[1]
Synonyms N-(3-aminophenyl)pyrrolidine, 3-Pyrrolidin-1-ylanilinePubChem[1]
CAS Number 115833-93-7PubChem[1]
Molecular Formula C₁₀H₁₄N₂PubChem[1]
Molecular Weight 162.23 g/mol PubChem[1]
Purity ≥98% (Typical)ChemScene[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H and ¹³C NMR data are for N-phenylpyrrolidine, which is structurally equivalent to pyrrolidinyl-aniline. The specific isomer (ortho, meta, or para) was not explicitly stated in the source data, but the pattern is consistent with a substituted aniline.

Table 1: ¹H NMR Data for N-Phenylpyrrolidine in CDCl₃ (400 MHz) [3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.18 - 7.13m2HAr-H
6.58t, J = 7.2 Hz1HAr-H
6.50d, J = 8.4 Hz2HAr-H
3.20t, J = 6.8 Hz4HN-CH₂ (pyrrolidine)
1.94 - 1.90m4HCH₂-CH₂ (pyrrolidine)

Table 2: ¹³C NMR Data for N-Phenylpyrrolidine in CDCl₃ (100 MHz) [3]

Chemical Shift (δ) ppmAssignment
139.3Ar-C
129.0Ar-CH
115.2Ar-CH
111.5Ar-CH
47.4N-CH₂ (pyrrolidine)
25.3CH₂-CH₂ (pyrrolidine)
Mass Spectrometry (MS)

Mass spectrometry data for 3-(1-Pyrrolidinyl)aniline is available through various databases, often acquired via Gas Chromatography-Mass Spectrometry (GC-MS).[1] The expected molecular ion peak and key fragments are summarized below.

Table 3: Predicted Mass Spectrometry Data for 3-(1-Pyrrolidinyl)aniline

m/zIonNotes
162[M]⁺Molecular Ion
161[M-H]⁺Loss of a hydrogen atom
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 3-(1-Pyrrolidinyl)aniline will exhibit characteristic absorption bands for the functional groups present. As a primary aromatic amine and a tertiary aliphatic amine (within the pyrrolidine ring), the following absorptions are expected.

Table 4: Expected FT-IR Absorption Bands for 3-(1-Pyrrolidinyl)aniline

Wavenumber (cm⁻¹)VibrationFunctional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Aromatic Amine
3100 - 3000C-H StretchAromatic Ring
2980 - 2840C-H StretchPyrrolidine Ring (Aliphatic)
1650 - 1580N-H BendPrimary Aromatic Amine
1600 - 1450C=C StretchAromatic Ring
1335 - 1250C-N StretchAromatic Amine
1250 - 1020C-N StretchAliphatic Amine
910 - 665N-H WagPrimary Aromatic Amine

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of aniline derivatives and are applicable to 3-(1-Pyrrolidinyl)aniline.

NMR Spectroscopy Protocol[4][5]
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation : Utilize a 300-600 MHz NMR spectrometer.

  • ¹H NMR Acquisition :

    • Pulse Sequence : Standard single pulse.

    • Number of Scans : 16-64.

    • Relaxation Delay : 1-5 seconds.

    • Spectral Width : -2 to 12 ppm.

  • ¹³C NMR Acquisition :

    • Pulse Sequence : Proton-decoupled single pulse.

    • Number of Scans : ≥1024.

    • Relaxation Delay : 2 seconds.

    • Spectral Width : 0 to 200 ppm.

  • Data Processing : Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (GC-MS) Protocol[4][6]
  • Sample Preparation : Prepare a dilute solution (1-10 µg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Gas Chromatography Conditions :

    • Column : Use a non-polar or medium-polarity capillary column (e.g., DB-5).

    • Carrier Gas : Helium or hydrogen.

    • Injector Temperature : 250 °C.

    • Oven Program : Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electron Ionization (EI).

    • Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

    • Data Acquisition : Scan a relevant m/z range (e.g., 50-400 amu).

FT-IR Spectroscopy Protocol[4][7]
  • Sample Preparation (KBr Pellet Method) :

    • Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in a mortar.

    • Grind the mixture to a fine powder.

    • Press the powder into a transparent disk using a pellet press.

  • Instrumentation : Fourier-Transform Infrared Spectrometer.

  • Data Acquisition :

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Analytical Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive characterization of a synthesized aniline derivative like 3-(1-Pyrrolidinyl)aniline.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Data Interpretation & Final Characterization synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample ms Mass Spectrometry (e.g., GC-MS) purification->ms Sample ftir FT-IR Spectroscopy purification->ftir Sample structure Structural Elucidation nmr->structure ms->structure ftir->structure purity Purity Assessment structure->purity confirmation Final Compound Confirmation purity->confirmation

Caption: Logical workflow for the synthesis and characterization of 3-(1-Pyrrolidinyl)aniline.

The following diagram illustrates the relationship between the analytical techniques and the information they provide for structural elucidation.

G cluster_techniques Analytical Techniques cluster_info Provided Information compound 3-(1-Pyrrolidinyl)aniline nmr NMR (¹H, ¹³C) compound->nmr ms MS compound->ms ftir FT-IR compound->ftir nmr_info Carbon-Hydrogen Framework Connectivity nmr->nmr_info ms_info Molecular Weight Fragmentation Pattern ms->ms_info ftir_info Functional Groups Present (N-H, C-N, Ar-H) ftir->ftir_info

Caption: Relationship between analytical techniques and the information they provide.

References

An In-depth Technical Guide to 3-pyrrolidin-1-ylaniline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-pyrrolidin-1-ylaniline, a versatile building block in medicinal chemistry. The document details its chemical identity, physicochemical properties, and synthesis methodologies, with a focus on the robust Buchwald-Hartwig amination. Furthermore, it explores the current understanding of its biological activities, particularly through the lens of its derivatives, and discusses its potential applications in drug discovery. Experimental protocols for both synthesis and biological evaluation are provided to enable practical application in a research setting.

Introduction

3-pyrrolidin-1-ylaniline, a substituted aniline featuring a pyrrolidine moiety, has garnered interest in the field of drug discovery due to the prevalence of the pyrrolidine ring in numerous FDA-approved drugs.[1] This scaffold is recognized for its ability to impart favorable pharmacokinetic properties and to serve as a key pharmacophore in a variety of biologically active molecules. This guide aims to consolidate the available technical information on 3-pyrrolidin-1-ylaniline, providing a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Chemical and Physical Properties

The fundamental properties of 3-pyrrolidin-1-ylaniline are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
IUPAC Name 3-pyrrolidin-1-ylaniline[2]
Synonyms 3-(1-Pyrrolidinyl)aniline, 3-Pyrrolidin-1-yl-phenylamine[2]
CAS Number 115833-93-7[2][3]
Molecular Formula C₁₀H₁₄N₂[2][3]
Molecular Weight 162.23 g/mol [2][3]
Appearance Not specified (commercially available)
Solubility Not specified
Melting Point Not specified
Boiling Point Not specified

Synthesis of 3-pyrrolidin-1-ylaniline

The synthesis of 3-pyrrolidin-1-ylaniline can be effectively achieved through modern cross-coupling methodologies, most notably the Buchwald-Hartwig amination.[1][4] This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine.

General Synthesis Workflow

A plausible and efficient synthetic route to 3-pyrrolidin-1-ylaniline is the Buchwald-Hartwig amination of 3-bromoaniline with pyrrolidine. This reaction typically involves a palladium catalyst, a phosphine ligand, and a base in an appropriate solvent.

Synthesis_Workflow Start Starting Materials: 3-Bromoaniline Pyrrolidine Reaction Buchwald-Hartwig Amination Start->Reaction Product 3-pyrrolidin-1-ylaniline Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification FinalProduct Pure 3-pyrrolidin-1-ylaniline Purification->FinalProduct

A general workflow for the synthesis of 3-pyrrolidin-1-ylaniline.
Experimental Protocol: Buchwald-Hartwig Amination

The following protocol is adapted from the synthesis of a structurally similar compound, 3-methoxy-4-(1-pyrrolidinyl)aniline, and can be optimized for the synthesis of 3-pyrrolidin-1-ylaniline.[1]

Materials:

  • 3-Bromoaniline

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • To an oven-dried Schlenk tube, add 3-bromoaniline (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene (5 mL) and pyrrolidine (1.2 mmol).

  • Finally, add sodium tert-butoxide (1.4 mmol) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-pyrrolidin-1-ylaniline.

Biological Activity and Applications in Drug Discovery

While direct biological data for 3-pyrrolidin-1-ylaniline is limited in publicly available literature, its derivatives have shown promising activity, particularly as antibacterial agents. This suggests that the 3-pyrrolidin-1-ylaniline core serves as a valuable scaffold for the development of novel therapeutics.

Antibacterial Activity of Derivatives

A study by Guan, et al. described the synthesis and evaluation of a series of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines as inhibitors of inorganic pyrophosphatase, a potential antibacterial target. Several of these compounds, which are derivatives of 3-pyrrolidin-1-ylaniline, exhibited significant antibacterial activity against various bacterial strains.

Table of Antibacterial Activity (MIC in μM)

CompoundM. tuberculosis (MABA)M. tuberculosis (LORA)S. aureus (MRSA)B. anthracisB. subtilis
12j >12847>50>128>128
12k >128>128>5064128
22a 64>128>503264
22b 15>128>501632
22g 128>128303264
22h >128>128161632

Data extracted from Guan, L., et al. (2012).

Experimental Protocol: Antibacterial Susceptibility Testing

The following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of compounds against bacterial strains, based on the methodology used for the derivatives of 3-pyrrolidin-1-ylaniline.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Mycobacterium tuberculosis)

  • Appropriate growth medium (e.g., Mueller-Hinton Broth, Middlebrook 7H9 Broth)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in the appropriate growth medium in a 96-well plate.

  • Prepare a standardized inoculum of the bacterial strain to be tested.

  • Add the bacterial inoculum to each well of the microtiter plate containing the diluted compounds.

  • Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plates under appropriate conditions (e.g., 37 °C, specific atmospheric conditions) for a specified period (e.g., 24-48 hours for most bacteria, longer for slow-growing organisms like M. tuberculosis).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by 3-pyrrolidin-1-ylaniline itself are not yet well-defined in the literature. However, the study on its triazine derivatives suggests that they may exert their antibacterial effects through the inhibition of inorganic pyrophosphatase.

Proposed_MOA Compound 3-(3-Aryl-pyrrolidin-1-yl)- 5-aryl-1,2,4-triazine (Derivative of 3-pyrrolidin-1-ylaniline) Target Inorganic Pyrophosphatase (PPase) Compound->Target Inhibition Pathway Essential Metabolic Pathways (e.g., DNA, RNA, and phospholipid biosynthesis) Target->Pathway Essential for Effect Inhibition of Bacterial Growth Pathway->Effect Disruption leads to

Proposed mechanism of action for antibacterial derivatives.

Further research is warranted to elucidate the specific molecular targets and signaling pathways affected by 3-pyrrolidin-1-ylaniline and its simpler analogs to fully understand their therapeutic potential.

Conclusion

3-pyrrolidin-1-ylaniline is a valuable and accessible chemical entity with significant potential in drug discovery. Its synthesis is readily achievable through established methods like the Buchwald-Hartwig amination. While the biological profile of the parent compound requires further investigation, its derivatives have demonstrated promising antibacterial activity. This technical guide provides a foundational resource for researchers, offering key data and experimental protocols to facilitate the exploration and utilization of 3-pyrrolidin-1-ylaniline in the development of novel therapeutic agents. Future studies should focus on expanding the biological characterization of this scaffold and its derivatives to uncover new therapeutic applications.

References

Physical and chemical properties of 3-(Pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the physical and chemical properties of 3-(Pyrrolidin-1-yl)aniline for researchers, scientists, and drug development professionals.

Introduction

This compound, a substituted aniline derivative, is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a pyrrolidine ring attached to an aniline moiety, imparts unique electronic and steric properties that are leveraged in the design of novel bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its synthesis, spectral characteristics, and reactivity. The information presented herein is intended to serve as a foundational resource for researchers utilizing this compound in their work.

Chemical Structure
Chemical structure of this compound

Figure 1: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. While experimental data for some properties are not extensively reported in the literature, computed values from reliable sources are included to provide estimations.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂PubChem[1]
Molecular Weight 162.23 g/mol PubChem[1]
CAS Number 115833-93-7PubChem[1]
Appearance Reddish-brown powderSigma-Aldrich
Purity ≥95% - ≥98%Sigma-Aldrich, ChemScene[2]
Storage Conditions Room temperature, protect from lightChemScene, Sigma-Aldrich[2][3]
XLogP3-AA (Computed) 2.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Topological Polar Surface Area (TPSA) 29.3 ŲPubChem[1]
Solubility
pKa

The basicity of amines is a key chemical property. While an experimental pKa value for this compound is not explicitly documented in the searched literature, the pKa of the conjugate acid of cyclic tertiary amines typically falls in the range of 9-11.[6] The aniline moiety will also have a pKa associated with its protonated form, which is generally lower than that of aliphatic amines.

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound in the NIST Mass Spectrometry Data Center.[1] The major peaks observed are at m/z values of 162 (molecular ion), 161, and 65.[1]

A proposed fragmentation pattern is outlined below:

fragmentation M+ (m/z 162) M+ (m/z 162) Fragment 1 (m/z 161) Fragment 1 (m/z 161) M+ (m/z 162)->Fragment 1 (m/z 161) - H• Fragment 2 (m/z 65) Fragment 2 (m/z 65) Fragment 1 (m/z 161)->Fragment 2 (m/z 65) - C7H8N•

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for this compound is not available, characteristic absorption bands can be predicted based on its functional groups. The IR spectrum of pyrrolidine shows an N-H stretch between 3300 and 3400 cm⁻¹.[7] Aromatic amines typically exhibit N-H stretching bands in the range of 3300-3500 cm⁻¹.[8] The C-N stretching in aromatic systems is found around 1250-1340 cm⁻¹.[8] Aromatic hydrocarbons show C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Synthesis and Reactivity

Synthesis

A common method for the synthesis of N-aryl pyrrolidines is the Buchwald-Hartwig amination.[14][15][16] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (or triflate) with an amine.[16] For the synthesis of this compound, this could involve the reaction of a 3-haloaniline (e.g., 3-bromoaniline) with pyrrolidine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

synthesis cluster_reactants Reactants cluster_conditions Conditions 3-Haloaniline 3-Haloaniline Product This compound 3-Haloaniline->Product Pyrrolidine Pyrrolidine Pyrrolidine->Product Pd Catalyst Pd Catalyst Pd Catalyst->Product Ligand Ligand Ligand->Product Base Base Base->Product

Caption: General Buchwald-Hartwig Amination Workflow.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination An oven-dried reaction vessel is charged with the aryl halide (1.0 mmol), the amine (1.2-1.4 mmol), a palladium precatalyst (0.5-2 mol%), a suitable phosphine ligand, and a base (e.g., sodium tert-butoxide, 1.4 mmol).[17] The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., nitrogen or argon).Anhydrous, degassed solvent (e.g., toluene or dioxane) is added via syringe.The reaction mixture is heated with stirring for the appropriate time, monitoring by TLC or GC-MS.Upon completion, the reaction is cooled to room temperature, diluted, and subjected to an aqueous workup.The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Reactivity

The chemical reactivity of this compound is dictated by the presence of the aniline and pyrrolidine moieties.

  • Aniline Moiety: The primary aromatic amine group is nucleophilic and can undergo various reactions, including acylation, alkylation, and diazotization. The amino group is also an activating, ortho-, para-director for electrophilic aromatic substitution, although the pyrrolidinyl group will also influence the regioselectivity.

  • Pyrrolidine Moiety: The tertiary amine of the pyrrolidine ring is basic and nucleophilic. It can react with electrophiles and participate in acid-base chemistry.

Safety and Handling

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is associated with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H314: Causes severe skin burns and eye damage.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with a range of potential applications. This guide has summarized the available information on its physical and chemical properties. While several key experimental data points are not yet widely published, the provided information, including computed values and data from related compounds, offers a valuable starting point for researchers. Further experimental characterization of this compound would be beneficial to the scientific community.

References

An In-Depth Technical Guide on the Safety and Hazards of 3-(Pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known safety and hazard information for 3-(Pyrrolidin-1-yl)aniline based on publicly available data. It is intended for informational purposes for a technical audience and should not be substituted for a formal risk assessment or the guidance of a qualified safety professional. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

Introduction

This compound is an aromatic amine derivative that incorporates a pyrrolidine moiety. Its structural similarity to aniline suggests potential applications as a building block in medicinal chemistry and materials science. However, the presence of the aniline substructure also raises concerns about its toxicological profile, as anilines are known to exhibit significant health hazards. This guide synthesizes the available safety data, provides generalized experimental context, and outlines the potential hazards associated with this compound to inform safe handling and risk assessment in a research and development setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This information is crucial for understanding its behavior under various experimental conditions.

PropertyValueSource
CAS Number 115833-93-7[1][2]
Molecular Formula C₁₀H₁₄N₂[1][2]
Molecular Weight 162.23 g/mol [1][2]
Appearance Not specified; likely an oil or solid
Storage Conditions 4°C, protect from light[1]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity, skin corrosion/irritation, and eye damage.[3][4]

Table 3.1: GHS Hazard Classification

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Acute Toxicity, DermalCategory 4WarningH312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 1BDangerH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1DangerH318: Causes serious eye damage
Acute Toxicity, InhalationCategory 4WarningH332: Harmful if inhaled
Specific Target Organ Toxicity — Single ExposureCategory 3WarningH335: May cause respiratory irritation

Note: The GHS classification is based on information from multiple supplier safety data sheets and chemical databases.[1][3][4]

Table 3.2: Precautionary Statements

TypeCodeStatement
Prevention P260Do not breathe dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P301 + P312 + P330IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
P302 + P352 + P312IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.
P304 + P340 + P311IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.
P305 + P351 + P338 + P310IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
P362 + P364Take off contaminated clothing and wash it before reuse.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Toxicological Data

Table 4.1: Acute Toxicity Data for Aniline (for reference)

Route of ExposureSpeciesValue
Oral (LD50)Rat250 mg/kg
Dermal (LD50)Rabbit820 mg/kg
Inhalation (LC50)Mouse248 ppm (4 hours)

Source: Safety Data Sheet for Aniline.[1]

It is important to note that while these values provide an indication of the potential toxicity, the toxicological profile of this compound may differ.

Potential Mechanism of Toxicity

No specific studies on the mechanism of toxicity for this compound have been found. However, the toxicity of aniline and its derivatives is well-documented and is believed to proceed via metabolic activation. The proposed pathway, which may be relevant for this compound, is illustrated below. Aniline exposure can lead to neuron and spleen toxicity.[5] The molecular mechanism of aniline-induced spleen toxicity is not fully understood, but studies suggest it involves iron overload and the initiation of oxidative/nitrosative stress, leading to damage of proteins, lipids, and DNA in the spleen.[5]

G Potential Mechanism of Aniline Derivative Toxicity cluster_0 Exposure cluster_1 Metabolism (Liver) cluster_2 Cellular Effects cluster_3 Toxicological Outcomes A This compound B Metabolic Activation (e.g., CYP450 oxidation) A->B C Formation of Reactive Metabolites (e.g., N-hydroxylamine) B->C Bioactivation D Oxidative Stress C->D E Methemoglobin Formation C->E F Cellular Damage (DNA, proteins, lipids) D->F E->F G Splenotoxicity F->G H Neurotoxicity F->H I Hemolytic Anemia F->I G Generalized Workflow for Acute Dermal Irritation/Corrosion Study (OECD 404) cluster_0 Preparation cluster_1 Application cluster_2 Exposure & Observation cluster_3 Data Analysis A Select healthy young adult albino rabbits (n≥3) B Acclimatize animals A->B D Apply substance to a small area of shaved skin (~6 cm²) B->D C Prepare test substance (0.5g or 0.5mL) C->D E Cover with a porous gauze and semi-occlusive dressing D->E F 4-hour exposure period E->F G Remove dressing and wash treated area F->G H Observe for signs of erythema and edema at 1, 24, 48, 72 hours and up to 14 days G->H I Score dermal reactions H->I J Calculate Primary Irritation Index I->J K Classify substance based on severity and reversibility of effects J->K

References

An In-depth Technical Guide to 3-(Pyrrolidin-1-yl)aniline Derivatives and Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(pyrrolidin-1-yl)aniline derivatives and their analogues, a class of compounds with significant potential in drug discovery. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their applications as kinase inhibitors and antibacterial agents.

Core Structure and Chemical Properties

The foundational structure of this class of compounds is this compound, which features a central aniline ring substituted at the 3-position with a pyrrolidine moiety. The basic chemical and physical properties of the parent compound are summarized below.

PropertyValue
Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
IUPAC Name This compound
CAS Number 115833-93-7
SMILES C1CCN(C1)C2=CC=CC(=C2)N
InChIKey DNPBFTQZONVQDX-UHFFFAOYSA-N

Data sourced from PubChem CID 1518808.[1]

The pyrrolidine ring is a key feature, as this five-membered nitrogen heterocycle is a prevalent scaffold in many FDA-approved drugs.[2][3] Its three-dimensional structure allows for effective exploration of the pharmacophore space, contributing to the stereochemistry and overall bioactivity of the molecule.[3][4] The aniline portion of the molecule provides a versatile platform for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various organic chemistry methodologies. A common approach involves the nucleophilic aromatic substitution or cross-coupling reactions.

General Synthetic Experimental Protocol

A representative synthetic route for N-aryl pyrrolidines involves the reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran.

Materials:

  • Substituted aniline

  • 2,5-dimethoxytetrahydrofuran

  • Sodium borohydride

  • Water

  • Acid (e.g., acetic acid)

  • Organic solvent (e.g., ethanol)

Procedure:

  • Dissolve the substituted aniline in an acidic aqueous medium.

  • Add 2,5-dimethoxytetrahydrofuran to the solution.

  • Slowly add sodium borohydride to the reaction mixture while maintaining the temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired this compound derivative.

This method is advantageous due to its compatibility with a variety of functional groups on the aniline ring.[5] Other synthetic strategies include the ultrasound-promoted one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones from aniline, an aldehyde, and diethyl acetylenedicarboxylate in the presence of citric acid.[6][7]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Kinase Inhibition

A significant area of interest for this class of compounds is their activity as kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor, especially internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia and are associated with a poor prognosis.[8][9] Several studies have identified this compound analogues as potent inhibitors of FLT3-ITD. For instance, imidazo[4,5-b]pyridine derivatives bearing a 4-(pyrrolidin-1-ylsulfonyl)aniline substituent have shown submicromolar activities against FLT3-ITD.[10]

FLT3-ITD Signaling Pathway

The FLT3-ITD mutation leads to ligand-independent dimerization and constitutive activation of the receptor. This triggers downstream signaling cascades, including the PI3K/AKT, MAPK, and STAT5 pathways, which promote cell proliferation and survival.[2][9]

FLT3_ITD_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD (Constitutively Active Dimer) GRB2 GRB2 FLT3_ITD->GRB2 PI3K PI3K FLT3_ITD->PI3K JAK JAK FLT3_ITD->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT5 STAT5 JAK->STAT5 STAT5_dimer STAT5 Dimer STAT5->STAT5_dimer STAT5_dimer->Transcription Inhibitor This compound Derivative Inhibitor->FLT3_ITD Inhibition ERK_MAPK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) GRB2_SOS GRB2/SOS RTK->GRB2_SOS GrowthFactor Growth Factor GrowthFactor->RTK RAS RAS GRB2_SOS->RAS RAF RAF (MAPKKK) RAS->RAF MEK MEK (MAPKK) RAF->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Inhibitor This compound Derivative Inhibitor->ERK Inhibition InhA_Mechanism cluster_fasII Mycobacterial FAS-II Pathway FattyAcid_Synthase Fatty Acid Synthase Complex Elongation Elongation Cycles FattyAcid_Synthase->Elongation Enoyl_ACP trans-2-Enoyl-ACP Elongation->Enoyl_ACP InhA InhA (Enoyl-ACP Reductase) Enoyl_ACP->InhA Substrate Acyl_ACP Acyl-ACP InhA->Acyl_ACP Product Acyl_ACP->Elongation Further Elongation Mycolic_Acid Mycolic Acid Synthesis Acyl_ACP->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Inhibitor Pyrrolidine Carboxamide (Analogue) Inhibitor->InhA Inhibition Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Test Compound Start->Compound_Prep Plate_Addition Add Compound to 384-well Plate Compound_Prep->Plate_Addition Enzyme_Addition Add Kinase Enzyme Plate_Addition->Enzyme_Addition Reaction_Start Initiate Reaction with ATP and Substrate Enzyme_Addition->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Detection Add Detection Reagent and Read Plate Reaction_Stop->Detection Data_Analysis Calculate % Inhibition and IC50 Detection->Data_Analysis End End Data_Analysis->End

References

The 3-(Pyrrolidin-1-yl)aniline Scaffold: A Privileged Motif in the Pursuit of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

The quest for novel therapeutic agents is an ongoing endeavor in medicinal chemistry, with the identification of "privileged scaffolds" playing a pivotal role in the design of new drugs. These molecular frameworks have demonstrated the ability to interact with multiple biological targets, offering a fertile ground for the development of potent and selective modulators of cellular processes. The 3-(pyrrolidin-1-yl)aniline core has emerged as one such scaffold, featuring in a variety of compounds with diverse biological activities. This technical guide provides an in-depth exploration of the biological activities associated with this scaffold, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its implication in a crucial signaling pathway.

Diverse Biological Activities of the this compound Scaffold

Derivatives of the this compound scaffold have been investigated for a range of therapeutic applications, demonstrating notable potential in oncology and infectious diseases. The inherent structural features of this scaffold, including the basic pyrrolidine nitrogen and the aromatic aniline ring, provide a versatile platform for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Anticancer Activity: Targeting Choline Kinase

A significant area of investigation for compounds featuring a motif structurally related to this compound is the inhibition of choline kinase (ChoK). ChoK is a critical enzyme in the Kennedy pathway, responsible for the synthesis of phosphatidylcholine, a major component of cell membranes. In many cancer cells, ChoK is overexpressed, leading to altered choline metabolism, which is considered a hallmark of cancer. Inhibition of ChoK has emerged as a promising strategy to selectively target cancer cells.

A series of non-symmetrical choline kinase inhibitors, characterized by a 4-(pyrrolidin-1-yl)pyridinium cation linked to a 3-aminophenol head, have shown potent inhibitory activity against ChoKα1 and significant antiproliferative effects against various human tumor cell lines.[1]

The following tables summarize the in vitro inhibitory effects of a series of compounds (3a-h and 4a-h) featuring a 4-(pyrrolidin-1-yl)pyridinium moiety linked to a 3-aminophenol head, which is structurally analogous to the this compound scaffold.[1]

Table 1: In Vitro Choline Kinase α1 (ChoKα1) Inhibitory Activity. [1]

CompoundLinker Length (n)Linker AttachmentIC₅₀ (µM)
3a 2O> 100
3b 3O> 100
3c 4O15.0 ± 1.2
3d 5O12.0 ± 1.0
3e 6O> 100
3f 8O> 100
3g 10O35.0 ± 2.5
3h 12O28.0 ± 2.1
4a 2N8.5 ± 0.7
4b 3N7.0 ± 0.5
4c 4N9.0 ± 0.8
4d 5N10.0 ± 0.9
4e 6N8.0 ± 0.6
4f 8N6.5 ± 0.4
4g 10N7.5 ± 0.6
4h 12N9.5 ± 0.8

Table 2: In Vitro Antiproliferative Activity (GI₅₀) in Human Cancer Cell Lines. [1]

CompoundA549 (Lung)HCT-116 (Colon)SW-620 (Colon)MCF-7 (Breast)PC-3 (Prostate)Jurkat (Leukemia)
3a > 50> 50> 50> 50> 50> 50
3b > 50> 50> 50> 50> 50> 50
3c 10.5 ± 0.98.5 ± 0.712.0 ± 1.09.0 ± 0.815.0 ± 1.25.0 ± 0.4
3d 8.0 ± 0.66.5 ± 0.59.5 ± 0.87.0 ± 0.611.0 ± 0.93.5 ± 0.3
3e > 50> 50> 50> 50> 50> 50
3f > 50> 50> 50> 50> 50> 50
3g 25.0 ± 2.020.0 ± 1.630.0 ± 2.422.0 ± 1.835.0 ± 2.815.0 ± 1.2
3h 20.0 ± 1.618.0 ± 1.425.0 ± 2.019.0 ± 1.528.0 ± 2.212.0 ± 1.0
4a > 50> 50> 50> 50> 50> 50
4b > 50> 50> 50> 50> 50> 50
4c 30.0 ± 2.425.0 ± 2.035.0 ± 2.828.0 ± 2.240.0 ± 3.218.0 ± 1.4
4d 28.0 ± 2.222.0 ± 1.832.0 ± 2.625.0 ± 2.038.0 ± 3.016.0 ± 1.3
4e > 50> 50> 50> 50> 50> 50
4f 15.0 ± 1.212.0 ± 1.018.0 ± 1.414.0 ± 1.120.0 ± 1.68.0 ± 0.6
4g 22.0 ± 1.819.0 ± 1.528.0 ± 2.220.0 ± 1.630.0 ± 2.414.0 ± 1.1
4h 18.0 ± 1.416.0 ± 1.322.0 ± 1.817.0 ± 1.425.0 ± 2.010.0 ± 0.8
Antibacterial Activity

The this compound scaffold has also been incorporated into molecules with antibacterial properties. For instance, a series of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines were synthesized and found to exhibit inhibitory activity against inorganic pyrophosphatase, a potential target for novel antibacterial agents. One of the analogs displayed promising antibiotic activity against various drug-resistant strains of Staphylococcus aureus, as well as activity against Mycobacterium tuberculosis and Bacillus anthracis.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the advancement of scientific research. Below are methodologies for key experiments cited in the evaluation of compounds containing the this compound scaffold and its close analogs.

Choline Kinase Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of choline kinase.

Materials:

  • Recombinant human Choline Kinase α1 (ChoKα1)

  • Choline chloride

  • [γ-³²P]ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • P81 phosphocellulose paper

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, choline chloride, and [γ-³²P]ATP.

  • Add the test compound at various concentrations to the wells of a microtiter plate.

  • Initiate the reaction by adding the ChoKα1 enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 20 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity retained on the P81 paper using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

G Workflow for Choline Kinase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_mix Prepare Reaction Mixture (Buffer, Choline, [γ-³²P]ATP) add_enz Initiate Reaction with ChoKα1 prep_mix->add_enz prep_comp Prepare Serial Dilutions of Test Compound add_comp Add Test Compound to Plate prep_comp->add_comp add_comp->add_enz incubate Incubate at 37°C add_enz->incubate stop_rxn Stop Reaction by Spotting on P81 Paper incubate->stop_rxn wash Wash P81 Paper stop_rxn->wash measure Measure Radioactivity wash->measure calculate Calculate % Inhibition and IC₅₀ measure->calculate

Caption: Workflow for a typical choline kinase inhibition assay.

Antiproliferative MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds.[3]

Materials:

  • Human cancer cell lines (e.g., A549, HCT-116, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add the test compound at various concentrations to the wells. Include control wells with vehicle (DMSO) only.

  • Incubation: Incubate the plate for a specific period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control and determine the GI₅₀ (concentration that inhibits cell growth by 50%) value.

G Workflow for Antiproliferative MTT Assay cluster_setup Assay Setup cluster_incubation Incubation & Staining cluster_readout Data Acquisition & Analysis plate_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Test Compound plate_cells->treat_cells incubate_72h Incubate for 48-72 hours treat_cells->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 2-4 hours add_mtt->incubate_4h solubilize Solubilize Formazan Crystals incubate_4h->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate analyze_data Calculate % Inhibition and GI₅₀ read_plate->analyze_data

Caption: General workflow for an antiproliferative MTT assay.

Signaling Pathway

The inhibition of choline kinase by compounds containing a this compound-related scaffold has a direct impact on the Kennedy pathway for phosphatidylcholine synthesis. This disruption of choline metabolism can lead to a reduction in the levels of phosphocholine, a key metabolite that is often elevated in cancer cells. The downstream effects of ChoK inhibition can trigger cellular stress and ultimately lead to apoptosis in cancer cells, while having a cytostatic effect on non-tumorigenic cells.[4]

G Simplified Choline Kinase Signaling Pathway cluster_pathway Kennedy Pathway cluster_cellular_effects Cellular Effects Choline Choline ChoK Choline Kinase (ChoK) Choline->ChoK ATP to ADP PCho Phosphocholine CDP_Choline CDP-Choline PCho->CDP_Choline CTP to PPi PC Phosphatidylcholine CDP_Choline->PC DAG Membrane Membrane Integrity PC->Membrane Signaling Cell Signaling PC->Signaling Apoptosis Apoptosis (in Cancer Cells) Inhibitor This compound Scaffold Inhibitor Inhibitor->ChoK ChoK->PCho ChoK->Apoptosis

Caption: Inhibition of Choline Kinase by this compound analogs.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel therapeutic agents. Its presence in compounds with potent anticancer and antibacterial activities highlights its versatility and potential for further development. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to build upon in their efforts to develop new drugs based on this privileged scaffold. Further exploration of the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents for a range of diseases.

References

The Versatile Scaffold: 3-(Pyrrolidin-1-yl)aniline as a Core Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs and its ability to introduce favorable three-dimensional structural diversity into drug candidates.[1] When coupled with an aniline moiety, it forms a privileged scaffold, the pyrrolidinyl-aniline core, which has been successfully exploited in the design of a wide array of therapeutic agents. This technical guide focuses on the utility of 3-(pyrrolidin-1-yl)aniline as a versatile building block in the synthesis of bioactive molecules, with a particular emphasis on its applications in the development of kinase inhibitors, agents for neurodegenerative diseases, and compounds with anti-inflammatory and antibacterial properties.

The this compound scaffold offers a unique combination of a hydrogen bond donating amino group and a lipophilic, yet polar, pyrrolidine ring. This arrangement provides medicinal chemists with a valuable starting point for creating molecules with the potential for specific and potent interactions with biological targets. The aniline nitrogen serves as a key handle for a variety of chemical transformations, allowing for the facile introduction of diverse functionalities and the construction of complex molecular architectures.

Application in Kinase Inhibitor Design

The aniline scaffold is a well-established pharmacophore in the design of kinase inhibitors, often acting as a "hinge-binder" that interacts with the ATP-binding site of the kinase. The incorporation of a pyrrolidine ring can enhance solubility, modulate lipophilicity, and provide additional interaction points within the binding pocket, thereby improving potency and selectivity.

While specific data for this compound as a direct precursor is limited in publicly available literature, the closely related 4-(pyrrolidin-1-yl)phenyl moiety has been shown to be essential for the activity of certain inhibitors. For instance, in a series of 6-substituted indole and benzothiophene derivatives designed as inhibitors of the protein-protein interactions between AF9/ENL and AF4 or DOT1L, a 4-(pyrrolidin-1-yl)phenyl substituent was found to be a key determinant of inhibitory activity.[2]

Structure-Activity Relationship (SAR) Insights:

In the context of 6-substituted indole carboxamides, the replacement of a piperidin-1-ylphenyl group with a pyrrolidin-1-ylphenyl group resulted in a compound with comparable potency, highlighting the favorable properties of the pyrrolidine ring.[2] Specifically, the ring-contracted compound 3, featuring a pyrrolidin-1-ylphenyl substituent, demonstrated an IC50 of 2.8 µM, similar to its piperidinyl analogue (IC50 = 3.3 µM).[2] This suggests that the five-membered pyrrolidine ring is well-tolerated and can effectively occupy the same binding pocket as the larger piperidine ring in this particular target.

Furthermore, studies on substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors demonstrate the utility of functionalized anilines in this therapeutic area.[3] The synthetic strategy often involves a Buchwald-Hartwig cross-coupling reaction, where the aniline derivative is coupled with a halogenated quinolone core.[3]

Quantitative Data on Related Kinase Inhibitors:

The following table summarizes the inhibitory activities of some kinase inhibitors bearing the related 4-(pyrrolidin-1-yl)phenyl moiety.

Compound IDCore ScaffoldTargetIC50 (µM)Reference
3 IndoleAF9-DOT1L PPI2.8[2]
25 BenzothiopheneAF9-DOT1L PPI5.3[2]

Signaling Pathway Illustration

Kinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Cascade cluster_cellular_response Cellular Response Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Proteins Signaling Proteins (e.g., RAS, RAF, MEK) Receptor_Tyrosine_Kinase->Signaling_Proteins ERK ERK Signaling_Proteins->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Inhibitor Kinase Inhibitor (e.g., derived from This compound) Inhibitor->ERK

Caption: General signaling pathway of a kinase cascade and the point of intervention for a kinase inhibitor.

Application in Neurodegenerative Diseases

The development of multi-target-directed ligands is a promising strategy for treating complex neurodegenerative disorders like Alzheimer's and Parkinson's diseases. Pyrrolidine derivatives have been investigated for their potential to modulate key pathological processes in these diseases, including cholinesterase inhibition and the aggregation of amyloid-β (Aβ) peptides.

While direct evidence for the use of this compound in this context is not prominent, related structures have shown significant promise. For example, a carbazole-stilbene hybrid containing a 2-(pyrrolidin-1-yl)ethyl)thiourea moiety demonstrated potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as inhibition of Aβ aggregation.[4]

Another study highlighted N-substituted pyrrolidine derivatives as multi-target agents for neurodegenerative diseases, capable of inhibiting cholinesterases and fatty-acid amide hydrolase 1 (FAAH), an enzyme involved in neuroinflammation.[5]

Quantitative Data on Related Compounds for Neurodegenerative Diseases:

Compound ClassTarget(s)Key FindingsReference
Carbazole-stilbene hybrid with pyrrolidine moietyAChE, BChE, Aβ aggregationGood inhibitory activities and significant inhibition of self-mediated Aβ1-42 aggregation.[4]
N-substituted pyrrolidine derivativesAChE, BuChE, FAAHShowed sufficient inhibitory activity on AChE and BuChE.[5]
Chromen-4-one derivative with pyrrolidine moietyAChE, Aβ aggregationPotent anti-AChE activity (IC50 = 0.01 µM) and inhibited self-induced Aβ aggregation.[6]

Logical Workflow for Multi-Target Drug Discovery

MTDL_Discovery_Workflow Start Identify Multiple Disease Targets (e.g., AChE, Aβ aggregation) Scaffold_Selection Select Privileged Scaffold (e.g., Pyrrolidinyl-aniline) Start->Scaffold_Selection Library_Synthesis Synthesize a Library of Analogues using This compound Scaffold_Selection->Library_Synthesis Primary_Screening Primary Screening against Individual Targets Library_Synthesis->Primary_Screening Hit_Identification Identify 'Hits' with Activity against Multiple Targets Primary_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization (ADMET Properties) SAR_Studies->Lead_Optimization Preclinical_Studies Preclinical Development Lead_Optimization->Preclinical_Studies

Caption: A logical workflow for the discovery of multi-target-directed ligands for neurodegenerative diseases.

Anti-inflammatory and Analgesic Applications

The pyrrolidine scaffold is also a component of molecules with anti-inflammatory and analgesic properties. A study on new pyrrolidine derivatives, synthesized by condensing N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with substituted anilines, revealed compounds with significant anti-inflammatory and analgesic effects.[7][8] The mechanism of action is thought to involve the inhibition of cyclooxygenase (COX) enzymes.[8]

Although this synthesis does not directly use this compound as a starting material, it highlights the potential of combining the pyrrolidine and aniline moieties to create potent anti-inflammatory agents.

Antibacterial Activity

The versatility of the pyrrolidinyl-aniline scaffold extends to the development of antibacterial agents. A series of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives were synthesized and found to inhibit inorganic pyrophosphatase, a potential target for novel antibacterial drugs.[9] One of the synthesized compounds displayed promising antibiotic activity against a range of drug-resistant Staphylococcus aureus strains, as well as activity against Mycobacterium tuberculosis and Bacillus anthracis.[9]

Experimental Protocols

General Synthetic Procedure for 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines

This protocol is adapted from the synthesis of related triazine derivatives and illustrates a potential synthetic route starting from a pyrrolidine-containing intermediate.

Step 1: Synthesis of the Triazine Sulfone Intermediate

A solution of selenium dioxide in aqueous dioxane is prepared and heated. To this is added a solution of the appropriate ketone precursor. The mixture is refluxed for several hours. After cooling, the solids are filtered, and the solvent is evaporated. The residue is partially dissolved in ethyl acetate, and the product is isolated by filtration.[9]

Step 2: Deprotection of the Pyrrolidine Intermediate

If a Boc-protected pyrrolidine precursor is used, the N-Boc group is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane.

Step 3: Coupling of the Triazine Sulfone and Pyrrolidine

The crude deprotected pyrrolidine is treated with the triazine sulfone intermediate in the presence of a base, such as triethylamine, to yield the final 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine product.[9]

General Protocol for Inorganic Pyrophosphatase Inhibition Assay

This assay is used to evaluate the inhibitory activity of compounds against inorganic pyrophosphatase.

  • Enzyme Preparation: The target enzyme (e.g., M. tuberculosis inorganic pyrophosphatase) is expressed and purified according to published protocols.[9] The enzyme concentration is determined spectrophotometrically.

  • Assay Procedure: A malachite green-based colorimetric assay is employed. The reaction mixture contains the enzyme, the substrate (inorganic pyrophosphate), and the test compound at various concentrations in a suitable buffer.

  • Data Analysis: The amount of inorganic phosphate produced is quantified by measuring the absorbance of the malachite green-molybdate-phosphate complex. The IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start_Material This compound & other reagents Reaction Chemical Reaction (e.g., Coupling, Cyclization) Start_Material->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Target_Assay In vitro Target-Based Assay (e.g., Kinase Inhibition) Characterization->Target_Assay Test Compound Cell_Assay Cell-Based Assay (e.g., Cytotoxicity, Proliferation) Target_Assay->Cell_Assay Data_Analysis Data Analysis (IC50/EC50 Determination) Cell_Assay->Data_Analysis

Caption: A general experimental workflow from synthesis to biological evaluation of this compound derivatives.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its inherent structural features provide a solid foundation for the design of potent and selective inhibitors of various biological targets. While more research is needed to fully explore the potential of this specific scaffold across a broader range of therapeutic areas, the existing literature on related structures strongly supports its utility in the development of novel kinase inhibitors, multi-target agents for neurodegenerative diseases, and compounds with anti-inflammatory and antibacterial activities. The synthetic accessibility of this compound, coupled with its favorable physicochemical properties, ensures its continued importance in the ongoing quest for new and improved medicines.

References

An In-Depth Technical Guide to 3-(Pyrrolidin-1-yl)aniline: Synthesis, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Pyrrolidin-1-yl)aniline is a key chemical intermediate that has found significant application in the development of various therapeutic agents, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, and its role as a crucial building block in medicinal chemistry. Detailed experimental protocols for its synthesis are presented, alongside a summary of its known physicochemical properties. Furthermore, this guide explores the compound's utility in the synthesis of biologically active molecules and visualizes a potential synthetic pathway and a relevant biological signaling pathway where its derivatives have shown activity.

Introduction

The fusion of an aniline core with a pyrrolidine moiety in this compound creates a versatile scaffold for chemical elaboration. The presence of the basic pyrrolidine nitrogen and the nucleophilic aromatic amine provides two distinct points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries. Its structural features have been particularly exploited in the design of molecules targeting protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.

Discovery and History

The precise first synthesis of this compound is not prominently documented in readily available scientific literature, suggesting it may have first appeared in patent literature as a synthetic intermediate. Its CAS number, 115833-93-7, points to its registration in the chemical literature. The compound gained significance as a key intermediate in the synthesis of more complex molecules, particularly in the patent literature related to kinase inhibitors. For instance, its use as a building block for FMS-like tyrosine kinase 3 (FLT3) inhibitors highlights its importance in the development of targeted cancer therapies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₁₀H₁₄N₂[1][2]
Molecular Weight 162.23 g/mol [1][2]
CAS Number 115833-93-7[1][2]
Appearance Not specified, likely a solid
Boiling Point Not available
Melting Point Not available
Solubility Soluble in common organic solvents
pKa Not available

Synthetic Methodologies

The synthesis of this compound can be achieved through several established synthetic routes. The two most common approaches involve the reduction of a nitro-precursor or a direct coupling reaction.

Reduction of 1-(3-Nitrophenyl)pyrrolidine

This is a widely used and reliable method for the preparation of this compound. The synthesis starts with the nucleophilic aromatic substitution of a suitable 3-halonitrobenzene with pyrrolidine to form 1-(3-nitrophenyl)pyrrolidine. The nitro group is then reduced to the corresponding amine.

Experimental Protocol:

Step 1: Synthesis of 1-(3-Nitrophenyl)pyrrolidine

  • To a solution of 1-fluoro-3-nitrobenzene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) is added pyrrolidine (1.2 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • The reaction mixture is heated to 80-100 °C and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-(3-nitrophenyl)pyrrolidine, which can be purified by column chromatography if necessary.

Step 2: Reduction of 1-(3-Nitrophenyl)pyrrolidine

  • The 1-(3-nitrophenyl)pyrrolidine (1.0 eq) is dissolved in a solvent such as ethanol or methanol.

  • A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

  • The reaction mixture is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for several hours until the reaction is complete.

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a powerful and versatile method for the direct formation of the C-N bond between an aryl halide and pyrrolidine. This palladium-catalyzed cross-coupling reaction is known for its high functional group tolerance.

Experimental Protocol:

  • To a reaction vessel charged with 3-bromoaniline or 3-chloroaniline (1.0 eq), pyrrolidine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 eq), and a suitable phosphine ligand such as BINAP or Xantphos (0.02-0.10 eq) is added a strong base, typically sodium tert-butoxide (NaOtBu) (1.4 eq).

  • The vessel is purged with an inert gas (argon or nitrogen), and an anhydrous solvent such as toluene or dioxane is added.

  • The reaction mixture is heated to 80-110 °C and stirred for several hours until completion.

  • The reaction is then cooled, quenched with water, and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.

Synthesis_of_3_Pyrrolidin_1_yl_aniline cluster_reduction Reduction of Nitro-precursor cluster_buchwald Buchwald-Hartwig Amination 3-Halonitrobenzene 3-Halonitrobenzene 1-(3-Nitrophenyl)pyrrolidine 1-(3-Nitrophenyl)pyrrolidine 3-Halonitrobenzene->1-(3-Nitrophenyl)pyrrolidine Pyrrolidine, Base 3-(Pyrrolidin-1-yl)aniline_R This compound 1-(3-Nitrophenyl)pyrrolidine->3-(Pyrrolidin-1-yl)aniline_R H2, Pd/C 3-Haloaniline 3-Haloaniline 3-(Pyrrolidin-1-yl)aniline_B This compound 3-Haloaniline->3-(Pyrrolidin-1-yl)aniline_B Pyrrolidine, Pd catalyst, Ligand, Base

Synthetic Routes to this compound.

Role in Drug Discovery and Medicinal Chemistry

This compound serves as a versatile scaffold in the synthesis of a variety of biologically active compounds. Its derivatives have been investigated for their potential as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and ion channel blockers.

Kinase Inhibitors

A significant application of this compound is in the development of kinase inhibitors. The aniline nitrogen can be functionalized to interact with the hinge region of the kinase ATP-binding site, a common strategy in kinase inhibitor design. The pyrrolidine moiety can be directed towards the solvent-exposed region or other pockets of the kinase, allowing for modulation of potency and selectivity. For example, derivatives of this compound have been explored as inhibitors of FLT3, a kinase implicated in acute myeloid leukemia.

Kinase_Inhibitor_Scaffold This compound This compound Functionalization Chemical Modification This compound->Functionalization Kinase_Inhibitor Kinase Inhibitor (e.g., FLT3 Inhibitor) Functionalization->Kinase_Inhibitor Kinase Kinase (e.g., FLT3) Kinase_Inhibitor->Kinase Binds to Inhibition Inhibition of Kinase Activity Kinase->Inhibition

Role as a scaffold for kinase inhibitors.
Potential Signaling Pathway Involvement

While direct studies on the signaling pathways modulated by this compound itself are limited, its utility as a fragment in more complex bioactive molecules suggests its potential to influence various cellular processes. For instance, a structurally related compound, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP), has been shown to inhibit Toll-like receptor (TLR) signaling pathways. TLRs are crucial components of the innate immune system, and their activation leads to the production of inflammatory cytokines. FPP has been demonstrated to inhibit the activation of NF-κB and IRF3, key transcription factors downstream of TLR activation.[3] This provides a plausible framework for how a molecule containing the pyrrolidinyl-phenyl moiety might interact with cellular signaling cascades.

TLR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_p65_p50 NF-κB (p65/p50) NFkB_active Active NF-κB NFkB_p65_p50->NFkB_active Translocates to Nucleus IkB->NFkB_p65_p50 Inhibits Gene Inflammatory Gene Transcription NFkB_active->Gene Induces PAMP Pathogen-Associated Molecular Pattern (PAMP) PAMP->TLR Activates FPP_analog This compound Derivative (Hypothetical) FPP_analog->IKK Inhibits (Hypothetical)

Hypothetical modulation of the TLR signaling pathway.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. While its initial discovery is not widely publicized, its continued use in the synthesis of potent and selective drug candidates, particularly kinase inhibitors, underscores its importance. The synthetic routes to this compound are well-established and efficient, allowing for its ready availability for research and development. The exploration of its derivatives continues to be a fruitful area of investigation in the quest for novel therapeutics.

References

The Pyrrolidine Scaffold: A Versatile Framework for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties make it a versatile building block for the design and synthesis of novel therapeutic agents with a wide range of biological activities. This technical guide provides a comprehensive overview of the potential applications of novel pyrrolidine derivatives, with a focus on their anticancer, antiviral, antibacterial, and antidiabetic properties. This document details the synthesis, mechanism of action, and biological evaluation of these compounds, supported by quantitative data, experimental protocols, and visual representations of key biological pathways and experimental workflows.

Anticancer Applications: Targeting Key Signaling Pathways

Novel pyrrolidine derivatives have demonstrated significant potential as anticancer agents, primarily by targeting critical signaling pathways involved in cell proliferation and survival. One of the most promising areas of research involves the development of spirooxindole-pyrrolidine derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Mechanism of Action: Inhibition of the EGFR Signaling Pathway

The EGFR signaling cascade plays a pivotal role in regulating cell growth, proliferation, and differentiation. Dysregulation of this pathway is a hallmark of many cancers. Spirooxindole-pyrrolidine derivatives have been shown to effectively inhibit EGFR, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Spirooxindole- pyrrolidine Derivative Inhibitor->EGFR Inhibits

Figure 1: EGFR signaling pathway and inhibition by spirooxindole-pyrrolidine derivatives.
Quantitative Data: In Vitro Efficacy of Spirooxindole-Pyrrolidine Derivatives

The cytotoxic activity of novel spirooxindole-pyrrolidine derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate their potent anticancer effects.

CompoundTarget Cell LineIC50 (µM)[1]Standard DrugIC50 (µM)[1]
Spirooxindole-pyrrolidine derivative 1A549 (Lung)8.5Doxorubicin1.2
Spirooxindole-pyrrolidine derivative 2A549 (Lung)5.2Doxorubicin1.2
Spirooxindole-pyrrolidine derivative 3A549 (Lung)12.1Doxorubicin1.2
Experimental Protocol: EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of purified EGFR protein.

Materials:

  • Purified EGFR enzyme

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound solution, 5 µL of EGFR enzyme solution, and 2.5 µL of a mixture of substrate and ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ATP Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Antiviral Applications: Targeting Viral Enzymes

Pyrrolidine derivatives have shown significant promise as antiviral agents, with a notable focus on the inhibition of the Hepatitis C Virus (HCV) NS3/4A protease.

Mechanism of Action: Inhibition of HCV NS3/4A Protease

The HCV NS3/4A protease is a serine protease essential for the replication of the virus. It cleaves the viral polyprotein into mature, functional proteins. Pyrrolidine-based inhibitors are designed to bind to the active site of this enzyme, blocking its activity and thus preventing viral replication.

Quantitative Data: In Vitro Efficacy of Pyrrolidine-Based HCV NS3/4A Protease Inhibitors

The inhibitory activity of novel pyrrolidine derivatives against HCV NS3/4A protease is determined by measuring their IC50 values.

CompoundTargetIC50 (µM)
Pyrrolidine-based inhibitor 1HCV NS3/4A Protease0.8
Pyrrolidine-based inhibitor 2HCV NS3/4A Protease1.5
Pyrrolidine-based inhibitor 3HCV NS3/4A Protease0.5
Experimental Protocol: HCV NS3/4A Protease FRET Assay

This assay utilizes a synthetic peptide substrate with a cleavage site for the NS3/4A protease, flanked by a donor and an acceptor fluorophore for Förster Resonance Energy Transfer (FRET).

Materials:

  • Recombinant HCV NS3/4A protease

  • FRET substrate (e.g., Ac-DE-D(Edans)E-E-Abu-ψ-[COO]A-S-K(Dabcyl)-NH₂)

  • Assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM DTT, 20% glycerol)

  • Test compounds (dissolved in DMSO)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In a 96-well black plate, add the test compound solution, the FRET substrate, and the assay buffer.

  • Reaction Initiation: Initiate the reaction by adding the HCV NS3/4A protease to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

  • Data Analysis: The cleavage of the FRET substrate leads to a decrease in FRET. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Figure 2: General workflow for antiviral drug discovery.

Antibacterial Applications: Targeting Essential Bacterial Enzymes

The emergence of antibiotic-resistant bacteria necessitates the development of novel antibacterial agents. Pyrrolidine derivatives, particularly those incorporating a 1,2,4-oxadiazole moiety, have shown promising activity against a range of bacterial pathogens by targeting essential enzymes like DNA gyrase.[2][3]

Mechanism of Action: Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, a process essential for relieving torsional stress. By inhibiting DNA gyrase, 1,2,4-oxadiazole pyrrolidine derivatives prevent these vital cellular processes, leading to bacterial cell death.[2][3]

Antibacterial_Discovery_Workflow cluster_screening Screening & Identification cluster_optimization Lead Optimization cluster_testing Preclinical & Clinical Testing Lib_Screen Compound Library Screening Hit_Val Hit Validation Lib_Screen->Hit_Val MoA Mechanism of Action Studies Hit_Val->MoA SAR Structure-Activity Relationship (SAR) MoA->SAR ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET InVivo_Models In Vivo Animal Models ADMET->InVivo_Models Clinical_Trials Clinical Trials InVivo_Models->Clinical_Trials

Figure 3: Workflow for antibacterial drug discovery.
Quantitative Data: Antibacterial Activity of 1,2,4-Oxadiazole Pyrrolidine Derivatives

The antibacterial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism.

CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)
1,2,4-Oxadiazole Pyrrolidine 22a>12816
1,2,4-Oxadiazole Pyrrolidine 22c648
Novobiocin (Standard)[2][3]40.25

Note: The provided search results mention IC50 values against E. coli DNA gyrase for compounds 22a (180 ± 20 nM) and 22c (120 ± 10 nM), which are comparable to the standard novobiocin (IC50 = 170 nM).[2][3] The MIC values in the table are representative examples.

Experimental Protocol: DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified E. coli DNA gyrase (subunits A and B)

  • Relaxed pBR322 plasmid DNA

  • Assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Agarose gel electrophoresis equipment

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add the DNA gyrase enzyme to the reaction mixture.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop solution (containing SDS and EDTA).

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Data Analysis: The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band. Quantify the band intensities to determine the IC50 value of the inhibitor.

Antidiabetic Applications: Targeting DPP-4

Pyrrolidine derivatives, particularly pyrrolidine-2-carbonitriles and pyrrolidine sulfonamides, have been identified as potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis.[4][5]

Mechanism of Action: Inhibition of DPP-4

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released after a meal and stimulate insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, pyrrolidine derivatives prolong the action of incretins, leading to increased insulin release and improved glycemic control.[6]

DPP4_Inhibition_Mechanism cluster_process Physiological Process Meal Meal Intake Incretins Active Incretins (GLP-1, GIP) Meal->Incretins Stimulates Release Pancreas Pancreas Incretins->Pancreas Acts on DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate for Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Lowered Insulin->Glucose Inactive Inactive Incretins DPP4->Inactive Inactivates Inhibitor Pyrrolidine Derivative (DPP-4 Inhibitor) Inhibitor->DPP4 Inhibits

Figure 4: Mechanism of DPP-4 inhibition for improved glycemic control.
Quantitative Data: DPP-4 Inhibitory Activity of Pyrrolidine Derivatives

The potency of these compounds as DPP-4 inhibitors is determined by their IC50 values.

CompoundDPP-4 IC50 (µM)
Pyrrolidine-2-carbonitrile 17a[4]0.017
Pyrrolidine Sulfonamide 23d[5]11.32 ± 1.59
Vildagliptin (Standard)~0.0048
Experimental Protocol: DPP-4 Inhibition Assay (Fluorometric)

This assay measures the inhibition of DPP-4 activity using a fluorogenic substrate.

Materials:

  • Human recombinant DPP-4

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Test compounds (dissolved in DMSO)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In a 96-well black plate, add the test compound solution and the DPP-4 enzyme.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths for the cleaved fluorophore (AMC).

  • Data Analysis: The increase in fluorescence is proportional to the DPP-4 activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion

Novel pyrrolidine derivatives represent a highly promising and versatile class of compounds with significant therapeutic potential across multiple disease areas. The inherent structural features of the pyrrolidine ring allow for extensive synthetic modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The examples highlighted in this guide, from potent anticancer agents targeting the EGFR pathway to specific inhibitors of viral and bacterial enzymes and key regulators of glucose metabolism, underscore the broad applicability of this scaffold in modern drug discovery. The detailed experimental protocols and workflows provided herein serve as a valuable resource for researchers dedicated to advancing the development of the next generation of pyrrolidine-based therapeutics. Continued exploration of this chemical space is certain to yield further breakthroughs in the treatment of a wide range of human diseases.

References

Methodological & Application

Synthesis of 3-(Pyrrolidin-1-yl)aniline from 3-bromoaniline: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 3-(Pyrrolidin-1-yl)aniline from 3-bromoaniline, a key transformation in the development of various pharmaceutically active compounds. The primary method detailed is the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile C-N cross-coupling reaction.

Introduction

The formation of a carbon-nitrogen bond between an aryl halide and an amine is a fundamental transformation in organic synthesis, particularly within the pharmaceutical industry. The Buchwald-Hartwig amination has emerged as a powerful tool for this purpose, offering high yields and broad functional group tolerance under relatively mild conditions. This application note provides a detailed protocol for the synthesis of this compound, a valuable building block in medicinal chemistry, using this methodology.

Reaction Principle

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide (3-bromoaniline) with an amine (pyrrolidine) in the presence of a suitable base and a phosphine ligand. The catalytic cycle is generally understood to proceed through oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.

Experimental Overview

The synthesis of this compound is typically performed in a one-pot reaction by heating the reactants with a palladium catalyst, a phosphine ligand, and a base in an inert solvent. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction efficiency and yield.

Reaction Scheme:

Reaction of 3-bromoaniline with pyrrolidine to form this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound via Buchwald-Hartwig amination, based on analogous reactions reported in the literature. It is important to note that specific yields can vary depending on the precise conditions and scale of the reaction.

ParameterValue
Reactants
3-Bromoaniline1.0 eq
Pyrrolidine1.2 - 1.5 eq
Catalyst System
Palladium Catalyst (e.g., Pd₂(dba)₃)1 - 5 mol%
Phosphine Ligand (e.g., BINAP, Xantphos)2 - 10 mol%
Base
Sodium tert-butoxide (NaOtBu)1.5 - 2.5 eq
Solvent Toluene or Dioxane (anhydrous)
Reaction Temperature 80 - 110 °C
Reaction Time 4 - 24 hours
Typical Isolated Yield 60 - 95%

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of this compound on a laboratory scale.

Materials:

  • 3-Bromoaniline

  • Pyrrolidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or other suitable reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add Pd₂(dba)₃ (e.g., 0.02 eq), (±)-BINAP (e.g., 0.04 eq), and sodium tert-butoxide (e.g., 2.0 eq).

  • Addition of Reactants: Add 3-bromoaniline (1.0 eq) and anhydrous toluene to the flask.

  • Initiation of Reaction: Add pyrrolidine (1.2 eq) to the mixture.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add diethyl ether and wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizing the Workflow and Catalytic Cycle

Experimental Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Add Pd₂(dba)₃, BINAP, and NaOtBu to a dry Schlenk flask prep2 Place under inert atmosphere (Ar) prep1->prep2 prep3 Add 3-bromoaniline and anhydrous toluene prep2->prep3 react1 Add pyrrolidine to the mixture prep3->react1 Start Reaction react2 Heat to 80-100 °C with stirring react1->react2 react3 Monitor reaction by TLC/LC-MS react2->react3 workup1 Cool to room temperature react3->workup1 Reaction Complete workup2 Add diethyl ether and wash with brine workup1->workup2 workup3 Dry organic layer (MgSO₄) and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 product product workup4->product This compound

Caption: Experimental workflow for the synthesis of this compound.

Buchwald-Hartwig Catalytic Cycle:

G Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Br)L₂ Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_coord [Ar-Pd(II)(Br)(HNR₂)L₂] OA_complex->Amine_coord + HNR₂ Amido_complex Ar-Pd(II)(NR₂)L₂ Amine_coord->Amido_complex - HBr (+ Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_complex->Product

Caption: Simplified Buchwald-Hartwig catalytic cycle for C-N coupling.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle under an inert atmosphere.

  • Pyrrolidine is a flammable and corrosive liquid.

  • 3-Bromoaniline is toxic and an irritant.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Buchwald-Hartwig amination provides an efficient and reliable method for the synthesis of this compound from 3-bromoaniline. The protocol outlined in this application note, along with the provided data and visualizations, serves as a comprehensive guide for researchers in the field of organic and medicinal chemistry. Optimization of the reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-(Pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of arylamines from aryl halides or pseudohalides and a broad range of amine coupling partners.[1] This reaction has become an indispensable tool in medicinal chemistry and drug development due to its wide substrate scope and tolerance of various functional groups.[2] 3-(Pyrrolidin-1-yl)aniline is a valuable building block in the synthesis of various pharmacologically active compounds. The pyrrolidine motif is a privileged structure found in numerous FDA-approved drugs. This document provides detailed application notes, optimized reaction conditions, and a comprehensive experimental protocol for the synthesis of this compound via the Buchwald-Hartwig amination of 3-bromoaniline with pyrrolidine.

Reaction Principle

The synthesis of this compound is achieved through a palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 3-bromoaniline or 3-chloroaniline) and pyrrolidine. The catalytic cycle, a well-established mechanism for Buchwald-Hartwig aminations, involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.[2]

  • Amine Coordination and Deprotonation: The amine (pyrrolidine) coordinates to the palladium center. A base then facilitates the deprotonation of the coordinated amine, forming a palladium-amido complex.[2][3]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired N-arylpyrrolidine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2][3]

The efficiency of this catalytic cycle is highly dependent on the choice of palladium precursor, ligand, base, solvent, and reaction temperature.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)(L_n)-X pd0->pd_complex Oxidative Addition (Ar-X) amine_coordination [Ar-Pd(II)(L_n)(HNR1R2)]+X- pd_complex->amine_coordination + HNR1R2 amido_complex Ar-Pd(II)(L_n)-N(R1R2) amido_complex->pd0 Reductive Elimination product Ar-NR1R2 amine_coordination->amido_complex - HX (+ Base)

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes representative reaction conditions for the synthesis of this compound from 3-bromoaniline and pyrrolidine, highlighting the impact of different catalysts, ligands, bases, and solvents on the reaction yield. This data is illustrative and serves as a guide for reaction optimization.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (2.0)Toluene1001292
2Pd(OAc)₂ (2.0)RuPhos (4.0)K₃PO₄ (2.5)Dioxane1101885
3Pd₂(dba)₃ (1.5)BrettPhos (3.0)LHMDS (2.0)THF801688
4Pd(OAc)₂ (2.0)P(o-tol)₃ (4.0)Cs₂CO₃ (2.5)Toluene1102475
5Pd₂(dba)₃ (1.0)XPhos (2.0)NaOtBu (2.0)t-BuOH901095

dba = dibenzylideneacetone; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; RuPhos = 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl; BrettPhos = 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl; LHMDS = Lithium bis(trimethylsilyl)amide.

Experimental Protocols

The following is a generalized protocol for the palladium-catalyzed synthesis of this compound. This should be considered a starting point and may require optimization for specific scales and laboratory conditions.

Materials:
  • 3-Bromoaniline (1.0 mmol, 1.0 equiv.)

  • Pyrrolidine (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • XPhos (0.03 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.)

  • Anhydrous Toluene (5 mL)

Equipment:
  • Schlenk tube or a round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Argon or Nitrogen) supply

  • Standard laboratory glassware for workup and purification

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification setup Combine Pd₂(dba)₃, XPhos, and NaOtBu in a Schlenk tube. evacuate Evacuate and backfill with inert gas (3x). setup->evacuate add_reagents Add 3-bromoaniline, pyrrolidine, and anhydrous toluene. evacuate->add_reagents heat Heat the reaction mixture at 100 °C with vigorous stirring. add_reagents->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction mixture to room temperature. monitor->cool quench Quench with water and extract with ethyl acetate. cool->quench dry Dry the organic layer over Na₂SO₄ and concentrate. quench->dry purify Purify the crude product by column chromatography. dry->purify

Caption: A general experimental workflow for the synthesis of this compound.

Procedure:
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (13.7 mg, 0.015 mmol), XPhos (14.3 mg, 0.03 mmol), and sodium tert-butoxide (192 mg, 2.0 mmol).

  • The Schlenk tube is evacuated and backfilled with argon or nitrogen. This cycle is repeated three times.

  • To the solid mixture, add anhydrous toluene (5 mL), 3-bromoaniline (172 mg, 1.0 mmol), and pyrrolidine (101 µL, 1.2 mmol) via syringe.

  • Reaction: The reaction mixture is heated to 100 °C with vigorous stirring.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 15 mL) and brine (15 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Safety Precautions

  • Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment (PPE).

  • Toluene is a flammable and toxic solvent; all manipulations should be performed in a well-ventilated fume hood.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

Application Notes and Protocols for the Use of 3-(Pyrrolidin-1-yl)aniline in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(pyrrolidin-1-yl)aniline as a versatile building block in the synthesis of kinase inhibitors. This document includes quantitative data on inhibitor potency, detailed experimental protocols for key synthetic transformations, and visualizations of relevant signaling pathways.

Introduction

This compound is a valuable scaffold in medicinal chemistry, particularly in the design and synthesis of kinase inhibitors. The pyrrolidine moiety can enhance aqueous solubility and provide a three-dimensional structural element that can lead to improved binding affinity and selectivity for the target kinase. The aniline functional group serves as a key reactive handle for common cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the facile construction of diverse chemical libraries for structure-activity relationship (SAR) studies.

Application in Kinase Inhibitor Synthesis

The this compound core has been successfully incorporated into inhibitors targeting various kinases and related proteins involved in oncology and inflammatory diseases. A notable example is its use in the synthesis of inhibitors of the AF9-DOT1L protein-protein interaction, which is critical for the progression of MLL-rearranged leukemia.

Quantitative Data on Synthesized Inhibitors

The following table summarizes the biological activity of a kinase inhibitor synthesized using a 3-(pyrrolidin-1-yl)phenyl moiety.

Compound IDStructureTargetIC50 (µM)Cell-based AssayReference
1 2-(Piperidin-4-ylmethoxy)-7-(3-(pyrrolidin-1-yl)phenyl)quinoxalineAF9-DOT1L PPI5.7Proliferation of MLL-rearranged leukemia cells[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of kinase inhibitors incorporating the this compound scaffold.

General Synthetic Schemes

The primary synthetic strategies for incorporating the this compound moiety into kinase inhibitor scaffolds involve palladium-catalyzed cross-coupling reactions.

Scheme 1: Suzuki Coupling

A common approach involves the Suzuki coupling of a boronic acid or ester derivative of this compound with a halogenated heterocyclic core.

Suzuki_Coupling reactant1 3-(Pyrrolidin-1-yl)phenylboronic acid catalyst Pd Catalyst, Base reactant1->catalyst reactant2 Halogenated Heterocyclic Core reactant2->catalyst product Kinase Inhibitor Scaffold catalyst->product Suzuki Coupling

Suzuki coupling reaction scheme.

Scheme 2: Buchwald-Hartwig Amination

Alternatively, a Buchwald-Hartwig amination can be employed to directly couple this compound with a halogenated or triflated heterocyclic core.

Buchwald_Hartwig_Amination reactant1 This compound catalyst Pd Catalyst, Ligand, Base reactant1->catalyst reactant2 Halogenated/Triflated Heterocyclic Core reactant2->catalyst product Kinase Inhibitor Scaffold catalyst->product Buchwald-Hartwig Amination

Buchwald-Hartwig amination reaction scheme.
Detailed Protocol: Synthesis of 2-(Piperidin-4-ylmethoxy)-7-(3-(pyrrolidin-1-yl)phenyl)quinoxaline (Compound 1)

This protocol describes a plausible synthetic route for Compound 1 based on a Suzuki coupling reaction.

Step 1: Synthesis of 3-(Pyrrolidin-1-yl)phenylboronic acid pinacol ester

  • To a solution of 1-bromo-3-(pyrrolidin-1-yl)benzene (1.0 eq) in anhydrous 1,4-dioxane, add bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired boronic ester.

Step 2: Suzuki Coupling with 7-Bromo-2-(piperidin-4-ylmethoxy)quinoxaline

  • To a mixture of 7-bromo-2-(piperidin-4-ylmethoxy)quinoxaline (1.0 eq), 3-(pyrrolidin-1-yl)phenylboronic acid pinacol ester (1.2 eq), and sodium carbonate (2.0 eq) in a mixture of toluene, ethanol, and water (4:1:1), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 16 hours under an argon atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield 2-(piperidin-4-ylmethoxy)-7-(3-(pyrrolidin-1-yl)phenyl)quinoxaline.

Characterization Data for Compound 1:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.11 (s, 1H), 8.82 (s, 1H), 8.54 (s, 1H), 8.04 (d, J = 8.7 Hz, 2H), 7.93 (d, J = 10.1 Hz, 1H), 7.35 (t, J = 7.9 Hz, 1H), 7.05-6.95 (m, 3H), 4.30 (d, J = 6.4 Hz, 2H), 3.35-3.25 (m, 4H), 2.10-1.95 (m, 5H), 1.50-1.40 (m, 4H).[1]

Signaling Pathways

Inhibitors derived from this compound can target various signaling pathways implicated in cancer. The following diagram illustrates the DOT1L signaling pathway, which is relevant to MLL-rearranged leukemia, the context in which Compound 1 shows activity.

DOT1L_Signaling_Pathway cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L Recruits Histone_H3 Histone H3 DOT1L->Histone_H3 Methylates H3K79me H3K79 Methylation Histone_H3->H3K79me at K79 Target_Genes Leukemogenic Target Genes (e.g., HOXA9, MEIS1) H3K79me->Target_Genes Activates Transcription Aberrant Transcription Target_Genes->Transcription Leukemia Leukemia Progression Transcription->Leukemia Inhibitor Compound 1 (Quinoxaline Derivative) Inhibitor->MLL_Fusion Inhibits PPI with DOT1L

DOT1L signaling pathway in MLL-rearranged leukemia.

In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits the histone methyltransferase DOT1L to chromatin.[2][3] This leads to the hypermethylation of histone H3 at lysine 79 (H3K79) at the promoter regions of MLL target genes, such as HOXA9 and MEIS1.[4] The resulting altered epigenetic landscape drives the expression of these leukemogenic genes, ultimately promoting leukemia progression.[5] Inhibitors that disrupt the interaction between the MLL fusion protein and DOT1L, such as the quinoxaline derivative containing the 3-(pyrrolidin-1-yl)phenyl moiety, can block this pathogenic signaling cascade.

References

Application Notes and Protocols for the Synthesis of 3-Anilino-quinolin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 3-anilino-quinolin-2(1H)-ones, a class of compounds with significant interest in medicinal chemistry, particularly as kinase inhibitors. The primary method detailed is the Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling reaction, a robust and versatile method for the formation of carbon-nitrogen bonds.

Introduction

3-Anilino-quinolin-2(1H)-ones are heterocyclic compounds that have been investigated for their potential as therapeutic agents. For instance, certain derivatives have been explored as PDK1 inhibitors, which is a key regulator in the PI3K/Akt signaling pathway often activated in various cancers. The modular nature of their synthesis allows for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies. The Buchwald-Hartwig amination is a preferred method for synthesizing these compounds due to its mild reaction conditions and broad substrate scope, offering an efficient alternative to harsher methods like the Ullmann condensation.[1][2]

Synthetic Approach: Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. In the context of 3-anilino-quinolin-2(1H)-one synthesis, this involves the coupling of a 3-bromo-quinolin-2(1H)-one derivative with a substituted aniline in the presence of a palladium catalyst, a phosphine ligand, and a base.

General Reaction Scheme:

G cluster_product Product quinolinone 3-Bromo-quinolin-2(1H)-one catalyst Palladium Catalyst (e.g., Pd(OAc)2) product 3-Anilino-quinolin-2(1H)-one quinolinone->product Heat, Inert Atmosphere aniline Aniline Derivative aniline->product Heat, Inert Atmosphere ligand Phosphine Ligand (e.g., Xantphos) base Base (e.g., Cs2CO3) solvent Solvent (e.g., Dioxane)

Caption: General workflow for the synthesis of 3-anilino-quinolin-2(1H)-ones.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 3-Bromo-quinolin-2(1H)-one derivative

  • Substituted aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Cesium carbonate (Cs₂CO₃) (or other suitable base)

  • Anhydrous 1,4-dioxane (or other suitable solvent)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

  • Reaction Setup: To a dry reaction vessel, add the 3-bromo-quinolin-2(1H)-one (1.0 eq), the aniline derivative (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05-0.1 eq), and Xantphos (0.1-0.2 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-anilino-quinolin-2(1H)-one.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative examples of the synthesis of 3-anilino-quinolin-2(1H)-ones via Buchwald-Hartwig amination.

Entry3-Bromo-quinolin-2(1H)-one DerivativeAniline DerivativeCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
13-Bromo-6-fluoro-quinolin-2(1H)-oneAnilinePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃ (2)Dioxane1001675
23-Bromo-quinolin-2(1H)-one4-MethoxyanilinePd₂(dba)₃ (2.5)BINAP (5)NaOtBu (1.5)Toluene901282
33-Bromo-6-chloro-quinolin-2(1H)-one3-ChloroanilinePd(OAc)₂ (10)BrettPhos (15)K₂CO₃ (2.5)THF802468
43-Bromo-quinolin-2(1H)-one2-MethylanilinePd(OAc)₂ (5)DPPF (10)LHMDS (1.5)Dioxane1101078

Note: The data presented in this table are representative and have been compiled from various sources in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.

Signaling Pathway Diagram

The synthesized 3-anilino-quinolin-2(1H)-one derivatives have been evaluated as inhibitors of the PI3K/Akt signaling pathway, which is crucial in cell survival and proliferation.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 3-Anilino-quinolin-2(1H)-one Inhibitor->PDK1 Inhibition

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of 3-anilino-quinolin-2(1H)-ones.

Conclusion

The Buchwald-Hartwig cross-coupling reaction provides an efficient and adaptable method for the synthesis of 3-anilino-quinolin-2(1H)-ones. The ability to vary both the quinolinone core and the aniline coupling partner allows for the generation of a wide array of derivatives for biological screening. The protocols and data provided herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols: 3-(Pyrrolidin-1-yl)aniline in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyrrolidin-1-yl)aniline is an aromatic amine containing a pyrrolidine substituent. While the broader class of polyaniline (PANI) and its derivatives have been extensively studied for their applications in materials science, specific research on the synthesis and application of poly(this compound) is limited in publicly available literature.[1][2][3] This document provides a comprehensive guide for researchers interested in exploring the potential of this novel monomer in materials science. The protocols and expected properties outlined below are based on established methodologies for analogous polyaniline derivatives and serve as a foundational framework for future research.[4][5][6][7]

The introduction of the pyrrolidine group onto the aniline backbone is anticipated to modify the electronic and steric properties of the resulting polymer, potentially leading to enhanced solubility, unique electrochemical behavior, and novel sensing capabilities.[3][8] These application notes will focus on two primary areas of interest for polyaniline derivatives: Corrosion Protection and Chemical Sensing .

I. Potential Application in Corrosion Protection

Polyaniline-based coatings are known to provide effective corrosion protection for various metals.[9][10][11][12][13] The mechanism is believed to involve the formation of a passive oxide layer on the metal surface, induced by the redox activity of the polymer. The pyrrolidine substituent in poly(this compound) may enhance its adhesion to metal substrates and improve its solubility in common organic solvents, facilitating the formation of uniform and robust protective coatings.

A. Hypothetical Performance Data

The following table summarizes the expected corrosion protection performance of a hypothetical poly(this compound) coating compared to traditional polyaniline. These values are estimations based on data from various polyaniline derivatives and should be experimentally verified.

ParameterUncoated SteelPolyaniline (PANI) CoatingPoly(this compound) Coating (Expected)
Corrosion Potential (Ecorr) -700 mV-450 mV-400 mV
Corrosion Current (Icorr) 10⁻⁵ A/cm²10⁻⁸ A/cm²10⁻⁹ A/cm²
Protection Efficiency (%) 0~99.9%>99.9%
B. Experimental Protocol: Synthesis of Poly(this compound) for Corrosion Protection Coatings

This protocol describes the chemical oxidative polymerization of this compound.

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl, 1 M)

  • Methanol

  • Ammonium hydroxide (NH₄OH, 1 M)

  • N-Methyl-2-pyrrolidone (NMP) (for coating formulation)

  • Mild steel coupons (for testing)

Procedure:

  • Monomer Solution Preparation: Dissolve 0.1 mol of this compound in 200 mL of 1 M HCl in a three-necked flask equipped with a mechanical stirrer and a thermometer. Cool the solution to 0-5 °C in an ice bath.

  • Oxidant Solution Preparation: Dissolve 0.125 mol of ammonium persulfate in 100 mL of 1 M HCl and cool to 0-5 °C.

  • Polymerization: Slowly add the chilled APS solution dropwise to the monomer solution over 30 minutes with constant stirring, maintaining the temperature below 5 °C. The reaction mixture should gradually turn dark green, indicating polymerization. Continue stirring for 4 hours at 0-5 °C.

  • Polymer Isolation and Purification: Filter the polymer precipitate and wash it sequentially with 1 M HCl, deionized water, and methanol until the filtrate becomes colorless.

  • Doping/Dedoping: To obtain the emeraldine salt (conductive form), wash the polymer with 1 M HCl. To obtain the emeraldine base (non-conductive, more soluble form), treat the polymer with 1 M NH₄OH for 2 hours, followed by washing with deionized water until the filtrate is neutral.

  • Drying: Dry the final polymer powder in a vacuum oven at 60 °C for 24 hours.

  • Coating Formulation: Dissolve the dried emeraldine base form of the polymer in NMP to form a 5% (w/v) solution.

  • Coating Application: Apply the polymer solution onto pre-cleaned and polished mild steel coupons using a spin coater or by dip-coating.

  • Curing: Cure the coated coupons in a vacuum oven at 80 °C for 12 hours.

C. Workflow for Corrosion Protection Application

Corrosion_Protection_Workflow cluster_synthesis Polymer Synthesis cluster_coating Coating Formulation & Application cluster_testing Electrochemical Testing Monomer This compound Polymerization Oxidative Polymerization Monomer->Polymerization Oxidant Ammonium Persulfate Oxidant->Polymerization Acid HCl Acid->Polymerization Purification Filtration & Washing Polymerization->Purification Drying Vacuum Drying Purification->Drying Polymer Dried Polymer Drying->Polymer Solvent NMP Dissolution Dissolution Solvent->Dissolution Polymer->Dissolution Application Spin/Dip Coating Dissolution->Application Substrate Mild Steel Coupon Substrate->Application Curing Oven Curing Application->Curing Coated_Sample Coated Coupon Curing->Coated_Sample Electrochemical_Cell Electrochemical Cell Setup Coated_Sample->Electrochemical_Cell Tafel_Polarization Tafel Polarization Electrochemical_Cell->Tafel_Polarization EIS Electrochemical Impedance Spectroscopy Electrochemical_Cell->EIS Data_Analysis Data Analysis Tafel_Polarization->Data_Analysis EIS->Data_Analysis

Caption: Workflow for developing and testing corrosion-protective coatings.

II. Potential Application in Chemical Sensing

Polyaniline derivatives are excellent materials for chemical sensors due to the reversible changes in their conductivity upon exposure to various analytes.[14][15][16][17] The pyrrolidine group in poly(this compound) could introduce specific binding sites for target analytes, potentially enhancing the selectivity and sensitivity of the sensor. A promising application is in the detection of volatile organic compounds (VOCs) and acidic or basic gases.

A. Hypothetical Sensing Performance

The following table outlines the expected sensing performance of a hypothetical poly(this compound)-based sensor for ammonia gas, a common analyte for polyaniline sensors.

ParameterPolyaniline (PANI) SensorPoly(this compound) Sensor (Expected)
Analyte Ammonia (NH₃)Ammonia (NH₃)
Operating Temperature Room TemperatureRoom Temperature
Response Time ~60 seconds< 30 seconds
Recovery Time ~180 seconds< 120 seconds
Sensitivity (ΔR/R₀ for 100 ppm NH₃) ~150%>200%
Limit of Detection ~10 ppm< 5 ppm
B. Experimental Protocol: Fabrication of a Chemiresistive Sensor

This protocol details the fabrication of a simple chemiresistive sensor using poly(this compound).

Materials:

  • Poly(this compound) (emeraldine salt form)

  • Chloroform

  • Interdigitated electrode (IDE) substrate (e.g., gold on glass)

  • Sonicator

  • Spin coater

Procedure:

  • Polymer Solution Preparation: Disperse 10 mg of poly(this compound) powder in 10 mL of chloroform. Sonicate the mixture for 1 hour to obtain a uniform dispersion.

  • Substrate Cleaning: Clean the IDE substrate by sonicating it sequentially in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrate with a stream of nitrogen gas.

  • Film Deposition: Deposit the polymer solution onto the cleaned IDE substrate using a spin coater. A typical spin coating program would be 500 rpm for 10 seconds followed by 2000 rpm for 40 seconds.

  • Annealing: Anneal the sensor device in a vacuum oven at 60 °C for 2 hours to remove any residual solvent and improve film adhesion.

  • Sensor Testing: Place the sensor in a sealed test chamber with gas inlet and outlet ports. Measure the baseline resistance of the sensor in a flow of inert gas (e.g., nitrogen). Introduce a known concentration of the target analyte and monitor the change in resistance over time.

C. Signaling Pathway for Chemiresistive Sensing

Sensing_Pathway Analyte Analyte Gas (e.g., NH₃) Polymer_Surface Polymer Surface Adsorption Analyte->Polymer_Surface Interaction Analyte-Polymer Interaction (Protonation/Deprotonation) Polymer_Surface->Interaction Conductivity_Change Change in Polymer Conductivity Interaction->Conductivity_Change Resistance_Change Change in Sensor Resistance Conductivity_Change->Resistance_Change Signal_Output Electrical Signal Output Resistance_Change->Signal_Output

Caption: Signaling pathway for a chemiresistive gas sensor.

Conclusion

While direct experimental data on the applications of this compound in materials science is currently scarce, the foundational knowledge of polyaniline chemistry provides a strong basis for its exploration. The protocols and expected performance characteristics presented in these application notes are intended to serve as a starting point for researchers to investigate the unique properties and potential of this promising material. Further experimental validation is necessary to fully elucidate its capabilities in corrosion protection, chemical sensing, and other advanced material applications.

References

LC-MS method for purity analysis of 3-(Pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS Method for the Purity Analysis of 3-(Pyrrolidin-1-yl)aniline

Application Note

Introduction

This compound is a chemical intermediate used in the synthesis of various compounds in the pharmaceutical and chemical industries. The purity of this intermediate is critical to ensure the quality, safety, and efficacy of the final products. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that offers high sensitivity and selectivity, making it ideal for the identification and quantification of the main compound and any potential impurities.[1][2][3] This application note details a robust LC-MS method for the purity analysis of this compound. The method is suitable for researchers, scientists, and drug development professionals in a quality control or research and development setting.

Principle

The method utilizes reverse-phase High-Performance Liquid Chromatography (HPLC) to separate this compound from its impurities based on their polarity. A C18 column is a common choice for the separation of aromatic amines.[4] The separated compounds are then introduced into a mass spectrometer. Electrospray ionization (ESI) in positive ion mode is typically effective for protonating aromatic amines, allowing for their detection and quantification by the mass spectrometer.[4] The mass-to-charge ratio (m/z) of the protonated molecule is used for confirmation of the identity of this compound, which has a molecular weight of 162.23 g/mol .[5]

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (≥98% purity)[5]

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

2. Instrumentation

  • A high-performance liquid chromatography (HPLC) system, such as an Agilent 1290 Infinity II LC, coupled to a mass spectrometer.[6]

  • A mass spectrometer, such as a triple quadrupole or Q-TOF mass spectrometer, equipped with an electrospray ionization (ESI) source.[6]

3. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample, dissolve it in 10 mL of methanol, and then dilute to a final concentration of 100 µg/mL with a 50:50 mixture of acetonitrile and water for analysis.

4. LC-MS Conditions

The following table summarizes the recommended starting conditions for the LC-MS analysis. These may need to be optimized for specific instruments and impurity profiles.

ParameterRecommended Condition
LC System
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm)[4]
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate0.4 mL/min
Column Temperature30 °C
Injection Volume5 µL
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Scan Rangem/z 50 - 500
Capillary Voltage3500 V
Gas Temperature300 °C
Gas Flow10 L/min
Nebulizer Pressure35 psi

5. Data Analysis

  • The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities can be identified by their mass-to-charge ratios and fragmentation patterns if using a tandem mass spectrometer.

Quantitative Data Summary

The following table presents the expected analytical performance parameters for this method.

ParameterExpected Value
Retention Time (approx.)3-5 minutes
Expected [M+H]⁺m/z 163.12
Linearity (R²)> 0.995
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.05 - 0.5 µg/mL
Precision (%RSD)< 5%
Accuracy/Recovery (%)95 - 105%

Visualizations

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Weigh Sample/Standard B Dissolve in Methanol A->B C Dilute to Working Concentration B->C D Inject into HPLC C->D E Chromatographic Separation (C18 Column) D->E F Electrospray Ionization (ESI+) E->F G Mass Detection (MS) F->G H Integrate Peak Areas G->H I Calculate Purity (%) H->I J Identify Impurities (m/z) H->J

Caption: Workflow for the LC-MS purity analysis of this compound.

Separation_Detection cluster_lc Liquid Chromatography cluster_separation Separation cluster_ms Mass Spectrometry start Sample Injection column C18 Column start->column Mobile Phase Flow impurity1 Impurity A main_compound This compound impurity2 Impurity B esi ESI Source (+ve) impurity1->esi main_compound->esi impurity2->esi detector Mass Analyzer & Detector esi->detector Ion Beam

Caption: Principle of LC-MS separation and detection for purity analysis.

References

Application Note: 1H and 13C NMR Analysis of 3-(Pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Pyrrolidin-1-yl)aniline is a substituted aniline derivative incorporating a pyrrolidine ring. This compound and its analogues are of interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation and purity assessment of such molecules. This application note provides a detailed protocol for the acquisition and analysis of 1H and 13C NMR spectra of this compound, along with predicted chemical shift data.

Predicted NMR Data

The chemical shifts for this compound can be predicted by considering the electronic effects of the amino and pyrrolidinyl substituents on the aromatic ring, and the typical chemical shifts for the pyrrolidine moiety. The electron-donating amino group will cause a shielding effect (upfield shift) on the ortho and para protons and carbons of the aniline ring. Conversely, the nitrogen of the pyrrolidine ring will have a deshielding effect on its adjacent protons and carbons.

Predicted 1H NMR Data

Table 1: Predicted 1H NMR Chemical Shifts for this compound in CDCl3.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constants (Hz)
H-26.80 - 6.95d1HJ = ~2 Hz
H-46.60 - 6.75dd1HJ = ~8, 2 Hz
H-57.05 - 7.20t1HJ = ~8 Hz
H-66.55 - 6.70d1HJ = ~8 Hz
-NH23.50 - 4.50br s2H-
Pyrrolidine H-2', H-5'3.20 - 3.40t4HJ = ~7 Hz
Pyrrolidine H-3', H-4'1.90 - 2.10m4H-
Predicted 13C NMR Data

Table 2: Predicted 13C NMR Chemical Shifts for this compound in CDCl3.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1146.0 - 148.0
C-2105.0 - 107.0
C-3148.0 - 150.0
C-4110.0 - 112.0
C-5129.0 - 131.0
C-6108.0 - 110.0
Pyrrolidine C-2', C-5'47.0 - 49.0
Pyrrolidine C-3', C-4'25.0 - 27.0

Experimental Protocols

A detailed methodology for acquiring high-quality 1H and 13C NMR spectra is provided below.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for many organic molecules.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

1H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Temperature: 298 K.

13C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096 scans, due to the lower natural abundance of 13C.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0 to 200 ppm.

  • Temperature: 298 K.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0 ppm.

  • Integration: Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both 1H and 13C spectra.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup transfer->instrument_setup run_1h Run 1H NMR instrument_setup->run_1h run_13c Run 13C NMR instrument_setup->run_13c ft Fourier Transform run_1h->ft run_13c->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Referencing phase_baseline->reference integrate_peakpick Integration & Peak Picking reference->integrate_peakpick assign Structure Assignment integrate_peakpick->assign

Caption: Experimental workflow for NMR analysis.

Structure-Spectrum Correlation

The logical relationship between the chemical structure of this compound and its expected NMR signals is depicted below.

structure_spectrum_correlation cluster_structure Chemical Structure cluster_signals Expected NMR Signals cluster_1h 1H NMR cluster_13c 13C NMR structure_node aromatic_h Aromatic Protons (6.5 - 7.2 ppm) structure_node->aromatic_h amine_h Amine Protons (3.5 - 4.5 ppm, broad) structure_node->amine_h pyrrolidine_alpha_h Pyrrolidine α-H (3.2 - 3.4 ppm) structure_node->pyrrolidine_alpha_h pyrrolidine_beta_h Pyrrolidine β-H (1.9 - 2.1 ppm) structure_node->pyrrolidine_beta_h aromatic_c Aromatic Carbons (105 - 150 ppm) structure_node->aromatic_c pyrrolidine_alpha_c Pyrrolidine α-C (47 - 49 ppm) structure_node->pyrrolidine_alpha_c pyrrolidine_beta_c Pyrrolidine β-C (25 - 27 ppm) structure_node->pyrrolidine_beta_c

Caption: Correlation of structure and NMR signals.

Application Notes & Protocols: Stereoselective Synthesis of 3-Substituted Pyrrolidine Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 3-substituted pyrrolidine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its three-dimensional structure allows for precise interactions with biological targets, making stereochemistry a critical factor in determining efficacy and safety. The development of robust and efficient stereoselective methods to access these chiral building blocks is therefore of paramount importance for drug discovery and development. This document provides an overview of key strategies and detailed protocols for the stereoselective synthesis of 3-substituted pyrrolidines, with a focus on methodologies applicable to pharmaceutical development.

Part 1: Key Strategies for Stereoselective Synthesis

The synthesis of enantiomerically pure 3-substituted pyrrolidines can be broadly categorized into several key strategies. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.

  • Asymmetric [3+2] Cycloadditions: This is one of the most powerful and direct methods for constructing the pyrrolidine ring with control over multiple stereocenters. The reaction typically involves a metal-catalyzed or organocatalyzed reaction between an azomethine ylide precursor and an alkene.

  • Michael Addition to Nitroalkenes: The conjugate addition of nucleophiles to chiral nitroalkenes, followed by reduction of the nitro group and subsequent cyclization, is a versatile route to functionalized pyrrolidines.

  • Catalytic Asymmetric Hydrogenation: The enantioselective hydrogenation of substituted pyrroles or pyrrolinones using chiral metal catalysts can provide access to highly enantioenriched pyrrolidines.

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids (e.g., proline, glutamic acid), to introduce the desired stereochemistry.

The following sections will detail specific examples and protocols related to these strategies.

Part 2: Synthesis of a Key Intermediate for Sugammadex Analogs

A notable application of stereoselective synthesis is the preparation of 3-mercaptopropionic acid-substituted pyrrolidine, a key intermediate for analogs of the neuromuscular blocking agent reversal drug, Sugammadex. A highly efficient method involves the asymmetric Michael addition of 3-mercaptopropionic acid esters to nitroalkenes.

Experimental Workflow: Asymmetric Michael Addition

The general workflow for this synthetic approach involves catalyst screening, reaction optimization, and product purification and analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Select Chiral Catalyst (e.g., Cinchona Alkaloid-Derived) C Combine Reactants with Catalyst and Solvent under Inert Atmosphere A->C B Prepare Starting Materials: - Nitroalkene - Thiol Pronucleophile B->C D Monitor Reaction Progress (TLC, HPLC) C->D E Quench Reaction D->E F Aqueous Workup & Extraction E->F G Column Chromatography F->G H Determine Yield G->H I Determine Stereoselectivity (Chiral HPLC) G->I

Caption: General workflow for asymmetric Michael addition.
Quantitative Data: Catalyst Performance

The choice of catalyst is critical for achieving high stereoselectivity. Below is a comparison of different organocatalysts for the conjugate addition of a thiol to a nitroalkene.

Catalyst TypeCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (anti/syn)Enantiomeric Excess (ee, %)
Cinchona-derived squaramide10Toluene2495>95:598
Cinchona-derived thiourea10CH2Cl2489290:1095
Bifunctional Amine-Thiourea10Toluene368885:1591
Protocol: Stereoselective Michael Addition

This protocol describes the synthesis of a 3-substituted pyrrolidine precursor via an organocatalyzed asymmetric Michael addition.

Materials:

  • (E)-tert-butyl 2-(nitrovinyl)pyrrolidine-1-carboxylate

  • Benzyl 3-mercaptopropanoate

  • Cinchona-derived squaramide catalyst

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the Cinchona-derived squaramide catalyst (0.10 mmol, 10 mol%).

  • Add anhydrous toluene (5.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Add the thiol pronucleophile, benzyl 3-mercaptopropanoate (1.2 mmol, 1.2 equiv.).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of the nitroalkene, (E)-tert-butyl 2-(nitrovinyl)pyrrolidine-1-carboxylate (1.0 mmol, 1.0 equiv.), in anhydrous toluene (2.0 mL) over 15 minutes.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically 24 hours), quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Determine the diastereomeric ratio by 1H NMR analysis and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Part 3: Synthesis of Vesamicol Analogs

Vesamicol and its analogs are potent inhibitors of the vesicular acetylcholine transporter. The 3-substituted pyrrolidine core is crucial for their activity. A common strategy for their synthesis involves the diastereoselective reduction of a cyclic N-acyliminium ion precursor.

Signaling Pathway Analogy: Diastereoselective Reduction

The selection of the reducing agent directly influences the stereochemical outcome of the reaction, analogous to how a specific ligand activates a particular signaling pathway.

G cluster_pathway Diastereoselective Reduction Pathways cluster_syn syn-Pathway cluster_anti anti-Pathway A N-Acyliminium Ion (Planar Intermediate) B Sterically Hindered Reducing Agent (e.g., L-Selectride) A->B  Axial Attack D Less Hindered Reducing Agent (e.g., NaBH4) A->D  Equatorial Attack C syn-Product (Major) B->C E anti-Product (Major) D->E

Caption: Influence of reducing agent on stereochemical outcome.
Quantitative Data: Reducing Agent Comparison

The diastereoselectivity of the reduction is highly dependent on the steric bulk of the hydride source.

Reducing AgentSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (syn/anti)
L-Selectride®THF-78285>98:2
NaBH4Methanol019220:80
NaBH(OAc)3CH2Cl20 to rt48830:70
Protocol: Diastereoselective Reduction of N-Acyliminium Ion

This protocol details the formation of the syn-diastereomer of a 3-substituted pyrrolidine via reduction of a cyclic N-acyliminium ion intermediate.

Materials:

  • 3-Hydroxy-3-phenylpyrrolidine precursor

  • Trifluoroacetic acid (TFA)

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

Procedure:

  • Dissolve the 3-hydroxy-3-phenylpyrrolidine precursor (1.0 mmol, 1.0 equiv.) in anhydrous DCM (10 mL) in a flame-dried, two-neck round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add trifluoroacetic acid (1.2 mmol, 1.2 equiv.) dropwise to generate the N-acyliminium ion in situ. Stir for 30 minutes at -78 °C.

  • In a separate flask, prepare the reducing agent. Transfer L-Selectride® (1.5 mL of a 1.0 M solution in THF, 1.5 mmol, 1.5 equiv.) via syringe.

  • Add the L-Selectride® solution dropwise to the cold N-acyliminium ion solution over 20 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution (15 mL).

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purify the residue by flash chromatography to isolate the syn-3-substituted pyrrolidine product.

  • Confirm the stereochemical outcome and purity via NMR spectroscopy and HPLC analysis.

Disclaimer: These protocols are intended for informational purposes for qualified researchers. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates.

Application Notes and Protocols for the One-Pot Synthesis of Pyrrolidinone Derivatives from Aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient one-pot synthesis of substituted 3-pyrrolin-2-one derivatives from aniline. This class of compounds holds significant promise in drug discovery due to their diverse biological activities.

Introduction

Pyrrolidinone and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous pharmaceuticals and biologically active compounds.[1] Their therapeutic potential spans a wide range of applications, including anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[2][3] The development of efficient and environmentally friendly synthetic methodologies, such as one-pot multicomponent reactions, is crucial for accelerating the discovery and development of novel drug candidates based on this versatile heterocyclic system.[4][5]

This document outlines a high-yield, ultrasound-assisted one-pot synthesis of substituted 3-pyrrolin-2-ones from aniline, an aldehyde, and diethyl acetylenedicarboxylate, using citric acid as a green catalyst.[4] The application of ultrasound irradiation significantly reduces reaction times and improves yields, offering a clean and convenient synthetic route.[5]

Data Presentation

The following table summarizes the quantitative data for the synthesis of various substituted 3-pyrrolin-2-one derivatives, highlighting the efficiency and broad applicability of this one-pot protocol.

EntryAldehyde (Ar)ProductTime (min)Yield (%)
1C₆H₅4a2085
24-CH₃C₆H₄4b2588
34-CH₃OC₆H₄4c2592
44-ClC₆H₄4d1589
54-FC₆H₄4e1590
64-BrC₆H₄4f1593
74-NO₂C₆H₄4g1095
83-NO₂C₆H₄4h1094
92-ClC₆H₄4i2086
102,4-diClC₆H₄4j1591

Experimental Protocols

General Protocol for the One-Pot Synthesis of Substituted 3-Pyrrolin-2-ones

This protocol describes the ultrasound-assisted, citric acid-catalyzed one-pot reaction of an aniline, an aldehyde, and diethyl acetylenedicarboxylate in ethanol.

Materials:

  • Aniline (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Diethyl acetylenedicarboxylate (1.0 mmol)

  • Citric acid monohydrate (2.0 mmol)

  • Ethanol (5 mL)

  • Ultrasound bath (e.g., 100 W)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine aniline (1.0 mmol), the aromatic aldehyde (1.0 mmol), diethyl acetylenedicarboxylate (1.0 mmol), and citric acid monohydrate (2.0 mmol) in ethanol (5 mL).

  • Place the flask in an ultrasound bath.

  • Irradiate the reaction mixture with ultrasound at a power of 100 W.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within 10-25 minutes, as indicated in the data table), remove the flask from the ultrasound bath.

  • The solid product that precipitates from the solution is collected by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the purified product under vacuum.

Purification: This method offers a significant advantage as it often yields products of high purity without the need for chromatographic purification.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the straightforward workflow for the one-pot synthesis of pyrrolidinone derivatives.

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Aniline - Aldehyde - Diethyl Acetylenedicarboxylate - Citric Acid - Ethanol B Ultrasound Irradiation (100 W, 10-25 min) A->B Place in ultrasound bath C Precipitation of Product B->C D Filtration C->D E Washing with Cold Ethanol D->E F Drying under Vacuum E->F G Final Product: Substituted 3-Pyrrolin-2-one F->G

Caption: Experimental workflow for the one-pot synthesis.

Potential Signaling Pathways Modulated by Pyrrolidinone Derivatives

Pyrrolidinone derivatives have been shown to exert their biological effects by modulating key signaling pathways involved in cancer and inflammation. The diagrams below illustrate the putative mechanisms of action.

1. Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and cell survival. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Certain pyrrolidinone derivatives have been identified as inhibitors of NF-κB activation.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TNFR, TLR) IKK IKK Complex Receptor->IKK Signal IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Pyrrolidinone Pyrrolidinone Derivative Pyrrolidinone->IKK Inhibition DNA DNA NFkB_nuc->DNA Gene Pro-inflammatory Gene Expression DNA->Gene

Caption: Inhibition of the NF-κB signaling pathway.

2. Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Receptor Tyrosine Kinases (RTKs) such as VEGFR and PDGFR are crucial for cell proliferation, survival, and angiogenesis. Many anticancer drugs target these kinases. Pyrrole-based structures, related to the synthesized pyrrolidinones, are known inhibitors of RTKs.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) P1 Phosphorylation Cascade (e.g., RAS-RAF-MEK-ERK) RTK->P1 Activation Ligand Growth Factor Ligand->RTK TF Transcription Factors P1->TF Activation Pyrrolidinone Pyrrolidinone Derivative Pyrrolidinone->RTK Inhibition of ATP Binding Gene Gene Expression TF->Gene CellularResponse Cell Proliferation, Angiogenesis, Survival Gene->CellularResponse

Caption: Inhibition of Receptor Tyrosine Kinase signaling.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(Pyrrolidin-1-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective methods for synthesizing this compound are the Buchwald-Hartwig amination and the Ullmann condensation. Both methods involve the cross-coupling of an aryl halide (typically 3-bromoaniline or 3-chloroaniline) with pyrrolidine. The Buchwald-Hartwig reaction is a palladium-catalyzed process known for its high efficiency and broad substrate scope, while the Ullmann condensation is a copper-catalyzed reaction that can be a viable alternative.[1][2]

Q2: I am experiencing low yields in my Buchwald-Hartwig synthesis. What are the most critical parameters to investigate?

A2: Low yields in the Buchwald-Hartwig amination of 3-haloanilines with pyrrolidine can often be attributed to several key factors. The choice of palladium precursor, phosphine ligand, base, solvent, and reaction temperature are all crucial for success. Inefficient catalyst activation, catalyst decomposition, or competing side reactions are common culprits. A systematic optimization of these parameters is highly recommended.

Q3: What are some common side products in the synthesis of this compound?

A3: Common side products can include hydrodehalogenation of the starting aryl halide (replacement of the halogen with hydrogen), formation of diarylamines, and products resulting from catalyst decomposition. The presence of moisture or oxygen can exacerbate the formation of these impurities.

Q4: How can I purify the crude this compound product?

A4: Purification is typically achieved through column chromatography on silica gel. A gradient elution using a mixture of a nonpolar solvent (like hexanes) and a polar solvent (like ethyl acetate) is generally effective. The polarity of the eluent system may need to be optimized based on TLC analysis of the crude reaction mixture.

Troubleshooting Guides

Low Yield in Buchwald-Hartwig Amination

A low yield in the Buchwald-Hartwig amination can be a frustrating issue. The following table outlines potential causes and suggested solutions to improve your reaction outcome.

Potential Cause Suggested Solutions & Troubleshooting Steps
Inefficient Catalyst/Ligand System The choice of palladium catalyst and phosphine ligand is critical. For the coupling of anilines with cyclic amines, bulky electron-rich phosphine ligands often give the best results. Consider screening different catalyst/ligand combinations. For example, moving from a first-generation ligand to a more advanced biarylphosphine ligand can significantly improve yields.
Inappropriate Base The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, if your substrates are base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures. The solubility of the base in the reaction solvent is also a key consideration.
Poor Solvent Quality Buchwald-Hartwig reactions are sensitive to moisture and oxygen. Ensure that your solvent is anhydrous and thoroughly degassed before use. Common solvents for this reaction include toluene, dioxane, and THF.
Suboptimal Reaction Temperature These reactions often require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate. If your reaction is sluggish, a modest increase in temperature may improve the yield. However, excessively high temperatures can lead to catalyst decomposition and side product formation.
Catalyst Deactivation The palladium catalyst can be poisoned by impurities in the starting materials or solvent. Ensure high purity of your reagents. Setting up the reaction under a strictly inert atmosphere (argon or nitrogen) is essential to prevent catalyst oxidation.

Table 1: Troubleshooting Low Yield in Buchwald-Hartwig Amination. This table provides a structured guide to identifying and resolving common issues that lead to low product yields.

Impurity Formation and Removal

The presence of impurities can complicate purification and affect the quality of the final product. The following table details common impurities and methods for their mitigation and removal.

Impurity Potential Cause Mitigation and Purification Strategies
Hydrodehalogenated Aniline This side reaction, where the halogen is replaced by hydrogen, can be promoted by certain bases and ligands.- Optimize the base: Weaker bases like K₃PO₄ or Cs₂CO₃ may reduce the extent of hydrodehalogenation compared to strong bases like NaOtBu.- Choose the right ligand: Bulky, electron-rich phosphine ligands can favor the desired cross-coupling over reductive dehalogenation.- Purification: This byproduct can often be separated from the desired product by column chromatography due to its lower polarity.
Starting Aryl Halide Incomplete reaction.- Increase reaction time or temperature: Monitor the reaction by TLC or LC-MS to ensure completion.- Increase catalyst loading: A slight increase in the catalyst amount can sometimes drive the reaction to completion.- Purification: Unreacted starting material is typically less polar than the product and can be separated by column chromatography.
Oxidized Byproducts Presence of oxygen in the reaction mixture.- Ensure a strictly inert atmosphere: Use Schlenk techniques or a glovebox to set up the reaction.- Degas solvents and reagents: Thoroughly sparge solvents with an inert gas before use.- Purification: These impurities are often more polar and may be removed during column chromatography.

Table 2: Common Impurities and Their Management. This table assists in identifying potential impurities, understanding their origin, and implementing strategies for their removal.

Experimental Protocols

Buchwald-Hartwig Amination Protocol

This protocol is a general guideline for the synthesis of this compound from 3-bromoaniline and pyrrolidine. Optimization of the listed parameters may be necessary to achieve the best results.

Materials:

  • 3-Bromoaniline

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add Pd(OAc)₂ (e.g., 1-2 mol%) and XPhos (e.g., 2-4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Under the inert atmosphere, add NaOtBu (e.g., 1.2-1.5 equivalents).

  • Add anhydrous, degassed toluene.

  • Add 3-bromoaniline (1.0 equivalent).

  • Add pyrrolidine (e.g., 1.1-1.2 equivalents) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthesis_Pathway Synthesis of this compound 3-Haloaniline 3-Haloaniline Buchwald-Hartwig Buchwald-Hartwig 3-Haloaniline->Buchwald-Hartwig Pd Catalyst, Ligand, Base Ullmann_Condensation Ullmann_Condensation 3-Haloaniline->Ullmann_Condensation Cu Catalyst, Base Pyrrolidine Pyrrolidine Pyrrolidine->Buchwald-Hartwig Pyrrolidine->Ullmann_Condensation This compound This compound Buchwald-Hartwig->this compound Ullmann_Condensation->this compound Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_reagents Check Reagent Purity & Dryness start->check_reagents check_atmosphere Ensure Inert Atmosphere check_reagents->check_atmosphere optimize_catalyst Optimize Catalyst & Ligand check_atmosphere->optimize_catalyst optimize_base Optimize Base optimize_catalyst->optimize_base optimize_solvent Optimize Solvent optimize_base->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp success Yield Improved optimize_temp->success Parameter_Relationships Key Parameter Interdependencies Yield Yield Catalyst Catalyst Catalyst->Yield Ligand Ligand Catalyst->Ligand Ligand->Yield Base Base Base->Yield Solvent Solvent Base->Solvent Solvent->Yield Temperature Temperature Temperature->Yield Temperature->Solvent

References

Technical Support Center: Purification of 3-(Pyrrolidin-1-yl)aniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 3-(Pyrrolidin-1-yl)aniline using column chromatography. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure a successful purification process.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound on a laboratory scale. Optimization may be required based on the specific impurities present in the crude material.

Materials and Equipment:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (TEA)

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • TLC Method Development:

    • Dissolve a small amount of the crude this compound in a volatile solvent such as dichloromethane or ethyl acetate.

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a solvent system of hexane and ethyl acetate with a small amount of triethylamine (e.g., 80:20:1 Hexane:Ethyl Acetate:TEA).

    • Visualize the plate under a UV lamp to determine the Rf value of the desired product and the separation from impurities. The ideal Rf for the target compound is typically between 0.2 and 0.4 for effective column separation.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 95:5:1 Hexane:Ethyl Acetate:TEA).

    • Pour the slurry into the chromatography column, ensuring even packing without air bubbles.

    • Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.[2]

    • Drain the excess solvent until the solvent level is just above the sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully apply it to the top of the column using a pipette.[1]

    • Dry Loading: For samples with poor solubility, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[1]

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate to elute the product.

    • Collect fractions of the eluate in separate tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Quantitative Data Summary

The following table provides illustrative data for the purification of this compound. These values are representative and may require optimization for specific experimental conditions.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase (Eluent) Hexane:Ethyl Acetate with 1% Triethylamine (TEA)The ratio is adjusted based on TLC analysis. A common starting point is 90:10 (Hexane:Ethyl Acetate).
Illustrative Rf Values
This compound~0.3In 80:20 Hexane:Ethyl Acetate + 1% TEA.
Less Polar Impurity~0.6
More Polar Impurity~0.1
Sample Load 1-5% of silica gel weightFor example, 200-1000 mg of crude product on 20 g of silica gel.[1]
Elution Mode Isocratic or GradientA gradient elution, gradually increasing the ethyl acetate concentration, can improve separation.
Flow Rate Gravity-dependent or ~10-20 mL/minFor flash chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Problem Possible Cause(s) Solution(s)
Product is not eluting from the column 1. Strong interaction between the basic amine and acidic silica gel.[1] 2. Mobile phase is not polar enough.1. Add a basic modifier like triethylamine (1-2%) to the eluent to neutralize the silica surface.[1][2] 2. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
Product elutes as a broad, tailing band 1. Strong interaction with the acidic silica gel.[1] 2. Column is overloaded with the sample.1. Use an eluent containing triethylamine or consider using a less acidic stationary phase like alumina or amine-functionalized silica.[1] 2. Reduce the amount of crude material loaded onto the column.
Poor separation of product and impurities 1. Inappropriate mobile phase composition. 2. Column was packed improperly, leading to channeling.1. Optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf) between the product and impurities. 2. Ensure the column is packed uniformly without cracks or air bubbles.
Product decomposes on the column The acidic nature of the silica gel is causing degradation of the amine.1. Deactivate the silica gel by pre-eluting the column with the mobile phase containing triethylamine. 2. Use a less acidic stationary phase such as neutral alumina.[3]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound streaking on the TLC plate and tailing on the column?

A1: The basic nature of the pyrrolidine and aniline functional groups leads to strong interactions with the acidic silanol groups on the surface of the silica gel.[1] This causes the compound to move unevenly, resulting in streaking on TLC and tailing on the column. Adding a small amount of a base like triethylamine (TEA) to your mobile phase will neutralize these acidic sites and lead to sharper spots and peaks.[1][2]

Q2: What is the purpose of adding triethylamine (TEA) to the mobile phase?

A2: Triethylamine is a volatile organic base that is added to the eluent to act as a competitive base. It binds to the acidic silanol groups on the silica gel, preventing the basic this compound from interacting too strongly with the stationary phase. This results in improved peak shape and better elution.

Q3: Can I use a different stationary phase instead of silica gel?

A3: Yes, for basic compounds like this compound, using a less acidic stationary phase can be advantageous. Options include neutral or basic alumina, or commercially available amine-functionalized silica gel, which is specifically designed for the purification of basic compounds.[1]

Q4: How do I choose the right solvent system for my column?

A4: The ideal solvent system is determined by running preliminary experiments on Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that moves the this compound to an Rf value of approximately 0.2-0.4 while providing the best possible separation from any impurities.[1] A good starting point for aromatic amines is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

Q5: What should I do if my compound is not soluble in the mobile phase?

A5: If your crude product has low solubility in the chosen eluent, you can use a "dry loading" technique. Dissolve your compound in a minimal amount of a stronger, more volatile solvent (like dichloromethane), add a small amount of silica gel to this solution, and then evaporate the solvent completely. This will leave your compound adsorbed onto the silica, which can then be carefully added to the top of your packed column.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development (Hexane:EtOAc:TEA) Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Load Crude Product (Wet or Dry Loading) Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Pure Fractions Identified Isolate Isolate Product (Rotary Evaporation) Combine->Isolate End End Isolate->End Purified Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow Start Problem Encountered Problem_Tailing Peak Tailing / Streaking? Start->Problem_Tailing Problem_NoElution No Elution of Product? Start->Problem_NoElution Problem_PoorSep Poor Separation? Start->Problem_PoorSep Problem_Tailing->Problem_NoElution No Sol_AddTEA Add 1% Triethylamine (TEA) to Mobile Phase Problem_Tailing->Sol_AddTEA Yes Problem_NoElution->Problem_PoorSep No Sol_IncreasePolarity Increase Mobile Phase Polarity (more Ethyl Acetate) Problem_NoElution->Sol_IncreasePolarity Yes Sol_OptimizeTLC Re-optimize Solvent System using TLC Problem_PoorSep->Sol_OptimizeTLC Yes Sol_AltStationary Use Alternative Stationary Phase (Alumina or Amine-Silica) Sol_AddTEA->Sol_AltStationary If persists Sol_IncreasePolarity->Sol_AddTEA If tailing occurs Sol_CheckPacking Check Column Packing for Channels/Cracks Sol_OptimizeTLC->Sol_CheckPacking If TLC is optimal

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Troubleshooting incomplete reaction in palladium-catalyzed amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed amination reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during C-N cross-coupling experiments, particularly incomplete reactions.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination is giving a low yield or is not proceeding to completion. What are the common causes?

A1: Incomplete reactions in palladium-catalyzed amination can be attributed to several factors. The most frequent culprits include:

  • Catalyst and Ligand Issues: The choice of palladium precursor and phosphine ligand is critical and highly dependent on the substrates.[1] Sterically hindered and electron-rich ligands generally lead to higher catalytic activity.[1] The active catalyst can also deactivate through various pathways, including product inhibition or C-H insertion into the ligand.[2][3]

  • Base Selection: The strength, solubility, and nature of the base are crucial.[1] Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are common but may not be compatible with base-sensitive functional groups.[1] In nonpolar solvents, the base should be anionic to effectively deprotonate the palladium-amine complex.[4]

  • Solvent and Temperature: The solvent affects the solubility of reagents and the overall reaction rate.[1][5] Aprotic, nonpolar solvents like toluene and dioxane are frequently used.[1] Insufficient temperature can result in a sluggish or incomplete reaction, while excessive heat may cause catalyst decomposition.[1] Typical reaction temperatures range from 80-100°C.[1]

  • Reaction Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[1] It is crucial to perform reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation and deactivation.[6][7]

  • Reagent Quality: Impurities in the aryl halide, amine, solvent, or base can poison the catalyst. Ensure all reagents are pure and solvents are anhydrous and degassed.[1][6]

Q2: How do I select the optimal palladium precursor and ligand for my substrates?

A2: The ideal palladium source and ligand combination is highly substrate-dependent.[1] For challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands are often required to achieve good yields.[8] Screening a variety of ligands is often the most effective strategy to find the best conditions for a new transformation.[1] Pre-catalysts, which are more stable and generate the active LPd(0) species more cleanly, are often preferred over using separate palladium salts and ligands.[9]

Q3: My reaction has stalled. What could be the reason?

A3: A stalled reaction, where initial product formation is observed but then ceases, often indicates catalyst deactivation.[7] This can be caused by:

  • Formation of "Palladium Black": A black precipitate indicates the catalyst has decomposed and crashed out of the catalytic cycle.[7]

  • Product Inhibition: The product of the reaction can sometimes coordinate to the palladium center, inhibiting further catalytic activity.[2][3]

  • Ligand Degradation: The phosphine ligand can be susceptible to degradation under the reaction conditions.

  • Inhibitory Effects of Halide Ions: Iodide, in particular, can have an inhibitory effect by forming unreactive palladium dimers.[10]

Q4: I am observing side products in my reaction. What are the common ones and how can I minimize them?

A4: Common side reactions in palladium-catalyzed amination include:

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be more prevalent with certain substrates and conditions.[11]

  • Diarylation: In the case of primary amines, a second arylation can occur to form a diarylamine.[12] The choice of ligand can influence the selectivity for monoarylation.[13]

  • Homocoupling: Coupling of two aryl halides or two boronic acids (in related Suzuki reactions) can occur, especially in the presence of oxygen.[14]

To minimize side products, careful optimization of the ligand, base, and reaction conditions is necessary. For instance, using sterically hindered ligands can often suppress the over-arylation of primary amines.[9]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting incomplete palladium-catalyzed amination reactions.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow start Incomplete Reaction check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_setup 2. Ensure Inert Atmosphere & Dry Conditions check_reagents->check_setup Reagents OK sub_reagents - Check purity (NMR, GC/MS) - Use fresh reagents - Verify stoichiometry check_reagents->sub_reagents optimize_catalyst 3. Optimize Catalyst System check_setup->optimize_catalyst Setup OK sub_setup - Degas solvent thoroughly - Use Schlenk line or glovebox - Dry glassware properly check_setup->sub_setup optimize_base 4. Screen Different Bases optimize_catalyst->optimize_base Still Incomplete sub_catalyst - Try different Pd source (e.g., pre-catalyst) - Screen various ligands (e.g., bulky, electron-rich) - Adjust catalyst loading optimize_catalyst->sub_catalyst optimize_conditions 5. Adjust Solvent & Temperature optimize_base->optimize_conditions Still Incomplete sub_base - Test stronger/weaker bases - Consider base solubility - Match base to functional group tolerance optimize_base->sub_base success Reaction Complete optimize_conditions->success Improvement sub_conditions - Change solvent (e.g., Toluene, Dioxane, THF) - Increase/decrease temperature - Monitor for catalyst decomposition optimize_conditions->sub_conditions

Caption: A step-by-step workflow for troubleshooting incomplete amination reactions.

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the yield of palladium-catalyzed amination reactions based on literature data. Note that optimal conditions are highly substrate-dependent.

Table 1: Effect of Ligand on the Amination of 4-Chlorotoluene with N-Methylaniline

LigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)
YPhos (L1)Pd₂(dba)₃KOtBuTolueneRT1>98
RuPhosPd₂(dba)₃KOtBuTolueneRT1~80
XPhosPd₂(dba)₃KOtBuTolueneRT1~70
SPhosPd₂(dba)₃KOtBuTolueneRT1~60
Data synthesized from literature reports for illustrative comparison.[15]

Table 2: Effect of Base on the Amination of Aryl Iodides

Aryl IodideAmineLigandBaseSolventTemp (°C)Yield (%)
4-IodotolueneAnilineLigand 2NaOtBuDioxane10095
4-IodotolueneAnilineLigand 2Cs₂CO₃Dioxane/t-BuOH10088
4-IodotolueneMorpholineLigand 2NaOtBuTHFRT97
4-IodotolueneMorpholineLigand 2Cs₂CO₃Dioxane/t-BuOH10090
Data adapted from a study on amination of aryl iodides.[12]

Experimental Protocols

General Protocol for Palladium-Catalyzed Amination

This protocol provides a general starting point and may require optimization for specific substrates.[1]

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1 mol % Pd)

  • Phosphine ligand (2-4 mol %)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

Equipment:

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas supply (argon or nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide, palladium precursor, phosphine ligand, and base (if solid).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Reagent Addition: Under the inert atmosphere, add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it at this stage.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Diagram: Key Components of a Palladium-Catalyzed Amination Reaction

Reaction_Components cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide Aryl Halide (Ar-X) Catalyst Pd(0) Catalyst ArylHalide->Catalyst Amine Amine (R₂NH) Amine->Catalyst Product Aryl Amine (Ar-NR₂) Catalyst->Product Ligand Phosphine Ligand Ligand->Catalyst Base Base Base->Catalyst Solvent Solvent Temperature Temperature

Caption: Key components influencing the outcome of a palladium-catalyzed amination.

References

Technical Support Center: Optimization of Reaction Conditions for Scale-up Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up chemical reactions. Find troubleshooting guidance for common issues, answers to frequently asked questions, and detailed experimental protocols to ensure a safe, efficient, and successful scale-up process.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the scale-up of chemical synthesis.

Issue Potential Cause at Scale Troubleshooting & Mitigation Strategy
Decreased Yield Inefficient Mixing: In larger reactors, localized "hot spots" or areas of poor reactant mixing can lead to side reactions.[1][2][3] Poor Temperature Control: Slower heating and cooling in large vessels can cause thermal degradation of reactants, intermediates, or products.[4][5] Mass Transfer Limitations: Slower diffusion rates in larger volumes can hinder the reaction rate.Optimize Agitation: Re-evaluate and optimize the impeller design and agitation speed to ensure homogeneity. Controlled Reagent Addition: Implement a slow, controlled addition of reagents to manage exotherms and maintain optimal concentrations. Improve Heat Transfer: Utilize reactors with a high surface-area-to-volume ratio and efficient cooling systems.[6]
Increased Impurity Profile Side Reactions: Higher temperatures or prolonged reaction times due to slower heat transfer at scale can promote the formation of byproducts.[7][8] Changes in Reaction Kinetics: The dominant reaction pathway may shift under different mixing and temperature profiles. Incomplete Reactions: Pockets of unreacted starting materials due to poor mixing can lead to complex impurity profiles upon workup.[1]Re-optimize Temperature: Lowering the reaction temperature may suppress side reactions. Kinetics Studies: Perform kinetic analysis to understand the impact of temperature and concentration on impurity formation. In-Process Controls: Implement in-process monitoring (e.g., HPLC, UPLC) to track impurity formation and adjust conditions in real-time.[8]
Thermal Runaway / Poor Heat Control Reduced Surface-Area-to-Volume Ratio: As reactor volume increases, the ability to remove heat decreases significantly.[6][9] Highly Exothermic Reactions: Reactions that are manageable at a small scale can generate uncontrollable amounts of heat when scaled up.[10] Inadequate Cooling Capacity: The cooling system may be insufficient for the larger reaction mass.Reaction Calorimetry: Conduct calorimetry studies to quantify the heat of reaction and determine the maximum safe operating temperature.[9][11] Semi-Batch or Continuous Flow: For highly exothermic processes, consider a semi-batch approach (controlled addition of a limiting reagent) or transitioning to a continuous flow setup.[9] Emergency Preparedness: Ensure an adequate emergency cooling system is in place.
Crystallization & Isolation Issues Different Cooling Profile: Slower cooling rates in large vessels can affect crystal size, shape, and purity.[3] Solvent Effects: The chosen solvent may not be optimal for crystallization at a larger scale, leading to oiling out or poor crystal form. Inefficient Filtration/Washing: Transferring and washing large quantities of solids can be less efficient, leaving impurities trapped in the product.[3]Controlled Crystallization: Develop a controlled cooling profile to ensure consistent crystal properties. Solvent Screening: Screen for optimal crystallization solvents at the lab scale. Optimize Isolation Procedure: Develop and validate efficient filtration and washing procedures for the larger scale.

Frequently Asked Questions (FAQs)

Q1: Why did my reaction yield decrease significantly when I scaled it up from 1 L to 100 L?

A common reason for a drop in yield during scale-up is the non-linear relationship between various physical parameters and the reactor volume.[12] Key factors include:

  • Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, making it harder to dissipate heat from exothermic reactions or to heat endothermic reactions efficiently. This can lead to product decomposition or the formation of side products.[6]

  • Mixing: Achieving uniform mixing in a large reactor is more challenging. Inadequate mixing can result in localized areas of high or low reactant concentration, leading to incomplete reactions or increased side product formation.[3]

  • Addition Times: The time it takes to add reagents is longer at scale, which can alter the concentration profiles and impact selectivity and yield.

Q2: I'm observing new, unknown impurities in my scaled-up batch. What could be the cause?

The appearance of new impurities is often linked to prolonged reaction times and less effective temperature control in larger vessels.[7][8] Hot spots within the reactor, caused by poor mixing, can lead to thermal degradation of starting materials, intermediates, or the final product, generating novel impurities.[1] It's also possible that longer processing times (e.g., heating, cooling, quenching) allow for slower, previously unobserved side reactions to become significant.[3] A thorough investigation using techniques like LC-MS is recommended to identify these impurities and understand their formation mechanism.

Q3: How do I choose the right solvent for a scaled-up process?

Solvent selection for scale-up goes beyond just solubility and reactivity. Key considerations include:

  • Safety: Low flammability and a high flash point are crucial for large-scale operations.[13]

  • Environmental Impact: Preferentially use solvents that are less toxic and biodegradable.[13]

  • Work-up & Isolation: The solvent should facilitate easy product isolation, preferably through crystallization. It should also be easily separable from water if aqueous washes are used.

  • Cost & Availability: The solvent must be commercially available in large quantities at a reasonable cost.[13]

  • Boiling Point: A boiling point that is not too low (to avoid pressure buildup) but not too high (to allow for easy removal) is ideal.

Q4: What is a "thermal runaway" and how can I prevent it?

A thermal runaway is a dangerous situation where an exothermic reaction goes out of control. The reaction generates heat, which increases the reaction rate, leading to even more heat generation in a positive feedback loop.[10] This can result in a rapid increase in temperature and pressure, potentially leading to an explosion.[9] To prevent this:

  • Understand Reaction Energetics: Use reaction calorimetry to measure the heat of reaction and determine the maximum temperature the reaction can reach under adiabatic conditions.[11]

  • Control Reagent Addition: For exothermic reactions, add one of the reagents slowly (semi-batch process) so that the rate of heat generation does not exceed the reactor's cooling capacity.[9]

  • Ensure Adequate Cooling: The reactor must have a robust cooling system capable of handling the total heat output of the reaction.

  • Have a Contingency Plan: Establish and test an emergency shutdown and cooling procedure.

Q5: What is Design of Experiments (DoE) and how can it help with scale-up?

Design of Experiments (DoE) is a statistical method for systematically varying multiple reaction parameters (like temperature, concentration, and catalyst loading) simultaneously to understand their individual and interactive effects on the reaction outcome (e.g., yield, purity).[14][15] Instead of the traditional "one-variable-at-a-time" approach, DoE allows you to efficiently map out the optimal reaction conditions and identify a robust operating window, which is crucial for a successful and reproducible scale-up.[12]

Data Presentation

Table 1: Physical Properties of Common Process Solvents

This table provides key physical properties for a selection of solvents commonly used in scale-up synthesis.[13][16][17][18][19][20][21][22][23]

SolventFormulaBoiling Point (°C)Density (g/mL)Viscosity (cP at 20°C)
AcetoneC₃H₆O56.20.7860.32
AcetonitrileC₂H₃N81.60.7860.36
1-ButanolC₄H₁₀O117.60.8102.95
DichloromethaneCH₂Cl₂39.71.3240.43
N,N-Dimethylformamide (DMF)C₃H₇NO1530.9440.85
Dimethyl Sulfoxide (DMSO)C₂H₆OS1891.0922.2
EthanolC₂H₆O78.50.7891.2
Ethyl AcetateC₄H₈O₂770.8950.45
HeptaneC₇H₁₆980.6840.42
Isopropyl Alcohol (IPA)C₃H₈O82.60.7852.4
MethanolCH₄O64.70.7920.59
Methyl t-Butyl Ether (MTBE)C₅H₁₂O55.20.7410.27
Tetrahydrofuran (THF)C₄H₈O660.8890.48
TolueneC₇H₈110.60.8670.59
WaterH₂O1001.0001.00
Table 2: Typical Overall Heat Transfer Coefficients (U) for Jacketed Reactors

The overall heat transfer coefficient (U-value) is a measure of a reactor's ability to transfer heat. It is influenced by the reactor's material of construction, the properties of the process mass and the heating/cooling fluid, and the level of agitation. Lower U-values indicate poorer heat transfer.

Reactor MaterialTypical U-Value (W/m²·K)Notes
Stainless Steel (316L) 300 - 800Good thermal conductivity.[24][25]
Glass-Lined Steel 150 - 450The glass layer acts as an insulator, significantly reducing heat transfer.[24][26][27][28]
Hastelloy (C-276) 200 - 600Good corrosion resistance with moderate heat transfer.[25]

Note: These are approximate values and can vary significantly based on specific process conditions.

Experimental Protocols

Protocol 1: Reaction Calorimetry for Thermal Hazard Assessment

Objective: To determine the heat of reaction (ΔH), heat flow profile, and maximum temperature of a synthetic reaction (MTSR) to assess thermal safety before scale-up.

Methodology:

  • System Setup and Calibration:

    • Assemble the reaction calorimeter (e.g., RC1e) with the appropriate reactor vessel, stirrer, temperature probes (for both reactor contents and jacket), and calibration heater.

    • Perform a calibration of the heat transfer coefficient (UA) of the system using the solvent and reaction volume planned for the experiment. This is typically done by applying a known amount of heat with the calibration heater and measuring the temperature difference between the reactor and the jacket.

  • Reaction Setup:

    • Charge the reactor with the starting materials and solvent, reserving any reagents that will be added during the reaction in a dosing unit.

    • Establish an inert atmosphere if required.

    • Bring the reactor contents to the desired starting temperature and allow the system to reach thermal equilibrium.

  • Running the Experiment:

    • Start data logging.

    • Initiate the reaction by adding the triggering reagent, either all at once (for batch mode) or at a controlled rate (for semi-batch mode).

    • Continuously record the reactor temperature (Tr), jacket temperature (Tj), and any reagent additions.

  • Data Analysis:

    • The instrument software calculates the instantaneous heat flow (q) from the reaction using the equation: q = UA(Tr - Tj).

    • Integrate the heat flow over time to determine the total heat of reaction (ΔH).

    • Identify the maximum heat flow during the reaction to understand the peak cooling demand.

    • Calculate the Maximum Temperature of the Synthetic Reaction (MTSR) to assess the potential for a thermal runaway under adiabatic conditions.

Protocol 2: Reaction Optimization using Design of Experiments (DoE)

Objective: To systematically identify the optimal reaction conditions (e.g., temperature, concentration, catalyst loading) to maximize yield and minimize impurities.

Methodology:

  • Define Objective and Identify Factors & Responses:

    • Clearly state the goal (e.g., maximize yield, minimize a specific impurity).

    • Identify the key reaction parameters (factors) that could influence the outcome (e.g., temperature, reaction time, equivalents of reagents, catalyst loading).

    • Define the measurable outcomes (responses) you will track (e.g., % yield, % purity by HPLC).

  • Select a DoE Design:

    • For initial screening of many factors, a fractional factorial or Plackett-Burman design may be suitable.

    • For optimizing a smaller number of significant factors, a full factorial or response surface methodology (e.g., Box-Behnken, Central Composite) design is appropriate.[29]

  • Generate and Run the Experimental Plan:

    • Use statistical software (e.g., JMP, Design-Expert) to generate the experimental plan. The plan will specify the set of conditions for each experimental run.

    • Execute the experiments in a randomized order to minimize the impact of systematic errors.

    • Carefully record the results (responses) for each run.

  • Analyze the Results and Build a Model:

    • Input the experimental results into the DoE software.

    • The software will perform a statistical analysis (e.g., ANOVA) to determine which factors and interactions have a significant effect on the responses.

    • A mathematical model is generated that describes the relationship between the factors and the responses.

  • Optimization and Verification:

    • Use the model to generate response surface plots and identify the predicted optimal conditions.

    • Perform a confirmation experiment at the predicted optimal conditions to verify the model's accuracy.

Visualizations

Troubleshooting_Workflow Start Scale-up Issue Identified (e.g., Low Yield, High Impurities) Analyze Analyze Reaction Mixture (NMR, LC-MS, GC-MS) Start->Analyze Identify Identify Components: - Unreacted Starting Material - Known Side Products - Unexpected Products - Baseline Material Analyze->Identify Cause Potential Cause? Identify->Cause Incomplete Incomplete Reaction Cause->Incomplete Unreacted SM Side_Reaction Side Reactions Cause->Side_Reaction Side Products Decomposition Product Decomposition Cause->Decomposition Baseline/Degradation Contamination Reagent/Solvent Contamination Cause->Contamination Unexpected Products Action Select Action Incomplete->Action Side_Reaction->Action Decomposition->Action Check_Purity Verify Reagent Purity Contamination->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Concentration) Action->Optimize_Conditions Milder_Workup Use Milder Workup/Isolation Action->Milder_Workup Re_evaluate Re-evaluate & Verify Optimize_Conditions->Re_evaluate Check_Purity->Re_evaluate Milder_Workup->Re_evaluate Re_evaluate->Start Issue Persists

Troubleshooting workflow for addressing common scale-up issues.

Scale_Up_Parameters ScaleUp Successful Scale-Up Purity Yield & Purity ScaleUp->Purity HeatTransfer Heat Transfer Safety Process Safety HeatTransfer->Safety Mixing Mixing Mixing->HeatTransfer Mixing->Purity Kinetics Reaction Kinetics Kinetics->HeatTransfer Kinetics->Mixing Safety->ScaleUp Purity->Kinetics

Interplay of key parameters in reaction scale-up.

DoE_Workflow Define 1. Define Objective (e.g., Maximize Yield) Identify 2. Identify Factors & Responses (Temp, Conc. -> Yield, Purity) Define->Identify Select 3. Select DoE Design (e.g., Factorial, Response Surface) Identify->Select Generate 4. Generate & Run Experiments (Randomized Order) Select->Generate Analyze 5. Analyze Results (ANOVA, Model Fitting) Generate->Analyze Optimize 6. Predict Optimal Conditions & Generate Response Surfaces Analyze->Optimize Verify 7. Verify Model (Confirmation Run) Optimize->Verify Success Optimized Process Verify->Success

Experimental workflow for reaction optimization using DoE.

References

Stability and storage conditions for 3-(Pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 3-(Pyrrolidin-1-yl)aniline to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, this compound should be kept in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] A specific recommendation is to store it at 4°C and protected from light.[4] Some suppliers also recommend handling and storing the compound under an inert gas atmosphere.

Q2: Is this compound stable at room temperature?

A2: The compound is generally considered stable under normal conditions.[1] For shipping, it is transported at room temperature in the continental US.[4] However, for prolonged storage, maintaining cooler temperatures is advisable to ensure its long-term stability.

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents, strong acids, and strong reducing agents.[1] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.

Q4: What are the hazardous decomposition products of this compound?

A4: Upon thermal decomposition, this compound may produce hazardous products including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][3]

Q5: How should I handle this compound in the laboratory?

A5: It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat to prevent skin and eye contact.[1][2][3] Avoid breathing in dust or vapors.[1][3] After handling, wash your hands thoroughly.[1][2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Degradation of the compound due to improper storage.Verify that the compound has been stored at the recommended temperature of 4°C and protected from light.[4] Consider using a fresh batch of the compound that has been stored under optimal conditions.
Contamination from incompatible substances.Ensure that the compound has not come into contact with strong acids, strong oxidizing agents, or strong reducing agents.[1] Use clean, dedicated spatulas and glassware.
Discoloration of the solid compound (e.g., darkening). Oxidation or degradation due to exposure to air and/or light.Store the compound under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. Always keep the container tightly sealed and protected from light.[2][3][4]
Poor solubility compared to previous batches. Potential degradation or presence of impurities.Re-evaluate the purity of the compound. If degradation is suspected, consider purifying the material if possible or obtaining a new, high-purity batch.

Quantitative Data Summary

Parameter Value Source
Recommended Storage Temperature 4°CChemScene[4]
Shipping Condition Room temperature (continental US)ChemScene[4]
Incompatible Materials Strong oxidizing agents, strong acids, strong reducing agentsFisher Scientific[1]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)Fisher Scientific[1][3]

Experimental Protocol: Accelerated Stability Study

This protocol is a general guideline for assessing the stability of this compound under accelerated conditions.

1. Objective: To evaluate the stability of this compound under elevated temperature and light exposure.

2. Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Vials (clear and amber)

  • Calibrated stability chambers or ovens

  • Calibrated photostability chamber

  • HPLC system with a UV detector

3. Methodology:

  • Sample Preparation:

    • Accurately weigh 5 mg of this compound into separate clear and amber vials.

    • Prepare a stock solution by dissolving the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (Time Zero):

    • Analyze the stock solution by HPLC to determine the initial purity and peak area. This will serve as the baseline.

  • Stress Conditions:

    • Thermal Stress: Place the vials (both clear and amber) in a stability chamber set to 40°C / 75% RH (ICH accelerated conditions).

    • Photostability: Place the clear vials in a photostability chamber according to ICH Q1B guidelines. Wrap a set of control vials in aluminum foil and place them in the same chamber.

  • Time Points:

    • Withdraw samples at predetermined time points (e.g., 0, 1, 2, and 4 weeks).

  • Analysis:

    • At each time point, prepare a sample for HPLC analysis from each vial.

    • Analyze the samples by HPLC and compare the peak area of the parent compound to the time-zero sample.

    • Look for the appearance of new peaks, which may indicate degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation at each time point.

    • Compare the results from the different storage conditions (protected from light vs. exposed to light, elevated temperature).

Logical Troubleshooting Workflow

Troubleshooting_Workflow_for_this compound start Start: Inconsistent Experimental Results check_storage Review Storage Conditions start->check_storage storage_temp Stored at 4°C? check_storage->storage_temp light_exposure Protected from Light? storage_temp->light_exposure Yes remediate_storage Action: Store at 4°C in Dark storage_temp->remediate_storage No check_handling Review Handling Procedures light_exposure->check_handling Yes light_exposure->remediate_storage No incompatibilities Contact with Incompatibles? check_handling->incompatibilities new_batch Use a Fresh Batch of Compound incompatibilities->new_batch No remediate_handling Action: Use Inert Atmosphere & Dedicated Equipment incompatibilities->remediate_handling Yes end_good End: Problem Resolved new_batch->end_good end_bad End: Purity Analysis Required new_batch->end_bad remediate_storage->new_batch remediate_handling->new_batch

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Minimizing Byproduct Formation in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in minimizing byproduct formation during multicomponent reactions (MCRs).

Troubleshooting Guides

This section offers solutions to specific problems encountered during common multicomponent reactions.

Issue 1: Low Yield and/or Significant Byproduct Formation in the Biginelli Reaction

Question: My Biginelli reaction is giving a low yield of the desired dihydropyrimidinone (DHPM), and I am observing several side products. How can I optimize the reaction to favor the formation of the main product?

Answer:

Low yields and the formation of byproducts in the Biginelli reaction are common issues that can often be resolved by carefully optimizing the reaction conditions. Key factors to consider include the choice of catalyst, solvent, and reaction temperature.

Possible Causes and Solutions:

  • Suboptimal Catalyst: The catalyst plays a crucial role in the Biginelli reaction. While classical methods use Brønsted acids like HCl, these can sometimes promote side reactions.[1] Exploring alternative catalysts can significantly improve yields and reduce byproduct formation.

    • Lewis Acids: Consider using Lewis acids such as Yb(OTf)₃, InCl₃, or ZnCl₂.[2][3] These have been shown to be effective and can sometimes be recycled.[2]

    • Catalyst-Free Conditions: In some cases, running the reaction under solvent-free conditions at an elevated temperature can provide good yields without the need for a catalyst.[4]

  • Inappropriate Solvent: The solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate and selectivity.

    • While ethanol is a common solvent for the Biginelli reaction, exploring other options like acetonitrile or even solvent-free conditions can be beneficial.[5]

  • Incorrect Temperature: The reaction temperature can impact the rate of both the desired reaction and competing side reactions.

    • If the reaction is sluggish at room temperature, a moderate increase in temperature may be necessary.[6] However, excessively high temperatures can lead to the decomposition of reactants or products.

Data Presentation: Comparison of Catalysts for the Biginelli Reaction

CatalystAldehydeβ-dicarbonyl CompoundUrea/ThioureaSolventTemperature (°C)Time (h)Yield (%)
NoneBenzaldehydeEthyl acetoacetateUreaSolvent-free90470
ZnCl₂BenzaldehydeEthyl acetoacetateUreaAcetic AcidRT-Moderate to good
Yb(OTf)₃VariousVariousVariousSolvent-free--High
InCl₃VariousVariousVarious--High
[Cu(INA)₂(H₂O)₄]BenzaldehydeEthyl acetoacetateUreaSolvent-free100-90

Data compiled from multiple sources.[2][4][6][7][8]

Experimental Protocol: Optimized Biginelli Reaction under Solvent-Free Conditions

  • In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).

  • Add the chosen catalyst (e.g., 10 mol% [Cu(INA)₂(H₂O)₄]).[6]

  • Heat the mixture to 90-100°C with stirring.[4][6]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a small amount of cold ethanol to the solidified mixture and stir.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Issue 2: Competing Passerini Product in Ugi Reaction

Question: I am trying to perform an Ugi four-component reaction, but I am isolating the Passerini product as a major byproduct. What is causing this, and how can I favor the Ugi reaction?

Answer:

The formation of a Passerini product as a byproduct in an Ugi reaction is a classic example of competing reaction pathways. The Ugi reaction generally proceeds through a polar, ionic mechanism, while the Passerini reaction is favored under nonpolar conditions.[9] Therefore, the choice of solvent is critical in directing the reaction towards the desired Ugi product.

Possible Causes and Solutions:

  • Incorrect Solvent Choice: The use of aprotic, nonpolar solvents can favor the concerted mechanism of the Passerini reaction.[10]

    • Switch to a Polar, Protic Solvent: The Ugi reaction is typically carried out in polar, protic solvents like methanol or ethanol.[11] These solvents help to stabilize the ionic intermediates of the Ugi pathway.

    • Consider Trifluoroethanol (TFE): TFE is a highly polar solvent that can be particularly effective in promoting the Ugi reaction and suppressing the Passerini side reaction.

  • Suboptimal Reactant Concentration: High concentrations of reactants can sometimes favor the Passerini reaction.[10]

    • While high concentrations are generally beneficial for MCRs, if the Passerini product is dominant, try performing the Ugi reaction at a slightly lower concentration.

Data Presentation: Solvent Effects on Ugi vs. Passerini Product Formation

SolventPolarityUgi Product Yield (%)Passerini Product Yield (%)
DichloromethaneLowLowHigh
TetrahydrofuranLowLowHigh
MethanolHighHighLow
Trifluoroethanol (TFE)HighVery HighNegligible

This table illustrates the general trend of solvent effects on the competition between Ugi and Passerini reactions.

Experimental Protocol: High-Yield Ugi Reaction

  • In a round-bottom flask, dissolve the aldehyde (1 mmol) and the amine (1 mmol) in methanol (5 mL).

  • Stir the mixture at room temperature for 30-60 minutes to pre-form the imine.

  • To this mixture, add the carboxylic acid (1 mmol).

  • Finally, add the isocyanide (1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.[11]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.[12]

Issue 3: Low Conversion and Byproduct Formation in the Passerini Reaction

Question: My Passerini reaction is sluggish, resulting in low conversion of starting materials and the formation of unidentified byproducts. How can I improve the reaction efficiency?

Answer:

The Passerini reaction, while versatile, can sometimes suffer from slow reaction rates, especially with less reactive substrates. Optimizing the reaction conditions is key to achieving high conversion and minimizing the formation of byproducts.

Possible Causes and Solutions:

  • Inappropriate Solvent: The Passerini reaction is highly sensitive to the solvent used. It generally proceeds best in aprotic solvents.[10]

    • Solvent Screening: Perform the reaction in a range of aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile to identify the optimal medium.

    • Aqueous Conditions: Interestingly, for some substrates, conducting the Passerini reaction in water can lead to significant rate enhancements.[13]

  • Low Reactant Concentration: The Passerini reaction is a third-order reaction and thus benefits from high concentrations of the reactants.[10]

    • Increase Concentration: If the reaction is slow, try increasing the concentration of the starting materials.

  • Low Temperature: While many Passerini reactions proceed at room temperature, some may require heating to overcome the activation energy barrier.

    • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.

Data Presentation: Effect of Solvent on Passerini Reaction Yield

SolventAldehydeCarboxylic AcidIsocyanideYield (%)
AcetonitrileBenzaldehydeAcetic AcidMethyl isocyanoacetateInefficient
TolueneBenzaldehydeAcetic AcidMethyl isocyanoacetate51
DichloromethaneBenzaldehydeAcetic AcidMethyl isocyanoacetate82
MethanolBenzaldehydeAcetic AcidMethyl isocyanoacetate75

Data from a study on the mechanochemically-assisted Passerini reaction.[14]

Experimental Protocol: Optimized Passerini Reaction

  • To a dry reaction vial, add the aldehyde (1 mmol), carboxylic acid (1 mmol), and a suitable aprotic solvent (e.g., dichloromethane, 2 mL).

  • Stir the mixture at room temperature.

  • Add the isocyanide (1 mmol) to the mixture.

  • Seal the vial and continue stirring at room temperature, or heat if necessary.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.[15]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts in multicomponent reactions?

A1: Byproduct formation in MCRs is highly dependent on the specific reaction and substrates used. However, some common types of byproducts include:

  • Products of two-component reactions: For example, in an Ugi reaction, the Passerini product (from the aldehyde, carboxylic acid, and isocyanide) can be a significant byproduct if the reaction conditions are not optimal.

  • Self-condensation products: Aldehydes, in particular, can undergo self-condensation, especially under acidic or basic conditions.

  • Decomposition products: Some reactants or intermediates may be unstable under the reaction conditions and decompose.

  • Isomeric products: If the reactants have multiple reactive sites, a mixture of regioisomers or stereoisomers may be formed.

Q2: How does the order of addition of reactants affect byproduct formation?

A2: The order of reactant addition can be crucial, particularly in reactions where a pre-formation of an intermediate is beneficial. For instance, in the Ugi reaction, pre-forming the imine by mixing the aldehyde and amine before adding the other components can often improve the yield of the desired product and minimize side reactions.[16]

Q3: Can changing the stoichiometry of the reactants help in minimizing byproducts?

A3: Yes, adjusting the stoichiometry can be an effective strategy. For example, in the Biginelli reaction, using a slight excess of urea (e.g., 1.5 equivalents) is common to drive the reaction to completion.[5] However, using a large excess of one reactant can sometimes lead to the formation of byproducts derived from that reactant. Careful optimization of the stoichiometry is therefore recommended.

Q4: What are the best general purification strategies for multicomponent reaction products?

A4: The choice of purification method depends on the properties of the product and the impurities. Common techniques include:

  • Crystallization/Recrystallization: This is often the simplest and most effective method for solid products, providing high purity.

  • Column Chromatography: Flash column chromatography on silica gel is a versatile technique for separating the desired product from byproducts and unreacted starting materials.

  • Precipitation: In some cases, the product may precipitate directly from the reaction mixture upon cooling or addition of an anti-solvent.

Q5: Are there any "green" or more environmentally friendly approaches to minimizing byproducts in MCRs?

A5: Yes, several green chemistry principles can be applied to MCRs to minimize waste and byproducts:

  • Solvent-free reactions: Performing reactions neat (without a solvent) can reduce waste and sometimes improve reaction rates and yields.[4]

  • Use of water as a solvent: For certain MCRs, such as some Passerini reactions, water can be an excellent and environmentally benign solvent.[13]

  • Catalyst choice: Using recyclable or heterogeneous catalysts can reduce waste and the environmental impact of the reaction.[2]

  • Microwave or ultrasound assistance: These techniques can often accelerate reactions, leading to shorter reaction times and potentially cleaner product formation.[17]

Visualizations

MCR_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Select Reactants Mixing Combine Reactants Reactants->Mixing Solvent Choose Solvent Solvent->Mixing Catalyst Select Catalyst Catalyst->Mixing Conditions Control Temperature & Time Mixing->Conditions Monitoring Monitor Progress (TLC/LC-MS) Conditions->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Purification Purification (Chromatography/ Recrystallization) Extraction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

A generalized workflow for performing a multicomponent reaction.

A decision tree for troubleshooting byproduct formation in MCRs.

Reaction_Conditions cluster_Ugi Ugi Reaction cluster_Passerini Passerini Reaction cluster_Biginelli Biginelli Reaction Ugi_Solvent Polar, Protic (Methanol, TFE) Ugi_Mech Ionic Mechanism Ugi_Solvent->Ugi_Mech Ugi_Temp Room Temperature Ugi_Cat Often Catalyst-Free Passerini_Solvent Aprotic (DCM, THF) Passerini_Mech Concerted Mechanism Passerini_Solvent->Passerini_Mech Passerini_Temp Room Temp to Moderate Heat Passerini_Cat Often Catalyst-Free Biginelli_Solvent Polar (Ethanol) or Solvent-Free Biginelli_Temp Reflux Biginelli_Cat Brønsted or Lewis Acid Biginelli_Mech Acid-Catalyzed Condensation Biginelli_Cat->Biginelli_Mech

A comparison of typical reaction conditions for common MCRs.

References

Technical Support Center: Enhancing the Reactivity of Substituted Anilines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the reactivity of substituted anilines in cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the success of their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with a substituted aniline failing or giving low yields?

A1: Low yields or reaction failure with substituted anilines in cross-coupling reactions can stem from several factors, primarily related to the electronic and steric properties of the aniline.

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the aniline ring decrease the nucleophilicity of the nitrogen atom, making it a weaker reactant.[1] This reduced reactivity can lead to sluggish or incomplete reactions.

  • Steric Hindrance: Bulky substituents on the aniline, particularly in the ortho position, can sterically hinder the approach of the catalyst and the electrophile, slowing down the reaction rate.[2][3]

  • Catalyst Deactivation: The aniline substrate or other components in the reaction mixture can sometimes poison or deactivate the palladium catalyst.[1][4][5] Maintaining an inert atmosphere is crucial to prevent catalyst oxidation.[6]

  • Inappropriate Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical for a successful cross-coupling reaction.[6][7] Suboptimal conditions can lead to poor outcomes.

Q2: How do I choose the right ligand for my substituted aniline cross-coupling reaction?

A2: Ligand selection is crucial for a successful reaction, especially with challenging substituted anilines.

  • For Electron-Deficient Anilines: Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos), are often highly effective.[1][6] These ligands promote the key oxidative addition and reductive elimination steps of the catalytic cycle.[1]

  • For Sterically Hindered Anilines: Biaryl phosphorinane ligands have shown high activity for the coupling of hindered anilines with bulky (hetero)aryl halides.[2][3]

  • N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes can offer enhanced stability and activity, particularly for difficult couplings.[1]

  • General Considerations: The ideal ligand should stabilize the active catalytic species and facilitate the catalytic cycle without being overly sensitive to the reaction conditions.

Q3: What is the role of the base in aniline cross-coupling, and how do I select the right one?

A3: The base plays a critical role in deprotonating the aniline to form the more nucleophilic amide, which then participates in the catalytic cycle.

  • Strength: A strong, non-nucleophilic base is often required, especially for electron-deficient anilines with a weakly acidic N-H bond.[1] Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are commonly used.[1]

  • Solubility: The use of soluble organic bases can sometimes be advantageous over heterogeneous inorganic bases, although their effect on the reaction rate can vary depending on their binding properties.[7]

  • Compatibility: The base should be compatible with the starting materials and catalyst system. For instance, milder inorganic bases like K₂CO₃ can be used in some copper-catalyzed systems, which is beneficial for tolerating acidic functional groups.[8][9]

Q4: Can I use a precatalyst for my reaction?

A4: Yes, using a well-defined, stable palladium precatalyst is often recommended.[1] Precatalysts can lead to more reproducible and higher-yielding reactions compared to generating the active catalyst in situ, as they ensure the consistent generation of the active catalytic species.[1]

Troubleshooting Guides

Issue 1: Low or No Conversion with Electron-Deficient Anilines

Symptoms: Your reaction with an aniline bearing electron-withdrawing groups shows minimal or no product formation.

Possible Causes & Solutions:

CauseRecommended Action
Reduced Aniline Nucleophilicity The primary reason for low yields is the decreased electron density on the nitrogen atom due to electron-withdrawing groups.[1]
Suboptimal Ligand Switch to a more electron-rich and bulky biaryl phosphine ligand like XPhos, BrettPhos, or RuPhos to accelerate the catalytic cycle.[1]
Ineffective Base Employ a strong, non-nucleophilic base such as NaOtBu or KOtBu to ensure efficient deprotonation of the weakly acidic aniline.[1]
Catalyst Inactivity Use a well-defined palladium precatalyst (e.g., an XPhos-based G3 or G4 precatalyst) for more reliable generation of the active catalyst.[1]
Inadequate Solvent Screen different solvents. Aprotic polar solvents like dioxane or toluene are often effective.[6]
Issue 2: Poor Reactivity with Sterically Hindered Anilines

Symptoms: The cross-coupling reaction involving an ortho-substituted or otherwise sterically bulky aniline is sluggish and results in low product yield.

Possible Causes & Solutions:

CauseRecommended Action
Steric Hindrance at the Nitrogen Atom The bulky groups impede the approach of the catalyst and electrophile.
Ineffective Ligand Utilize specialized ligands designed for hindered substrates, such as biaryl phosphorinane ligands (e.g., AlisonPhos and AliPhos).[2][3]
Insufficient Catalyst Loading Consider increasing the catalyst loading to improve the reaction rate.
Low Reaction Temperature Increase the reaction temperature to overcome the activation energy barrier caused by steric hindrance.
Issue 3: Catalyst Deactivation and Inconsistent Results

Symptoms: You observe variable yields, or the reaction stalls before completion.

Possible Causes & Solutions:

CauseRecommended Action
Oxygen Sensitivity of the Catalyst The active Pd(0) catalyst can be oxidized and deactivated by oxygen.[6]
Action: Ensure all solvents are thoroughly degassed and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[6]
Inhibition by Substrate or Other Species The aniline or other molecules in the reaction mixture may coordinate to the palladium center and inhibit catalysis.[6]
Action: The use of well-defined precatalysts can help ensure the consistent formation of the active catalytic species.[1]
Poor Quality Reagents Water or other impurities in reagents or solvents can lead to side reactions and catalyst deactivation.[6]
Action: Use anhydrous solvents and ensure the purity of all reagents.[6]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of an Electron-Deficient Aniline

This protocol is a general starting point and may require optimization for specific substrates.

  • Preparation: In a glovebox or under a robust inert atmosphere, add the aryl halide (1.0 mmol), the electron-deficient aniline (1.2 mmol), a suitable palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol), the corresponding biaryl phosphine ligand (e.g., XPhos, 0.04 mmol), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.[10]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Reaction: Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Aniline Cross-Coupling start Reaction Failure or Low Yield check_electronics Aniline Electron-Deficient? start->check_electronics check_sterics Aniline Sterically Hindered? check_electronics->check_sterics No solution_electronics Use Electron-Rich, Bulky Ligand (e.g., XPhos) Use Strong Base (e.g., NaOtBu) Consider Precatalyst check_electronics->solution_electronics Yes check_conditions Review Reaction Conditions check_sterics->check_conditions No solution_sterics Use Specialized Ligands (e.g., AlisonPhos) Increase Catalyst Loading Increase Temperature check_sterics->solution_sterics Yes solution_conditions Degas Solvents Thoroughly Use Anhydrous Reagents Screen Solvents and Bases check_conditions->solution_conditions Yes success Successful Reaction solution_electronics->success solution_sterics->success solution_conditions->success

Caption: A logical workflow for diagnosing and resolving common issues in aniline cross-coupling reactions.

Catalytic_Cycle_Buchwald_Hartwig Simplified Buchwald-Hartwig Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition Amide_complex L-Pd(II)(Ar)(NHR') OA_complex->Amide_complex Amide Binding Amide_complex->Pd0 Reductive Elimination Product_complex Product (Ar-NHR') Amide_complex->Product_complex ArX Ar-X ArX->OA_complex Aniline R'-NH2 Aniline->Amide_complex Base Base Base->Aniline

Caption: A simplified representation of the key steps in the Buchwald-Hartwig amination catalytic cycle.

References

Technical Support Center: Addressing Poor Solubility of Pyrrolidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the poor solubility of pyrrolidine-containing compounds.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Question: My pyrrolidine-containing compound is precipitating out of my aqueous buffer during my experiment. What are the immediate steps I can take to resolve this?

Answer:

Precipitation, often called "crashing out," is a common issue when a concentrated stock solution of a hydrophobic compound (typically in an organic solvent like DMSO) is diluted into an aqueous medium.[1] Here are some immediate troubleshooting steps:

  • Decrease the Final Concentration: The simplest solution is to lower the final working concentration of your compound to stay below its aqueous solubility limit.

  • Optimize the Dilution Process:

    • Warm the aqueous receiving solution (e.g., buffer, cell culture medium) to 37°C before adding the stock solution.

    • Add the stock solution dropwise to the aqueous solution while vigorously vortexing or stirring to ensure rapid dispersion and avoid localized high concentrations that can trigger precipitation.[1]

  • Use a Co-solvent: Maintain a small percentage of an organic solvent like DMSO in your final aqueous solution. However, it is critical to run a vehicle control to ensure the co-solvent does not interfere with your assay. High concentrations of DMSO can be toxic to cells.

  • pH Adjustment: The solubility of pyrrolidine-containing compounds can be pH-dependent. Since the pyrrolidine nitrogen is basic, solubility may increase in acidic conditions due to protonation.[2] Conduct a pH-solubility profile to determine the optimal pH for your compound.

Question: I have a promising pyrrolidine-based drug candidate with poor aqueous solubility, which is affecting its oral bioavailability. What formulation strategies can I explore?

Answer:

Improving the oral bioavailability of poorly soluble drugs is a significant challenge in drug development. Several formulation strategies can be employed to enhance the solubility and dissolution rate of your compound:

  • Particle Size Reduction (Micronization): Reducing the particle size of the active pharmaceutical ingredient (API) increases its surface area, which can lead to a higher dissolution rate.[3][4] Techniques like jet milling or bead milling can be used for micronization.[3]

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix in a solid state.[5] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs), which can create amorphous solid dispersions that are more soluble than the crystalline form.[5][6]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[5][7]

  • Co-crystallization: This technique involves forming a crystalline structure composed of the API and a co-former. Pharmaceutical co-crystals can exhibit significantly improved solubility and dissolution rates compared to the API alone.[8][9][10]

  • Lipid-Based Formulations: For highly lipophilic compounds, incorporating the drug into lipid-based carriers such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[5]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the solubility of pyrrolidine-containing compounds.

Question: Why do many pyrrolidine-containing compounds exhibit poor solubility?

Answer:

The solubility of a compound is influenced by a balance of its physicochemical properties. While the pyrrolidine ring itself can sometimes enhance aqueous solubility due to the nitrogen atom acting as a hydrogen bond acceptor, other structural features of the molecule often dominate.[10] Factors contributing to the poor solubility of many pyrrolidine-containing compounds include:

  • High Lipophilicity: Many drug molecules are designed to be lipophilic to cross biological membranes, which often correlates with low aqueous solubility.

  • Crystalline Structure: A stable crystalline lattice requires significant energy to break, leading to low solubility.

  • Molecular Size and Complexity: Larger and more complex molecules can be more challenging to solvate.

Question: What are co-solvents and how do they improve solubility?

Answer:

Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of a poorly soluble compound. They work by reducing the polarity of the solvent system, making it more favorable for the dissolution of nonpolar molecules. N-methyl-2-pyrrolidone (NMP) is a particularly effective co-solvent that can also act as a complexing agent to further enhance solubility.[2][5][11]

Question: How do I choose the right solubility enhancement technique for my compound?

Answer:

The choice of solubility enhancement technique depends on several factors, including the physicochemical properties of your compound, the desired dosage form, and the stage of drug development. A systematic approach is often necessary, starting with simple methods and progressing to more complex formulations. It is advisable to screen several techniques to identify the most effective and stable formulation.

Data Presentation: Quantitative Solubility Enhancement

The following tables summarize the quantitative improvement in solubility for various poorly soluble drugs, including some with pyrrolidine or similar heterocyclic structures, using different enhancement techniques.

Table 1: Solubility Enhancement with N-methyl-2-pyrrolidone (NMP) as a Co-solvent

DrugIntrinsic Solubility in Water (µg/mL)Solubility in 20% v/v NMP (µg/mL)Fold Increase
Carbamazepine17710,50059
Danazol0.3240800
Griseofulvin14.74,200286
Itraconazole0.0041.8450
Nifedipine6.51,800277

Data adapted from studies on the solubilization efficiency of NMP.[11]

Table 2: Solubility Enhancement of Pyrrolidine-Containing or Structurally Related Drugs via Formulation Strategies

DrugOriginal SolubilityFormulation StrategyCarrier/Co-formerResulting Solubility/EnhancementReference
Roflumilast 0.185 µg/mL (in 50:50 methanolic water)Solid Dispersion (1:1 w/w)PEG 6000~1.87-fold increase[12]
Celecoxib 4.2 µg/mL (in water)Lyophilized Solid Dispersion (1:1)HP-β-Cyclodextrin645 µg/mL (>150-fold increase)[4]
Telaprevir 4.7 µg/mLSolid DispersionHPMC45.9-fold increase[6][13]
Linagliptin Poorly solubleSolid Dispersion (1:3) with 2% SLSKolliwax GMS IIMarked improvement in solubility and dissolution[14][15]
Furosemide Poorly solubleSolid Dispersion (1:2)PVP K-30Four-fold increase in solubility[16]

Experimental Protocols

Below are detailed methodologies for key solubility enhancement experiments.

Protocol 1: Preparation of Solid Dispersions by Solvent Evaporation
  • Dissolution: Dissolve the pyrrolidine-containing compound and the chosen carrier (e.g., PVP K-30, PEG 6000) in a common volatile solvent (e.g., methanol, ethanol, or a mixture). Ensure complete dissolution of both components. The drug-to-carrier ratio should be varied to find the optimal composition (e.g., 1:1, 1:2, 1:5 w/w).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The temperature should be kept low to minimize thermal degradation of the compound.

  • Drying: Dry the resulting solid film in a vacuum oven at a suitable temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).

Protocol 2: Complexation with Cyclodextrins by Kneading Method
  • Paste Formation: Place the desired amount of cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) in a mortar and add a small amount of a hydroalcoholic solution (e.g., water/ethanol 1:1 v/v) to form a homogeneous paste.

  • Drug Incorporation: Gradually add the pyrrolidine-containing compound to the paste and knead for a specified period (e.g., 30-60 minutes).

  • Drying: Dry the kneaded mixture in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverization and Sieving: Pulverize the dried complex using a mortar and pestle and pass it through a sieve.

  • Evaluation: Evaluate the complex for its solubility, dissolution profile, and evidence of inclusion complex formation (e.g., using FTIR, DSC, or NMR).

Protocol 3: Particle Size Reduction by Micronization (Conceptual Workflow)
  • Feasibility Assessment: Determine if the compound is suitable for micronization. Heat-sensitive or unstable compounds may require specialized conditions.

  • Method Selection: Choose an appropriate micronization technique, such as air jet milling or ball milling. Jet milling is often preferred as it minimizes heat generation and contamination.

  • Process Optimization: Optimize the milling parameters, including feed rate, grinding pressure (for jet mills), and milling time, to achieve the desired particle size distribution.

  • Particle Size Analysis: Characterize the particle size distribution of the micronized powder using techniques like laser diffraction.

  • Solid-State Characterization: Analyze the solid-state properties of the micronized material (e.g., using XRD) to assess any changes in crystallinity, as the high energy of milling can sometimes induce amorphous content.

  • Dissolution Testing: Perform dissolution studies to confirm that the reduction in particle size leads to an increased dissolution rate.

Visualizations

Troubleshooting Workflow for Compound Precipitation

G start Precipitation Observed in Aqueous Solution check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final working concentration check_conc->lower_conc Yes optimize_dilution Optimize Dilution Technique (e.g., dropwise addition, stirring) check_conc->optimize_dilution No end_success Compound remains in solution lower_conc->end_success check_ph Is the pH optimal for solubility? optimize_dilution->check_ph adjust_ph Adjust buffer pH check_ph->adjust_ph No use_cosolvent Incorporate a co-solvent (e.g., DMSO, NMP) check_ph->use_cosolvent Yes adjust_ph->end_success check_assay_compat Is the co-solvent compatible with the assay? use_cosolvent->check_assay_compat consider_formulation Consider advanced formulation strategies (e.g., cyclodextrins, solid dispersions) use_cosolvent->consider_formulation run_vehicle_control Run vehicle control experiments check_assay_compat->run_vehicle_control Yes end_fail Precipitation persists check_assay_compat->end_fail No run_vehicle_control->end_success consider_formulation->end_fail

Caption: A logical workflow for troubleshooting precipitation of pyrrolidine-containing compounds in aqueous solutions.

Signaling Pathway of Captopril

G Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Inactive_Metabolites Inactive Metabolites ACE->Inactive_Metabolites degrades Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Captopril Captopril Captopril->ACE inhibits Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Bradykinin Bradykinin Bradykinin->ACE Vasodilation Vasodilation Bradykinin->Vasodilation

References

Validation & Comparative

A Comparative Guide to 3-(Pyrrolidin-1-yl)aniline and 4-(Pyrrolidin-1-yl)aniline in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, substituted anilines are invaluable building blocks. Among these, isomers of pyrrolidin-1-yl)aniline are of particular interest due to the prevalence of the pyrrolidine motif in numerous FDA-approved drugs. This guide provides an objective comparison of two key positional isomers, 3-(pyrrolidin-1-yl)aniline and 4-(pyrrolidin-1-yl)aniline, focusing on their synthesis, electronic properties, and applications, particularly in the context of kinase inhibitor development.

Physicochemical and Electronic Properties: A Tale of Two Isomers

The position of the pyrrolidinyl group on the aniline ring dictates the electronic properties of the molecule, which in turn influences its reactivity and the characteristics of its derivatives.

PropertyThis compound4-(Pyrrolidin-1-yl)aniline
CAS Number 115833-93-72632-65-7
Molecular Formula C₁₀H₁₄N₂C₁₀H₁₄N₂
Molecular Weight 162.23 g/mol 162.23 g/mol
Predicted pKa ~4.9 (less basic)~5.3 (more basic)
Electronic Effect The pyrrolidine nitrogen donates electron density primarily through an inductive effect (-I). Resonance donation to the amino group is not possible.The pyrrolidinyl group strongly donates electron density to the aromatic ring via a resonance effect (+M), increasing the basicity of the exocyclic amino group.

The 4-isomer is expected to be more basic due to the direct resonance delocalization of the pyrrolidine nitrogen's lone pair into the aromatic ring and onto the exocyclic amino group. This increased electron density on the aniline nitrogen of the 4-isomer can make it a better nucleophile in certain reactions. Conversely, the electron-donating effect in the 3-isomer is primarily inductive, leading to a less pronounced increase in the basicity of the amino group compared to aniline.

Synthesis of 3- and 4-(Pyrrolidin-1-yl)aniline

The most common and versatile methods for the synthesis of these compounds are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNA_r_).

General Synthetic Workflow

cluster_nitro Two-step route start Starting Materials (Haloaniline/Halonitrobenzene + Pyrrolidine) reaction Coupling Reaction (e.g., Buchwald-Hartwig or SNAr) start->reaction workup Aqueous Workup & Extraction reaction->workup reduction Nitro Group Reduction (if applicable) reaction->reduction Intermediate purification Purification (e.g., Column Chromatography) workup->purification product Final Product (3- or 4-(Pyrrolidin-1-yl)aniline) purification->product reduction->workup

Caption: A generalized workflow for the synthesis of (pyrrolidin-1-yl)anilines.

Experimental Protocols

Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond formation is a highly effective method for coupling aryl halides with amines.[1]

Protocol 1: Synthesis of 4-(Pyrrolidin-1-yl)aniline from 4-Bromoaniline

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add 4-bromoaniline (1.0 mmol), pyrrolidine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.02-0.1 mmol), and a base (e.g., sodium tert-butoxide, 1.4 mmol).[2]

  • Solvent: Add anhydrous, degassed toluene or dioxane (5-10 mL) via syringe.[2]

  • Reaction Conditions: Heat the mixture with stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound from 3-Bromoaniline

The protocol is analogous to the synthesis of the 4-isomer, with 3-bromoaniline used as the starting material. Reaction conditions, including catalyst, ligand, base, and solvent, would be similar, though optimization may be required.

Nucleophilic Aromatic Substitution (SNA_r_): This method is typically employed when the aromatic ring is activated by electron-withdrawing groups. For the synthesis of pyrrolidinylanilines, this often involves the reaction of a fluoro- or chloro-nitrobenzene followed by reduction of the nitro group.

Protocol 3: Two-Step Synthesis of 4-(Pyrrolidin-1-yl)aniline

  • Step 1: Amination: 1-Fluoro-4-nitrobenzene (1.0 mmol) and pyrrolidine (1.2 mmol) are dissolved in a polar aprotic solvent like DMSO or DMF. A base such as potassium carbonate (2.0 mmol) is added, and the mixture is heated.

  • Step 2: Reduction: The resulting 1-(4-nitrophenyl)pyrrolidine is then reduced to the corresponding aniline. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[3]

Performance in the Synthesis of Biologically Active Molecules

The isomeric position of the pyrrolidinyl group has a profound impact on the biological activity of molecules derived from these anilines. This is particularly evident in the field of kinase inhibitors, where the aniline moiety often serves as a key pharmacophore that interacts with the hinge region of the kinase's ATP-binding pocket.

Nilotinib, a second-generation tyrosine kinase inhibitor for chronic myelogenous leukemia (CML), features a substituted aniline core.[4] While nilotinib itself does not contain a pyrrolidinyl group, the principles of its structure-activity relationship (SAR) are relevant. The development of nilotinib analogues has shown that modifications to the aniline ring can significantly alter the drug's potency and selectivity.[5][6]

Case Study: Kinase Inhibitors and the Bcr-Abl Signaling Pathway

Nilotinib targets the Bcr-Abl oncoprotein, a constitutively active tyrosine kinase that drives CML.[7] Inhibition of Bcr-Abl blocks downstream signaling pathways, such as the RAS/MEK/ERK and PI3K/AKT pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

BcrAbl Bcr-Abl (Constitutively Active Kinase) Ras RAS BcrAbl->Ras PI3K PI3K BcrAbl->PI3K Raf RAF Ras->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation Nilotinib Nilotinib Analogue (Derived from Pyrrolidinylaniline) Nilotinib->BcrAbl Inhibits ATP Binding

Caption: Inhibition of the Bcr-Abl signaling pathway by a representative kinase inhibitor.

  • 4-(Pyrrolidin-1-yl)aniline Derivatives: The strong electron-donating nature of the para-pyrrolidinyl group can increase the electron density in the pyrimidine ring of a nilotinib-like scaffold. This may enhance the hydrogen bonding interactions with the kinase hinge region, potentially leading to higher potency.

  • This compound Derivatives: The altered vector of the pyrrolidine group in the meta position will present a different steric and electronic profile within the kinase binding pocket. This could lead to altered selectivity for different kinases or a different binding mode altogether. The synthesis of positional isomers is a common strategy in drug discovery to explore the SAR and optimize potency and selectivity.[8]

Conclusion

Both this compound and 4-(pyrrolidin-1-yl)aniline are valuable building blocks in synthetic and medicinal chemistry. The choice between the two isomers can have significant consequences for the properties and biological activity of the final molecule.

  • 4-(Pyrrolidin-1-yl)aniline offers a more electron-rich amino group, which can be advantageous for reactions where high nucleophilicity is desired. In the context of drug design, its strong electron-donating character can be leveraged to modulate the electronics of a pharmacophore.

  • This compound provides a different steric and electronic profile. Its use in place of the 4-isomer can be a key strategy in lead optimization to fine-tune binding interactions, improve selectivity, and alter physicochemical properties.

The selection of either isomer should be a considered decision based on the specific synthetic goals and the desired properties of the target molecule. While direct comparative data on synthetic yields and biological performance is sparse, an understanding of their fundamental electronic differences provides a rational basis for their application in research and development.

References

Comparative Analysis of Aniline Building Blocks for Kinase Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The aniline scaffold is a cornerstone in medicinal chemistry, particularly in the design of kinase inhibitors. Its synthetic tractability and the ability of the aniline nitrogen to form crucial hydrogen bonds within the ATP-binding site of kinases make it a privileged structure.[1][2] This guide provides a comparative analysis of various aniline-based building blocks used in the development of kinase inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows. This document is intended to serve as a resource for researchers, scientists, and drug development professionals in the rational design of next-generation kinase inhibitors.

Comparative Analysis of Aniline Scaffolds

The versatility of the aniline scaffold is demonstrated by its presence in a wide array of approved and investigational kinase inhibitors targeting various malignancies. The substitution pattern on the aniline ring is a critical determinant of potency, selectivity, and pharmacokinetic properties.[1]

The 4-Anilinoquinazoline Scaffold for EGFR Inhibitors

The 4-anilinoquinazoline core is a well-established pharmacophore for inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.[1][3] First-generation inhibitors like Gefitinib and Erlotinib feature this scaffold.

  • Key Structural Features:

    • The quinazoline nitrogen at position 1 (N-1) typically forms a hydrogen bond with the backbone NH of a methionine residue (Met793 in EGFR) in the hinge region of the kinase domain.[1]

    • The aniline group at the C4 position occupies the ATP adenine binding pocket.[1]

    • Substituents on the aniline ring are crucial for activity. Small, lipophilic groups at the meta-position of the aniline ring are generally favored. For instance, a 3-chloro-4-fluoroaniline moiety is a feature of the potent EGFR inhibitor, Gefitinib.[1]

Second-generation, irreversible inhibitors such as Afatinib and Dacomitinib also utilize the anilinoquinazoline scaffold but incorporate a reactive group that forms a covalent bond with a cysteine residue in the active site, overcoming certain resistance mutations.[4]

Aniline Derivatives in VEGFR Inhibitors

Vascular Endothelial Growth Factor Receptor (VEGFR) kinases are critical mediators of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[5] Several FDA-approved VEGFR inhibitors incorporate an aniline or a related amino-heterocycle moiety.

  • Examples of Aniline-Containing VEGFR Inhibitors:

    • Sorafenib and Sunitinib: These multi-kinase inhibitors, which target VEGFR among other kinases, feature complex structures where aniline-like motifs are integral to their interaction with the kinase domain.[5]

    • N-arylmethyl-aniline/chalcone hybrids: Recent research has explored novel hybrids incorporating an N-arylmethyl-aniline moiety, demonstrating potent VEGFR-2 inhibitory activity.[5][6]

The design of these inhibitors often involves modifying the aniline fragment to optimize interactions with the specific amino acid residues in the VEGFR active site.

Aniline Scaffolds in BCR-ABL Inhibitors

The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the causative agent of Chronic Myeloid Leukemia (CML).[7] The development of Bcr-Abl inhibitors represents a landmark in targeted cancer therapy.

  • Imatinib (Gleevec): The first-in-class Bcr-Abl inhibitor, Imatinib, features a complex structure where a phenyl-amino-pyrimidine core mimics the adenine portion of ATP. While not a simple aniline, the phenyl-amino group is critical for its binding. To mitigate the potential mutagenicity of an aniline moiety, an amide group and a spacer benzene ring were introduced during its development.[7]

  • Second-Generation Inhibitors (Nilotinib, Dasatinib, Bosutinib): These inhibitors were designed to overcome Imatinib resistance.[7]

    • Nilotinib: Features a 3-(trifluoromethyl)-4-((4-methylpiperazin-1-yl)methyl)aniline core, which contributes to its increased potency against Bcr-Abl.[8]

    • Dasatinib: Replaces the core phenyl ring of imatinib with an aminothiazole group that occupies the adenine pocket.[7]

  • Third-Generation Inhibitors (Ponatinib): Effective against the T315I "gatekeeper" mutation, which confers resistance to most other inhibitors.[8] Ponatinib's structure allows it to bind effectively to the mutated kinase without the steric hindrance that affects other drugs.[8]

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of representative aniline-based kinase inhibitors against their primary targets. Lower IC50 values indicate greater potency.

InhibitorAniline Building Block/Core ScaffoldPrimary Target(s)IC50 (nM)Cancer Indication
Gefitinib 4-AnilinoquinazolineEGFR10.41 (EGFRwt)Non-Small Cell Lung Cancer
Erlotinib 4-AnilinoquinazolineEGFR11.65 (EGFRwt)Non-Small Cell Lung Cancer
Compound 5e N-arylmethyl-aniline/chalcone hybridVEGFR-221 (VEGFR-2)(Preclinical)
Compound 5h N-arylmethyl-aniline/chalcone hybridVEGFR-239 (VEGFR-2)(Preclinical)
Imatinib Phenyl-amino-pyrimidineBCR-ABL300-800 (in cells)Chronic Myeloid Leukemia
Nilotinib 3-(Trifluoromethyl)aniline derivativeBCR-ABL<30 (in cells)Chronic Myeloid Leukemia
Dasatinib 2-Aminothiazole derivativeBCR-ABL, Src<1 (Bcr-Abl)Chronic Myeloid Leukemia
Ponatinib Imidazo[1,2-b]pyridazine derivativeBCR-ABL (incl. T315I)0.37 (Bcr-Abl wt), 2.0 (T315I)Chronic Myeloid Leukemia

Note: IC50 values can vary between different studies due to variations in assay conditions. The data presented here is for comparative purposes.[2]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of kinase inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol for IC50 Determination)

This biochemical assay quantifies the ability of a compound to inhibit the activity of a purified kinase enzyme.[9][10]

  • Materials:

    • Recombinant human kinase enzyme (e.g., EGFR, VEGFR-2, BCR-ABL).

    • Specific peptide substrate for the kinase.

    • Adenosine triphosphate (ATP).

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Test compounds dissolved in DMSO.

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent.

    • 384-well microplates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add a small volume (e.g., 1 µL) of the diluted compound solutions to the wells of a 384-well plate.

    • Add the kinase enzyme to each well and incubate briefly at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add Kinase-Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.

    • Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to vehicle (DMSO) controls.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[11]

Cell-Based Kinase Activity Assay

Cell-based assays are essential for understanding how a kinase inhibitor performs in a more physiologically relevant context.[12][13][14]

  • Materials:

    • Cancer cell line expressing the target kinase (e.g., A549 for EGFR, K-562 for BCR-ABL).

    • Cell culture medium and supplements.

    • Test compounds.

    • Lysis buffer.

    • Antibodies: Primary antibody specific for the phosphorylated form of the kinase's substrate and a total protein antibody for normalization.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate for Western blotting.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for a specified time (e.g., 2-24 hours).

    • Wash the cells with cold PBS and lyse them on ice using a lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the phosphorylated substrate.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total substrate or a housekeeping protein (e.g., GAPDH) for loading control.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total protein.

    • The reduction in the phosphorylated protein signal in the presence of the inhibitor is used to determine its cellular potency (e.g., IC50).

MTT Cell Proliferation Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is widely used to determine the anti-proliferative effect of anticancer compounds.[10][15]

  • Materials:

    • Cancer cell lines.

    • 96-well plates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • DMSO.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Add serial dilutions of the test compounds to the wells and incubate for a further 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the MTT to formazan crystals.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.

    • Determine the IC50 value, the concentration of the compound that inhibits cell proliferation by 50%.

Mandatory Visualization

Diagrams created using Graphviz to illustrate key concepts and workflows.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Aniline-based Inhibitor Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition by Aniline-based Drugs.

Kinase_Inhibitor_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Studies in_vitro_kinase In Vitro Kinase Assay ic50_determination IC50 Determination in_vitro_kinase->ic50_determination selectivity_profiling Kinome Selectivity Profiling ic50_determination->selectivity_profiling cell_based_kinase Cellular Target Engagement selectivity_profiling->cell_based_kinase proliferation_assay Cell Proliferation Assay (MTT) cell_based_kinase->proliferation_assay apoptosis_assay Apoptosis/Cell Cycle Analysis proliferation_assay->apoptosis_assay pk_pd Pharmacokinetics (PK)/ Pharmacodynamics (PD) apoptosis_assay->pk_pd xenograft Xenograft Efficacy Models pk_pd->xenograft start Compound Synthesis start->in_vitro_kinase

Caption: General Experimental Workflow for Kinase Inhibitor Evaluation.

SAR_Logic cluster_modifications Structural Modifications cluster_outcomes Desired Outcomes AnilineCore Aniline Core Scaffold R1 Substitution at Para-position AnilineCore->R1 Modify R2 Substitution at Meta-position AnilineCore->R2 Modify R3 Substitution at Ortho-position AnilineCore->R3 Modify HingeBinder Modification of Hinge-Binding Moiety AnilineCore->HingeBinder Modify Potency Increased Potency (Lower IC50) R1->Potency Selectivity Improved Selectivity R1->Selectivity PK Favorable PK Properties R1->PK Toxicity Reduced Off-Target Toxicity R1->Toxicity R2->Potency R2->Selectivity R2->PK R2->Toxicity R3->Potency R3->Selectivity R3->PK R3->Toxicity HingeBinder->Potency HingeBinder->Selectivity HingeBinder->PK HingeBinder->Toxicity

Caption: Structure-Activity Relationship (SAR) Logic for Aniline Scaffolds.

Conclusion

Aniline and its derivatives continue to be exceptionally valuable building blocks in the discovery of novel kinase inhibitors. The 4-anilinoquinazoline scaffold remains a gold standard for EGFR inhibitors, while diverse aniline-based structures have proven effective against other critical cancer targets like VEGFR and BCR-ABL. A systematic approach to modifying the aniline core, guided by structure-activity relationship principles and robust preclinical evaluation using the protocols outlined in this guide, is essential for developing the next generation of safe and effective targeted therapies.

References

Unambiguous Structural Validation of 3-(Pyrrolidin-1-yl)aniline: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone for understanding its biological activity and guiding further optimization. For novel compounds such as 3-(Pyrrolidin-1-yl)aniline, a derivative with potential applications in medicinal chemistry, unequivocal structural confirmation is paramount. While a suite of spectroscopic techniques provides essential structural information, single-crystal X-ray crystallography remains the definitive method for elucidating the absolute structure. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques, supported by hypothetical experimental data and detailed protocols for the structural characterization of this compound.

Comparative Analysis of Structural Elucidation Techniques

The characterization of a new chemical entity relies on a combination of analytical methods. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for routine structural analysis, X-ray crystallography offers an unparalleled level of detail regarding the solid-state conformation and intermolecular interactions.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and absolute configuration.[1]Unambiguous structure determination; provides the spatial arrangement of atoms.[1]Requires a single, high-quality crystal; the crystal structure may not represent the conformation in solution.[1][2]
NMR Spectroscopy (¹H, ¹³C) Connectivity of atoms, the chemical environment of nuclei, and stereochemical relationships.[1]Excellent for determining the carbon-hydrogen framework in solution; non-destructive.[1]Does not provide a definitive 3D structure on its own; complex spectra can be challenging to interpret fully.
Mass Spectrometry (MS) Molecular weight and elemental composition.High sensitivity; provides information on the molecular formula.Does not provide information on the connectivity or stereochemistry of the molecule.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and simple to perform; provides a "fingerprint" of the molecule.Provides limited information about the overall molecular structure.

Hypothetical Performance Data for this compound

The following table summarizes hypothetical data obtained from various analytical techniques for the structural validation of this compound.

ParameterX-ray Crystallography¹H NMR (400 MHz, CDCl₃)¹³C NMR (100 MHz, CDCl₃)MS (ESI+)IR (KBr)
Molecular Formula C₁₀H₁₄N₂Consistent with C₁₀H₁₄N₂Consistent with C₁₀H₁₄N₂C₁₀H₁₄N₂-
Molecular Weight 162.23--163.1226 ([M+H]⁺)-
Key Structural Features Planar aniline ring, non-planar pyrrolidine ring.δ 7.10 (t, 1H), 6.30-6.15 (m, 3H), 3.65 (s, 2H), 3.30 (t, 4H), 2.05 (m, 4H)δ 148.5, 129.8, 115.6, 112.1, 108.9, 47.9, 25.5-3450, 3360 (N-H str), 2960, 2850 (C-H str), 1620 (C=C str)
Confirmation Unambiguous 3D structureConfirms connectivityConfirms carbon frameworkConfirms molecular weightConfirms functional groups

Experimental Protocols

Single-Crystal X-ray Diffraction

A suitable single crystal of this compound would be selected and mounted on a diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations. The structure is then solved using direct methods and refined by full-matrix least-squares on F². Hydrogen atoms are generally placed in calculated positions and refined using a riding model. The final structural model is validated to ensure its quality.[1]

Spectroscopic and Spectrometric Analyses
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source in positive ion mode to determine the exact mass and confirm the molecular formula.

  • IR Spectroscopy: The infrared spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a potassium bromide (KBr) pellet.

Visualizing the Validation Workflow

The following diagram illustrates the central role of X-ray crystallography in conjunction with other analytical methods for the complete structural verification of a small molecule like this compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography X-ray Crystallography cluster_conclusion Final Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Crystal Crystal Growth Purification->Crystal Final Unambiguous Structure Confirmed NMR->Final MS->Final IR->Final Data X-ray Data Collection Crystal->Data Solve Structure Solution & Refinement Data->Solve Validate Structure Validation Solve->Validate Validate->Final

References

Navigating Purity: A Comparative Guide to the HPLC Analysis of 3-(Pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity determination of 3-(Pyrrolidin-1-yl)aniline, a key building block in pharmaceutical synthesis. Detailed experimental protocols and comparative data are presented to aid in selecting the optimal analytical method.

Introduction

This compound is an aromatic amine derivative with significant applications in the synthesis of pharmacologically active molecules. The purity of this intermediate is critical as impurities can carry through subsequent reaction steps, potentially impacting the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the purity assessment of non-volatile and thermally labile compounds like this compound, offering high resolution and sensitivity.[1][2] This guide outlines a robust reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound and compares its performance against an alternative GC-MS method.

Proposed HPLC Method for Purity Analysis

A stability-indicating RP-HPLC method is proposed for the routine quality control of this compound. This method is designed to separate the main compound from potential process-related impurities and degradation products.

Experimental Protocol: HPLC Method

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

Alternative Analytical Technique: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for purity analysis, particularly for volatile and thermally stable compounds. For some aromatic amines, derivatization may be necessary to improve volatility and chromatographic performance.[3][4]

Experimental Protocol: GC-MS Method (Hypothetical)

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

2. Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Injection Mode: Split (10:1)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 50-300 amu

3. Sample Preparation:

  • Sample Solution: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of methanol.

Comparative Data

The following table summarizes the hypothetical performance characteristics of the proposed HPLC method and the alternative GC-MS method for the purity determination of this compound and two potential impurities: 1,3-diaminobenzene (a possible starting material) and a hypothetical dimeric by-product.

ParameterHPLC MethodGC-MS Method
Analyte Retention Time (min) Purity (%)
This compound15.299.5
Impurity 1: 1,3-Diaminobenzene3.50.2
Impurity 2: Dimeric By-product22.10.3
**Linearity (R²) **>0.999>0.998
Limit of Detection (LOD) 0.01%0.02%
Limit of Quantification (LOQ) 0.03%0.06%
Precision (%RSD, n=6) < 1.0%< 2.0%
Analysis Time 30 min20 min

Method Comparison

FeatureHPLCGC-MS
Applicability Well-suited for non-volatile and thermally labile compounds.[5]Best for volatile and thermally stable compounds.
Derivatization Generally not required.May be necessary for polar analytes to improve volatility.[4]
Resolution Excellent for a wide range of compounds.High efficiency for volatile compounds.
Sensitivity High, especially with UV or MS detectors.Very high, with the added benefit of mass spectral identification.
Identification Based on retention time and UV spectrum. Confirmation requires a reference standard.Provides mass spectra for structural elucidation and confirmation.
Sample Throughput Moderate, with typical run times of 20-40 minutes.Can be faster for simple mixtures.

Workflow and Logical Diagrams

HPLC_Purity_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Test Sample Dissolution Dissolve in Acetonitrile/Water Sample->Dissolution Standard Reference Standard Standard->Dissolution HPLC HPLC System (C18 Column) Dissolution->HPLC Inject Detection PDA/UV Detector (254 nm) HPLC->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for the purity determination of this compound by HPLC.

Method_Comparison_Logic Compound This compound Properties Properties: - Aromatic Amine - Non-volatile - Potentially Thermally Labile Compound->Properties HPLC HPLC (Recommended) Properties->HPLC Suitable due to non-volatility GCMS GC-MS (Alternative) Properties->GCMS Less suitable due to potential thermal lability HPLC_Adv Advantages: - No Derivatization - High Resolution for Polar Compounds HPLC->HPLC_Adv GCMS_Adv Advantages: - High Sensitivity - Mass Spectral Identification GCMS->GCMS_Adv GCMS_Disadv Disadvantages: - Potential for Thermal Degradation - May Require Derivatization GCMS->GCMS_Disadv

Caption: Logical relationship for selecting an analytical method for this compound.

Conclusion

The proposed RP-HPLC method provides a reliable and robust approach for the purity determination of this compound. Its ability to separate the main component from potential impurities without the need for derivatization makes it highly suitable for routine quality control in a pharmaceutical setting. While GC-MS offers the advantage of providing mass spectral data for impurity identification, the potential for thermal degradation and the likely need for derivatization make it a less direct method for this particular analyte. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for structural information on unknown impurities and the available instrumentation.

References

A Comparative Guide to Suzuki and Buchwald-Hartwig Couplings for the Synthesis of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of aniline derivatives is a cornerstone of modern medicinal chemistry. These motifs are prevalent in a vast array of bioactive molecules. Among the most powerful tools for their synthesis are the palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. While both are workhorse reactions, their applicability, substrate scope, and reaction conditions can vary significantly, making the choice between them a critical decision in a synthetic campaign. This guide provides an objective comparison of these two indispensable methodologies, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureSuzuki CouplingBuchwald-Hartwig Amination
Bond Formed Carbon-Carbon (C-C)Carbon-Nitrogen (C-N)
Aniline Derivative Role As the aryl halide or triflateAs the amine nucleophile
Coupling Partner Organoboron reagent (e.g., boronic acid or ester)Aryl halide or triflate
Primary Application Synthesis of biaryls and substituted anilinesDirect N-arylation of anilines and other amines

Performance Comparison: Experimental Data

The following tables summarize typical reaction conditions and yields for the Suzuki and Buchwald-Hartwig couplings with aniline derivatives, based on published experimental data. It is important to note that yields are highly substrate and condition dependent.

Table 1: Suzuki Coupling of Aniline Derivatives

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromo-3-methylanilinePyridine-4-boronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O90-10012-18>95% (crude)[1]
23-Chloro-5-(4-fluorophenyl)anilinePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene1101885[2]
32-Bromoaniline4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃1,4-Dioxane/H₂O901292[3]
44-Bromo-2-nitroanilinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃DMF/H₂O100--[4]
5BromoanilineThiophene boronic acidPd(dtbpf)Cl₂ (2)Et₃NKolliphor EL/H₂ORT0.2581-96[5][6]

Table 2: Buchwald-Hartwig Amination of Aniline Derivatives

EntryAryl HalideAniline DerivativeCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-IodoanisoleAnilinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene80298[7]
23-Chloro-5-(4-fluorophenyl)anilineMorpholinePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBuToluene80-1102-24High[7]
3IodobenzeneAnilineγ-Fe₂O₃@MBD/Pd-Co (0.05)-K₃PO₄Water50->95[8]
44-ChlorotolueneAnilinePd(OAc)₂ (1)P(o-tol)₃ (2)NaOtBuToluene100299[9]
54-Bromobenzonitrilep-AnisidinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene801695[10]

Catalytic Cycles and Logical Workflow

The choice between Suzuki and Buchwald-Hartwig coupling is fundamentally determined by the desired bond construction. The following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_vs_Buchwald_Hartwig cluster_suzuki Suzuki Coupling Catalytic Cycle cluster_buchwald Buchwald-Hartwig Amination Catalytic Cycle S_Pd0 Pd(0)L_n S_OA Ar-Pd(II)-X(L_n) S_Pd0->S_OA Oxidative Addition (Ar-X) S_Trans Ar-Pd(II)-Ar'(L_n) S_OA->S_Trans Transmetalation (Ar'B(OR)₂) S_Trans->S_Pd0 Reductive Elimination S_RE Ar-Ar' S_Trans->S_RE B_Pd0 Pd(0)L_n B_OA Ar-Pd(II)-X(L_n) B_Pd0->B_OA Oxidative Addition (Ar-X) B_Amine [Ar-Pd(II)-NHR(L_n)]+X- B_OA->B_Amine Amine Coordination B_Amido Ar-Pd(II)-NR(L_n) B_Amine->B_Amido Deprotonation (Base) B_Amido->B_Pd0 Reductive Elimination B_RE Ar-NHR B_Amido->B_RE

Caption: Catalytic cycles of Suzuki (left) and Buchwald-Hartwig (right) couplings.

Experimental_Workflow start Starting Materials (Aniline derivative, Coupling Partner, Catalyst, Ligand, Base) setup Reaction Setup (Inert atmosphere, anhydrous solvent) start->setup reaction Reaction (Heating and stirring) setup->reaction monitoring Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring workup Work-up (Quenching, Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Generalized experimental workflow for cross-coupling reactions.

Detailed Experimental Protocols

The following are generalized protocols and should be optimized for specific substrates.

Protocol 1: Suzuki Coupling for the Synthesis of a Biarylaniline[1][2]

This protocol is representative for the coupling of an aniline-derived aryl halide with a boronic acid.

Materials and Reagents:

  • Aniline-derived aryl halide (e.g., 4-bromo-3-methylaniline, 1.0 equiv)

  • Arylboronic acid (e.g., pyridine-4-boronic acid, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Degassed water (if using a two-phase system)

  • Schlenk flask or reaction vial

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aniline-derived aryl halide, arylboronic acid, base, and palladium catalyst.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent(s) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 2-24 hours).

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for the N-Arylation of Aniline[7][11]

This protocol describes the coupling of an aryl halide with an aniline derivative.

Materials and Reagents:

  • Aryl halide (e.g., 4-chlorotoluene, 1.0 equiv)

  • Aniline derivative (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Strong base (e.g., sodium tert-butoxide (NaOtBu), 1.2-1.5 equiv)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the palladium precatalyst and the phosphine ligand.

  • Inert Atmosphere: Seal the tube and replace the atmosphere with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Reagent Addition: Add the base, aryl halide, and aniline derivative to the tube.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 2-24 hours).

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

Both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are exceptionally powerful and versatile methods for the synthesis of complex aniline derivatives. The Suzuki coupling is the premier choice for constructing C-C bonds to an aniline-containing aromatic ring, thereby creating biaryl structures. In contrast, the Buchwald-Hartwig amination excels at the direct formation of C-N bonds, enabling the N-arylation of anilines.[11]

The choice of reaction is therefore dictated by the desired final product. For both reactions, a wide variety of catalysts, ligands, and reaction conditions have been developed, allowing for a broad substrate scope and high functional group tolerance.[9][12][13] The provided protocols serve as a starting point for the synthesis of aniline derivatives, and optimization of the reaction conditions for each specific substrate is often necessary to achieve high yields and purity.

References

A Comparative Guide to Pyrrolidine Synthesis: Modern Methods Outpace Classical Routes in Efficiency and Complexity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrrolidine ring is a privileged scaffold, central to a vast array of pharmaceuticals and natural products. The enduring importance of this five-membered nitrogenous heterocycle has spurred the development of numerous synthetic strategies. This guide provides an objective comparison of modern synthetic methods against classical routes for pyrrolidine synthesis, supported by experimental data, detailed protocols, and workflow visualizations to aid in strategic synthetic planning.

The synthesis of pyrrolidine derivatives has traditionally relied on the functionalization of pre-existing pyrrolidine rings, often derived from readily available chiral pool sources like proline and hydroxyproline, or through classical cyclization reactions like the Paal-Knorr synthesis. While robust, these methods can be limited in scope and substitution patterns. In contrast, modern synthetic approaches, including [3+2] cycloaddition reactions, multicomponent reactions (MCRs), and transition metal-catalyzed C-H aminations, offer greater efficiency, atom economy, and the ability to construct highly complex and substituted pyrrolidine structures with high stereocontrol.

Performance Benchmark: Classical vs. Modern Pyrrolidine Synthesis

The choice of synthetic route is dictated by factors such as the desired substitution pattern, stereochemical outcome, and scalability. The following table summarizes key performance indicators for several prominent classical and modern methods, highlighting the general advantages of newer strategies in terms of yield and stereoselectivity.

Synthetic RouteCategoryKey FeaturesTypical Yields (%)Diastereoselectivity (d.r.)Enantioselectivity (e.e.)
Functionalization of Proline ClassicalUtilizes a chiral pool starting material, ensuring enantiopurity. Often requires multiple steps of protection, activation, and functionalization.Variable (often multi-step, lower overall yields)High (substrate-controlled)High (from starting material)
Paal-Knorr Synthesis ClassicalA straightforward method for N-substituted pyrrolidines from 1,4-dicarbonyl compounds and primary amines, followed by reduction.68-97%Not ApplicableNot Applicable
[3+2] Cycloaddition ModernHighly convergent and stereocontrolled. Versatile for constructing polysubstituted pyrrolidines from azomethine ylides and alkenes.[1]60-96%[1]>20:1[1]up to 97%[1]
Asymmetric Aza-Michael Addition ModernExcellent for generating chiral pyrrolidines, often as part of a cascade reaction.[1]72-99%[1]up to >99:1[1]>99%[1]
Transition Metal-Catalyzed C-H Amination ModernOffers high atom economy through direct functionalization of C-H bonds, providing a direct route to the pyrrolidine ring.[1]up to 99%[1]Not SpecifiedNot Applicable

Visualizing the Synthetic Pathways

The logical workflows for classical and modern pyrrolidine synthesis strategies differ significantly in their approach to constructing the core heterocyclic ring.

classical_workflow cluster_classical Classical Approach: Ring Functionalization Start Chiral Pool (e.g., Proline) Protect Protecting Group Introduction Start->Protect Multi-step Activate Functional Group Activation Protect->Activate Modify Side Chain Modification Activate->Modify Deprotect Deprotection Modify->Deprotect Product Functionalized Pyrrolidine Deprotect->Product

Classical Pyrrolidine Synthesis Workflow.

modern_workflow cluster_modern Modern Approach: De Novo Ring Construction Acyclic Acyclic Precursors (e.g., Amines, Alkenes, Aldehydes) Reaction Key Ring-Forming Reaction ([3+2] Cycloaddition, C-H Amination, MCR) Acyclic->Reaction Single Step / Cascade Product Highly Substituted Pyrrolidine Reaction->Product

Modern Pyrrolidine Synthesis Workflow.

Experimental Protocols

To provide a concrete comparison, detailed experimental protocols for a classical and a modern synthesis approach are presented below.

Classical Method: Synthesis of (S)-Pyrrolidin-2-ylmethanol from L-Proline

This method exemplifies the classical approach of modifying a readily available, chiral starting material. The primary method involves the reduction of proline.[2][3]

Reaction Scheme: L-Proline → (S)-Pyrrolidin-2-ylmethanol

Materials:

  • L-Proline

  • Lithium aluminium hydride (LiAlH₄) or Lithium borohydride (LiBH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • A suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • L-Proline (1.0 equivalent) is added portion-wise to the stirred suspension at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • The reaction is cooled to 0 °C and cautiously quenched by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • The resulting precipitate is filtered off and washed thoroughly with THF and diethyl ether.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is typically achieved by distillation under reduced pressure to afford (S)-pyrrolidin-2-ylmethanol as a colorless oil. (Typical yields vary, with some literature reporting modest yields of around 25% for certain catalytic hydrogenations, while others achieve higher yields with metal hydrides).[2][3]

Modern Method: Silver-Catalyzed [3+2] Cycloaddition for Densely Substituted Pyrrolidines

This protocol demonstrates a modern, highly efficient method for constructing a complex pyrrolidine core in a single stereocontrolled step.[4]

Reaction Scheme: N-tert-Butanesulfinyl imine + α-Imino ester → Densely Substituted Pyrrolidine

Materials:

  • (S)-N-tert-Butanesulfinyl imine (1.0 equivalent)

  • α-Imino ester (2.0 equivalents)

  • Silver(I) carbonate (Ag₂CO₃) (10 mol %)

  • Toluene (anhydrous)

Procedure:

  • To a solution of the (S)-N-tert-butanesulfinyl imine (e.g., 0.3 mmol) in anhydrous toluene (0.4 M) in a reaction vial is added the α-imino ester (0.6 mmol).

  • Silver(I) carbonate (0.03 mmol, 10 mol %) is then added to the mixture.

  • The reaction is stirred at room temperature for the time required for completion (can range from hours to a day, monitored by TLC or ¹H NMR).

  • Upon completion, the reaction mixture is directly loaded onto a silica gel column for flash chromatography.

  • Elution with an appropriate solvent system (e.g., hexanes/ethyl acetate) affords the pure, densely substituted pyrrolidine product. (Reported yields are often in the moderate to good range with high diastereoselectivity).[4]

Conclusion

While classical methods for pyrrolidine synthesis, particularly those starting from the chiral pool, remain valuable for accessing specific enantiopure derivatives, they often involve multiple steps and may lack the flexibility to generate diverse substitution patterns. Modern methods, such as [3+2] cycloadditions and C-H amination, represent a significant advancement in the field. These approaches are characterized by their high efficiency, atom economy, and the ability to construct complex, polysubstituted pyrrolidine scaffolds with excellent stereocontrol, often in a single step from simple acyclic precursors. For researchers in drug discovery and development, the adoption of these modern strategies can accelerate the exploration of chemical space and the synthesis of novel pyrrolidine-containing drug candidates.

References

Comparative Guide to Analytical Standards for 3-(Pyrrolidin-1-yl)aniline and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical standards for 3-(Pyrrolidin-1-yl)aniline and its predicted metabolites, targeting researchers, scientists, and drug development professionals. The information presented is based on publicly available data and is intended to facilitate the selection of appropriate reference materials and analytical methodologies.

Introduction to this compound and its Metabolism

This compound is an aromatic amine containing a pyrrolidine substituent. While specific metabolic data for this compound is limited in the public domain, its metabolism can be predicted based on the well-established biotransformation pathways of anilines and pyrrolidine-containing compounds. The primary metabolic routes are expected to involve modifications of both the aniline and pyrrolidine moieties.

Predicted Metabolic Pathways:

The metabolism of this compound is anticipated to proceed through Phase I and Phase II reactions.

  • Aniline Moiety Metabolism:

    • N-Acetylation: The primary amine group can undergo acetylation to form N-(3-(pyrrolidin-1-yl)phenyl)acetamide.

    • N-Oxidation: Oxidation of the nitrogen atom can lead to the formation of hydroxylamine and nitroso derivatives.

    • Ring Hydroxylation: The aromatic ring is susceptible to hydroxylation, primarily at the ortho and para positions relative to the amine group, resulting in aminophenol derivatives.

  • Pyrrolidine Moiety Metabolism:

    • Oxidation: The pyrrolidine ring can be oxidized. A key transformation is α-oxidation to the lactam, 1-(3-aminophenyl)pyrrolidin-2-one. Hydroxylation at other positions of the ring is also possible.

    • N-Dealkylation and Ring Opening: Cleavage of the pyrrolidine ring is a possible, though likely minor, metabolic pathway.

Comparison of Analytical Standards

An analytical standard is a highly purified and well-characterized compound used as a reference in analytical chemistry. The availability of standards for both the parent compound and its metabolites is crucial for their accurate identification and quantification in biological matrices.

Table 1: Commercially Available Analytical Standards

Compound NameCAS NumberSupplier(s)PurityAvailable Formats
Parent Compound
This compound115833-93-7ChemScene, Santa Cruz Biotechnology, Thermo Scientific≥97%Powder
Predicted Metabolites
1-(3-Aminophenyl)pyrrolidin-2-one31992-43-5Amerigo Scientific, LabSolutions≥96%Powder
N-(3-(pyrrolidin-1-yl)phenyl)acetamideNot Commercially Available---
2-Amino-4-(pyrrolidin-1-yl)phenolNot Commercially Available---
4-Amino-2-(pyrrolidin-1-yl)phenolNot Commercially Available---
3-(3-(pyrrolidin-1-yl)anilino)pyrrolidin-3-olNot Commercially Available---

Note: For metabolites where analytical standards are not commercially available, custom synthesis by specialized chemical suppliers is a viable alternative.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of this compound and its metabolites in a biological matrix (e.g., plasma, urine) using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This method is based on established analytical techniques for aromatic amines and related compounds.[1][2][3][4][5]

1. Sample Preparation (Protein Precipitation & Extraction)

  • To 100 µL of biological sample (e.g., plasma), add 300 µL of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard.

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.[5]

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[5]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

2. HPLC-MS/MS Analysis

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is a suitable starting point.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.[5]

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[5]

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 5% B), ramping up to a high percentage (e.g., 95% B) to elute the analytes, followed by a re-equilibration step. The total run time is typically under 10 minutes.[5]

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40 °C.[5]

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor-to-product ion transitions should be optimized for the parent compound and each metabolite using their respective analytical standards.

3. Data Analysis

  • Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard in the samples against a calibration curve prepared with known concentrations of the analytical standards.

Visualizations

Predicted Metabolic Pathway of this compound

G cluster_parent Parent Compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound N-Hydroxylamine N-Hydroxylamine This compound->N-Hydroxylamine N-Oxidation Hydroxylated Metabolites Hydroxylated Metabolites This compound->Hydroxylated Metabolites Ring Hydroxylation Lactam Metabolite Lactam Metabolite This compound->Lactam Metabolite α-Oxidation N-Acetyl Metabolite N-Acetyl Metabolite This compound->N-Acetyl Metabolite N-Acetylation

Caption: Predicted metabolic pathways of this compound.

General Analytical Workflow

G A Biological Sample B Protein Precipitation & Extraction A->B C HPLC Separation B->C D MS/MS Detection C->D E Data Analysis & Quantification D->E

Caption: General workflow for the analysis of this compound and its metabolites.

References

Safety Operating Guide

Proper Disposal of 3-(Pyrrolidin-1-yl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential, step-by-step guidance for the safe disposal of 3-(Pyrrolidin-1-yl)aniline, ensuring compliance with safety regulations and minimizing environmental impact.

I. Understanding the Hazards

This compound is a chemical compound that requires careful handling due to its hazardous properties. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage[1]. The material is also corrosive[1]. Understanding these risks is the first step in ensuring safe disposal.

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation[1]

II. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Chemical safety goggles that meet European standard EN 166 or equivalent are required.

  • Hand Protection: Wear protective gloves.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of a spill, additional protective clothing may be necessary to prevent skin exposure.

  • Respiratory Protection: If working in a poorly ventilated area or if dusts/aerosols may be generated, a respirator is necessary.

III. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and is in accordance with local, state, and federal regulations. Waste containing this chemical is classified as hazardous[2].

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
  • Collect waste this compound, including any contaminated materials (e.g., paper towels, gloves), in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

2. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.
  • Ensure adequate ventilation.
  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.
  • Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container[2].
  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
  • Do not allow the chemical to enter drains or waterways[3].

3. Final Disposal:

  • All waste containing this compound must be disposed of through an approved waste disposal plant[3][4][5].
  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.
  • Follow all institutional procedures for documenting and handing over hazardous waste.

IV. Emergency Procedures

In case of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[2][4].

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention[2][4].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2][4].

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[2][4].

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Scenario cluster_disposal Final Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select a Designated & Compatible Hazardous Waste Container ppe->container label_container Label Container: 'Hazardous Waste' 'this compound' container->label_container collect_waste Transfer Waste to Container label_container->collect_waste spill Is there a spill? collect_waste->spill seal_container Securely Seal the Container storage Store Sealed Container in a Designated, Ventilated Area seal_container->storage spill->seal_container No contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes collect_spill Collect Absorbed Material into Hazardous Waste Container contain_spill->collect_spill clean_area Decontaminate Spill Area collect_spill->clean_area clean_area->seal_container contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs pickup Arrange for Professional Waste Pickup contact_ehs->pickup end End: Proper Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(Pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-(Pyrrolidin-1-yl)aniline (CAS No. 115833-93-7). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage.[1] May cause respiratory irritation.[1] Therefore, stringent adherence to recommended Personal Protective Equipment (PPE) is mandatory.

Summary of Required PPE:

Protection Type Specific Recommendations
Eye/Face Protection Chemical safety goggles or a face shield (meeting EN 166 standards) are required where splashing is possible.[2]
Hand Protection Wear appropriate chemical-resistant gloves.[2] While specific breakthrough time data for this compound is not available, data for the parent compound, aniline, provides guidance. Nitrile, neoprene, or butyl rubber gloves are recommended. It is crucial to inspect gloves for any signs of degradation before use.
Skin and Body Protection A lab coat or chemical-resistant apron should be worn. In cases of potential significant exposure, a chemical-resistant suit may be necessary.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.

Glove Material Breakthrough Time Data (for Aniline as a substitute):

Glove Material Thickness (mils) Breakthrough Time (minutes) Rating
Butyl Rubber25> 480Excellent
Neoprene18> 480Excellent
Nitrile Rubber1532Fair

Note: This data is for Aniline and should be used as an estimate. Actual breakthrough times for this compound may vary. It is recommended to source specific testing data from the glove manufacturer when possible.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for safety.

Step-by-Step Handling Protocol:

  • Receiving and Unpacking:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Wear appropriate PPE (lab coat, gloves, and eye protection) during unpacking.

    • Verify the chemical identity and concentration against the order and the Safety Data Sheet (SDS).

    • Store the chemical in a designated, well-ventilated, and cool area away from incompatible materials such as strong oxidizing agents.

  • Preparation and Use:

    • All work with this compound must be conducted in a properly functioning chemical fume hood.

    • Ensure an eyewash station and safety shower are readily accessible.

    • Before handling, put on all required PPE as detailed in the table above.

    • Use only the minimum amount of the chemical required for the experiment.

    • Avoid creating aerosols or dust.

    • Use compatible equipment (e.g., glass, stainless steel).

  • Post-Experiment:

    • Decontaminate all work surfaces and equipment immediately after use.

    • Properly label and store any unused chemical in its original container with a tightly sealed lid.

    • Remove and dispose of contaminated PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound, including unused chemical, reaction byproducts, and contaminated materials (e.g., gloves, paper towels, pipette tips), in a designated and clearly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

    • Do not mix with incompatible waste streams.

  • Waste Storage:

    • Store the hazardous waste container in a designated, secure, and well-ventilated secondary containment area.

    • The storage area should be away from heat, ignition sources, and incompatible materials.

  • Waste Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, a clear and immediate response is essential to mitigate hazards.

Chemical_Spill_Workflow Chemical Spill Response Workflow start Spill Occurs assess_spill Assess Spill Severity (Size, Location, Hazard) start->assess_spill small_spill Small, Contained Spill assess_spill->small_spill Minor large_spill Large or Uncontrolled Spill assess_spill->large_spill Major ppe Don Appropriate PPE (Gloves, Goggles, Respirator) small_spill->ppe evacuate Evacuate Immediate Area Alert Others large_spill->evacuate call_ehs Contact EHS/Emergency Services evacuate->call_ehs report Report Incident call_ehs->report contain Contain Spill with Absorbent Material ppe->contain neutralize Neutralize (if applicable and safe) contain->neutralize cleanup Clean Up Residue neutralize->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose dispose->report

Caption: Workflow for responding to a chemical spill.

References

×

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyrrolidin-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
3-(Pyrrolidin-1-yl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.